molecular formula C7H5NO B580235 4-Cyanophenol-d4

4-Cyanophenol-d4

Cat. No.: B580235
M. Wt: 123.14 g/mol
InChI Key: CVNOWLNNPYYEOH-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanophenol-d4, also known as this compound, is a useful research compound. Its molecular formula is C7H5NO and its molecular weight is 123.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNOWLNNPYYEOH-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1025089-21-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Cyanophenol-d4, a deuterated analog of 4-Cyanophenol. It is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require a stable, isotopically labeled internal standard for quantitative analyses.

Section 1: Chemical and Physical Properties

This compound is a deuterated form of 4-Cyanophenol, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative studies, as it is chemically identical to the unlabeled compound but can be distinguished by its higher mass.[1][2]

Table 1: General Information

PropertyValueReference
CAS Number 1025089-21-7[3]
Synonyms 4-Cyanophenol-2,3,5,6-d4, 4-Hydroxybenzonitrile-d4[3][4]
Molecular Formula C₇HD₄NO[1]
Molecular Weight 123.15 g/mol [1]
Isotopic Enrichment >98 atom % D[3]
Unlabeled CAS Number 767-00-0[3][4]

Table 2: Physical Properties

PropertyValueReference
Appearance White to off-white solid/crystals[1][3]
Melting Point 110-113 °C[3]
Boiling Point 146 °C at 2 mmHg[5]
Solubility Slightly soluble in water. Soluble in methanol, acetone, ether, and chloroform.[5][6]
Storage Conditions Store at room temperature.[3]

Table 3: Safety Information

HazardDescriptionReference
GHS Pictogram Warning[3]
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[3]
Precautionary Statements Avoid breathing dust. Wear protective gloves/eye protection. IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes.[3]

Section 2: Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

General Protocol for Quantitative Analysis by LC-MS using this compound as an Internal Standard

This protocol provides a general workflow for the quantification of an analyte in a biological matrix. Optimization of specific parameters will be required for each analyte and matrix.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the analyte of interest at a known concentration in a suitable solvent (e.g., methanol, acetonitrile).
  • Prepare a stock solution of this compound at a known concentration in the same solvent.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.
  • Add a fixed concentration of the this compound internal standard to each calibration standard.
  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation):

  • To an aliquot of the biological sample (e.g., plasma, urine), calibration standard, or QC sample, add a volume of cold acetonitrile (B52724) (typically 3-4 times the sample volume) to precipitate proteins.
  • Vortex the mixture thoroughly.
  • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube for analysis.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A suitable reversed-phase column (e.g., C18).
  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both the analyte and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

General Protocol for Quantitative Analysis by GC-MS using this compound as an Internal Standard

This protocol outlines a general procedure. Specific derivatization steps and temperature programs will need to be optimized.

1. Preparation of Standards:

  • Prepare stock solutions of the analyte and this compound as described in the LC-MS protocol.
  • Prepare calibration standards and QC samples in a suitable solvent.

2. Derivatization (if necessary):

  • For non-volatile or thermally labile analytes, a derivatization step is required to improve their chromatographic properties. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
  • To the dried sample extract, add the derivatizing reagent and a suitable solvent (e.g., pyridine, acetonitrile).
  • Heat the mixture (e.g., 60-80 °C) for a specified time to complete the reaction.

3. GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).
  • Injection: Splitless injection is typically used for trace analysis.
  • Carrier Gas: Helium or hydrogen.
  • Oven Temperature Program: An optimized temperature gradient to ensure good separation of the analyte and internal standard from matrix components.
  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
  • Ionization: Electron Ionization (EI).
  • Data Acquisition: Selected Ion Monitoring (SIM) or MRM mode for enhanced sensitivity and selectivity.

4. Data Analysis:

  • Similar to the LC-MS protocol, create a calibration curve based on the peak area ratios of the analyte to the internal standard and determine the concentration of the analyte in the samples.

Section 3: Signaling Pathways and Logical Relationships

While this compound is primarily used as a tool for analytical chemistry, its unlabeled counterpart, 4-cyanophenol, has been identified as a monoamine oxidase (MAO) inhibitor.[7] MAOs are enzymes involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain.

Additionally, based on the known metabolic pathway of the structurally similar compound 4-aminophenol, a hypothetical metabolic pathway for 4-cyanophenol can be proposed.[8] This would involve hydroxylation and subsequent ring cleavage.

Diagrams

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC_GC LC or GC Separation Extract->LC_GC MS Mass Spectrometry (Detection) LC_GC->MS Peak_Integration Peak Area Integration MS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Calibration Calibration Curve Ratio_Calculation->Calibration Quantification Quantification Calibration->Quantification Hypothetical_Metabolic_Pathway Cyanophenol 4-Cyanophenol Hydroquinone Hydroquinonebenzonitrile (Hypothetical) Cyanophenol->Hydroquinone Hydroxylation Trihydroxy Trihydroxybenzonitrile (Hypothetical) Hydroquinone->Trihydroxy Hydroxylation Ring_Cleavage Ring Cleavage Products Trihydroxy->Ring_Cleavage Dioxygenase MAO_Inhibition cluster_neuron Synaptic Cleft Neurotransmitter Neurotransmitters (Serotonin, Dopamine, etc.) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites Cyanophenol 4-Cyanophenol Cyanophenol->MAO Inhibition

References

In-Depth Technical Guide to 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Cyanophenol-d4, a deuterated analog of 4-Cyanophenol. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize isotopically labeled compounds for analytical and metabolic studies.

Core Compound Data

Deuterated compounds, such as this compound, are essential tools in mass spectrometry-based quantitative analysis and for studying the pharmacokinetic and metabolic profiles of drugs.[1] The substitution of hydrogen with deuterium (B1214612) atoms provides a stable isotopic label that allows for differentiation from the endogenous, undeuterated compound.

Quantitative data for this compound and its undeuterated counterpart are summarized in the table below for easy comparison.

PropertyThis compound4-Cyanophenol
Molecular Weight 123.15 g/mol [2]119.12 g/mol
Chemical Formula C₇HD₄NOC₇H₅NO
CAS Number 1025089-21-7[2]767-00-0
Isotopic Purity ≥98 atom % D[2][3]N/A
Chemical Purity ≥98%[3]≥95%
Appearance White to off-white solidWhite crystalline powder or chips[4]
Melting Point Not explicitly stated, expected to be similar to 4-Cyanophenol110-113 °C[5]
Solubility Soluble in Methanol (B129727), DMSO (slightly)Soluble in methanol (0.1 g/mL, clear)[4]

Experimental Protocols

The characterization and quantification of this compound typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods are crucial for confirming the isotopic enrichment, chemical purity, and structural integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful non-destructive technique for verifying the positions and extent of deuterium incorporation.

Objective: To confirm the identity and isotopic labeling of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve an accurately weighed sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6) in a standard 5 mm NMR tube.

    • The choice of solvent should ensure the sample is fully dissolved and does not have overlapping signals with the analyte.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum. The absence or significant reduction of signals in the aromatic region, compared to the spectrum of undeuterated 4-Cyanophenol, confirms the successful incorporation of deuterium.

    • The residual proton signals can be integrated to estimate the level of deuteration.

  • ²H NMR Acquisition:

    • Acquire a deuterium (²H) NMR spectrum. This will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, providing direct evidence of labeling.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 (¹³C) NMR spectrum. The carbon signals will show characteristic splitting patterns (or lack thereof) due to coupling with deuterium, further confirming the labeling pattern.

Data Analysis:

  • Process the spectra using appropriate NMR software.

  • Compare the obtained spectra with those of the unlabeled 4-Cyanophenol to verify the deuteration pattern and assess the isotopic purity.

Mass Spectrometry (MS) Protocol

Mass spectrometry is employed to determine the molecular weight of the deuterated compound and to quantify its isotopic distribution.

Objective: To confirm the molecular weight and assess the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

    • For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample can be introduced via direct infusion or through an LC system.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass determination.

    • Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode.

    • The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of this compound.

Data Analysis:

  • Analyze the isotopic cluster of the molecular ion. The distribution of isotopologues will indicate the level of deuterium incorporation.

  • The mass shift compared to the unlabeled compound provides direct evidence of deuteration.

Biological Context and Experimental Workflow

4-Cyanophenol is known to exhibit biological activity, including acting as a monoamine oxidase (MAO) inhibitor.[4][6] MAOs are enzymes that catalyze the oxidation of monoamines. The inhibition of these enzymes can have various physiological effects. This compound can be used as an internal standard in studies investigating the metabolism and inhibitory activity of 4-Cyanophenol.

The following diagram illustrates a typical experimental workflow for evaluating the metabolic stability of 4-Cyanophenol using this compound as an internal standard.

experimental_workflow Metabolic Stability Assay Workflow cluster_sample_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 4-Cyanophenol Solution C Incubate with Liver Microsomes A->C B Prepare this compound (Internal Standard) B->C D Quench Reaction & Extract C->D E LC-MS/MS Analysis D->E F Quantify Parent Compound E->F

Caption: Workflow for a metabolic stability assay.

The following diagram illustrates a proposed metabolic pathway for 4-Cyanophenol, which could be investigated using deuterated standards. This pathway is based on the known metabolism of structurally similar compounds like 4-aminophenol.

metabolic_pathway Proposed Metabolic Pathway of 4-Cyanophenol cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation cluster_excretion Excretion A 4-Cyanophenol B Hydroxylation A->B CYP450 C Catechol Intermediate B->C D Glucuronidation C->D UGTs E Sulfation C->E SULTs F Excreted Metabolites D->F E->F

Caption: Proposed metabolism of 4-Cyanophenol.

References

An In-Depth Technical Guide to the Synthesis of 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Cyanophenol-d4 (4-Hydroxybenzonitrile-d4), a deuterated analog of 4-cyanophenol. This isotopically labeled compound is a valuable tool in various research and development applications, including as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of drug candidates.

This guide details the most pertinent synthesis route, experimental protocols, and the analytical data necessary for the characterization of the final product.

Overview of the Synthetic Strategy

The most direct and efficient method for the preparation of this compound involves the direct hydrogen-deuterium (H-D) exchange on the aromatic ring of unlabeled 4-cyanophenol. This late-stage deuteration is advantageous as it utilizes a readily available starting material and avoids a multi-step synthesis involving deuterated precursors. Among the various methods for H-D exchange on aromatic rings, platinum-catalyzed exchange in the presence of a deuterium source, such as deuterium oxide (D₂O), has proven to be highly effective for phenols.

The proposed synthesis route is a heterogeneous catalytic H-D exchange, which offers high deuterium incorporation under relatively mild conditions.

Reaction Scheme:

Figure 1: Overall reaction for the synthesis of this compound via Pt/C-catalyzed H-D exchange.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of the precursor, 4-cyanophenol, and its subsequent deuteration to yield this compound.

Synthesis of 4-Cyanophenol (Precursor)

Several methods for the synthesis of 4-cyanophenol have been reported.[1][2][3] A common and effective method starts from 4-hydroxybenzaldehyde (B117250).[1]

Protocol: Synthesis of 4-Cyanophenol from 4-Hydroxybenzaldehyde

  • Oxime Formation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) and hydroxylamine (B1172632) hydrochloride (1.1 eq) in a suitable solvent such as 85% formic acid or glacial acetic acid.[1]

  • Stir the mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Dehydration: To the reaction mixture, add a dehydrating agent such as acetic anhydride (B1165640) or a catalytic amount of a tungsten catalyst.[1]

  • If using a tungsten catalyst, the reaction is typically heated to 80-140 °C for 8-12 hours.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude 4-cyanophenol can be further purified by recrystallization from a suitable solvent like water or a mixture of toluene (B28343) and methylene (B1212753) chloride.[4][5]

Synthesis of this compound

The following protocol is based on the general procedure for the highly efficient Pt/C-catalyzed H-D exchange of phenols.

Protocol: Platinum-Catalyzed H-D Exchange of 4-Cyanophenol

  • Reaction Setup: In a high-pressure reaction vessel, place 4-cyanophenol (1.0 eq) and 10% Platinum on activated carbon (Pt/C) catalyst (5-10 mol%).

  • Add deuterium oxide (D₂O, 99.8 atom % D) in a sufficient amount to dissolve or suspend the 4-cyanophenol. A typical ratio is 10-20 mL of D₂O per gram of substrate.

  • Reaction Conditions: Seal the vessel and purge it with an inert gas (e.g., argon or nitrogen).

  • Introduce a hydrogen (H₂) or deuterium (D₂) gas atmosphere (typically 1-5 atm). The presence of H₂/D₂ gas has been shown to be beneficial for the catalytic activity.

  • Stir the reaction mixture vigorously at a temperature ranging from room temperature to 180 °C. For phenols, nearly quantitative deuterium incorporation has been observed even at room temperature.[6] The reaction time can vary from 24 to 72 hours, depending on the desired level of deuteration.

  • Work-up and Purification: After the reaction, cool the vessel to room temperature and carefully vent the gas.

  • Filter the reaction mixture to remove the Pt/C catalyst. The catalyst can be washed with a small amount of fresh D₂O or an organic solvent (e.g., methanol-d4) to recover any adsorbed product.

  • The filtrate is then lyophilized or evaporated under reduced pressure to remove the D₂O.

  • The resulting solid is this compound. Further purification, if necessary, can be achieved by recrystallization from a suitable deuterated solvent or by sublimation.

Data Presentation

This section summarizes the key quantitative data for the synthesis of 4-cyanophenol and its deuterated analog.

Table 1: Synthesis of 4-Cyanophenol (Precursor)

Starting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference(s)
4-HydroxybenzaldehydeHydroxylamine hydrochloride, Acetic AnhydrideMulti-step>92 (overall)>95[4]
4-FluorobenzonitrileSodium methoxide, HClTwo-step, 220 °C, 5 h88.799.0[7]
p-Hydroxybenzoic acidUrea, Sulfamic acid190 °C, 1.5 h78-82Not specified[1]
4-BromophenolCopper(I) cyanideReflux in DMF~70-80Not specified[5][8]

Table 2: Characterization of this compound

PropertyValueReference(s)
Chemical Formula C₇HD₄NO[8]
Molecular Weight 123.15 g/mol [8]
Isotopic Purity (Typical) >98 atom % D(Expected based on general methods)
Appearance White to off-white solid[8]
SMILES N#CC1=C([2H])C([2H])=C(O)C([2H])=C1[2H][8]
InChI InChI=1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H/i1D,2D,3D,4D[1]

Mandatory Visualizations

Synthesis Route of this compound

Synthesis_Route cluster_precursor Precursor Synthesis cluster_deuteration Deuteration 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Cyanophenol 4-Cyanophenol 4-Hydroxybenzaldehyde->4-Cyanophenol 1. NH₂OH·HCl 2. Dehydration 4-Cyanophenol_d4 4-Cyanophenol_d4 4-Cyanophenol->4-Cyanophenol_d4 Pt/C, D₂O, H₂/D₂

Caption: Synthetic pathway for this compound.

Experimental Workflow for Deuteration

Experimental_Workflow Start Start Reaction_Setup Combine 4-Cyanophenol, Pt/C, and D₂O in a high-pressure vessel Start->Reaction_Setup Reaction Seal, purge with inert gas, introduce H₂/D₂ gas, and heat with stirring Reaction_Setup->Reaction Workup Cool, vent, and filter to remove catalyst Reaction->Workup Purification Lyophilize or evaporate to remove D₂O Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the deuteration step.

Characterization and Quality Control

The successful synthesis of this compound requires rigorous characterization to confirm its identity, chemical purity, and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is used to determine the degree of deuteration by observing the disappearance or significant reduction of signals corresponding to the aromatic protons.

    • ²H NMR can be used to confirm the positions of deuterium incorporation.

    • ¹³C NMR can provide information on the carbon skeleton and confirm the presence of the desired product.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is crucial for determining the isotopic distribution and calculating the isotopic purity.[9] The mass spectrum will show a shift in the molecular ion peak corresponding to the incorporation of four deuterium atoms. The relative intensities of the M, M+1, M+2, M+3, and M+4 peaks are used to quantify the isotopic enrichment.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is used to assess the chemical purity of the final product, separating it from any non-deuterated starting material or other impurities.

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and isotopic purity. It is always recommended to perform small-scale pilot reactions before scaling up the synthesis.

References

Synthesis of Deuterated 4-Cyanophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterated 4-cyanophenol, specifically 4-hydroxybenzonitrile-2,3,5,6-d4. This isotopically labeled compound is of significant interest to researchers, scientists, and drug development professionals for its application as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies. This document outlines the primary synthetic pathway, details experimental protocols, and presents relevant quantitative data.

Introduction

Deuterated 4-cyanophenol, also known as 4-hydroxybenzonitrile-d4, is a stable isotope-labeled version of 4-cyanophenol where four hydrogen atoms on the aromatic ring have been replaced with deuterium (B1214612). This isotopic substitution provides a distinct mass difference, allowing for its use in a variety of analytical and research applications without significantly altering the chemical properties of the molecule.

The primary synthetic strategy involves a two-step process:

  • Deuteration of a suitable precursor: 4-Bromophenol (B116583) is selectively deuterated at the ortho and meta positions relative to the hydroxyl group.

  • Cyanation: The resulting deuterated 4-bromophenol is then converted to deuterated 4-cyanophenol via a cyanation reaction.

This guide will elaborate on the experimental details of this synthetic route.

Synthetic Pathway

The most common and efficient pathway for the synthesis of 4-cyanophenol-2,3,5,6-d4 is illustrated below. It begins with the deuteration of 4-bromophenol, followed by a Rosenmund-von Braun cyanation reaction.

Synthesis_Pathway 4-Bromophenol 4-Bromophenol 4-Bromophenol-2,3,5,6-d4 (B582611) 4-Bromophenol-2,3,5,6-d4 4-Bromophenol->4-Bromophenol-2,3,5,6-d4 H-D Exchange (D2O, Acid Catalyst) 4-Cyanophenol-2,3,5,6-d4 4-Cyanophenol-2,3,5,6-d4 4-Bromophenol-2,3,5,6-d4->4-Cyanophenol-2,3,5,6-d4 Cyanation (CuCN)

Figure 1: Synthetic pathway for 4-Cyanophenol-2,3,5,6-d4.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of deuterated 4-cyanophenol.

Step 1: Synthesis of 4-Bromophenol-2,3,5,6-d4

The first step involves the hydrogen-deuterium (H-D) exchange on the aromatic ring of 4-bromophenol. This is typically achieved using deuterated water (D₂O) under acidic conditions, which facilitates the electrophilic substitution of hydrogen with deuterium at the positions activated by the hydroxyl group.

Materials:

  • 4-Bromophenol

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Deuterated sulfuric acid (D₂SO₄) or a solid acid catalyst like Amberlyst-15

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 4-bromophenol (1 equivalent) in a minimal amount of anhydrous dioxane, add deuterium oxide (10-20 equivalents).

  • Carefully add a catalytic amount of deuterated sulfuric acid (e.g., 5 mol%). Alternatively, a solid acid catalyst like Amberlyst-15 can be used for easier work-up.

  • The reaction mixture is heated to reflux (typically 100-110 °C) with vigorous stirring for 24-48 hours.

  • The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a solid acid catalyst is used, it is removed by filtration.

  • The solvent and excess D₂O are removed under reduced pressure.

  • The crude deuterated 4-bromophenol is then purified, for example, by recrystallization from a suitable solvent system like toluene/hexane.

Step 2: Synthesis of 4-Cyanophenol-2,3,5,6-d4

The second step is the conversion of the deuterated 4-bromophenol to the final product via a Rosenmund-von Braun reaction. This reaction involves the displacement of the bromine atom with a cyano group using copper(I) cyanide.

Materials:

  • 4-Bromophenol-2,3,5,6-d4

  • Copper(I) cyanide (CuCN)

  • Anhydrous, high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or pyridine)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, combine 4-bromophenol-2,3,5,6-d4 (1 equivalent) and copper(I) cyanide (1.2-1.5 equivalents).

  • Add anhydrous DMF or pyridine (B92270) to the flask to dissolve the reactants.

  • The reaction mixture is heated to reflux (typically 140-160 °C) with vigorous stirring for several hours (4-8 hours).

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes.

  • The product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude 4-cyanophenol-2,3,5,6-d4 is purified by column chromatography on silica (B1680970) gel or by recrystallization.

Experimental Workflow

The overall experimental workflow is summarized in the following diagram.

Experimental_Workflow cluster_deuteration Step 1: Deuteration cluster_cyanation Step 2: Cyanation Start_Deuteration Mix 4-Bromophenol, D2O, and Acid Catalyst Reflux Reflux for 24-48h Start_Deuteration->Reflux Monitor_Deuteration Monitor by 1H NMR Reflux->Monitor_Deuteration Monitor_Deuteration->Reflux Incomplete Workup_Deuteration Work-up and Purification Monitor_Deuteration->Workup_Deuteration Complete Deuterated_Intermediate 4-Bromophenol-2,3,5,6-d4 Workup_Deuteration->Deuterated_Intermediate Start_Cyanation Mix Deuterated Intermediate and CuCN in Solvent Deuterated_Intermediate->Start_Cyanation Reflux_Cyanation Reflux for 4-8h Start_Cyanation->Reflux_Cyanation Monitor_Cyanation Monitor by TLC/GC-MS Reflux_Cyanation->Monitor_Cyanation Monitor_Cyanation->Reflux_Cyanation Incomplete Workup_Cyanation Work-up and Purification Monitor_Cyanation->Workup_Cyanation Complete Final_Product 4-Cyanophenol-2,3,5,6-d4 Workup_Cyanation->Final_Product

Navigating the Spectral Landscape of 4-Cyanophenol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) data for 4-cyanophenol-d4. Due to the scarcity of publicly available experimental NMR data for this specific isotopologue, this document presents the known NMR data for the parent compound, 4-cyanophenol, and elucidates the anticipated spectral changes upon deuteration of the aromatic ring. This approach offers a robust predictive framework for researchers working with this and similar deuterated compounds.

Understanding the Impact of Deuteration on NMR Spectra

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, possesses a nuclear spin (I=1) different from that of a proton (¹H, I=1/2). This fundamental difference leads to significant and predictable alterations in both ¹H and ¹³C NMR spectra.

In ¹H NMR , the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal from the spectrum. This is because deuterium resonates at a much different frequency than protons and is not typically observed in a standard ¹H NMR experiment.

In ¹³C NMR , the primary effect of a directly attached deuterium is the splitting of the carbon signal into a multiplet due to ¹³C-²H coupling. The multiplicity follows the 2nI+1 rule, where n is the number of deuterium atoms and I is the spin of deuterium (I=1). For a carbon bonded to a single deuterium, this results in a triplet (1:1:1 intensity ratio). Additionally, a small isotopic shift (usually upfield) of the carbon resonance is often observed.

Predicted NMR Data for this compound

The following tables summarize the experimental NMR data for the non-deuterated 4-cyanophenol and the predicted data for this compound, where the four protons on the aromatic ring are replaced by deuterium.

¹H NMR Data

Solvent: DMSO-d₆

Compound Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
4-Cyanophenol~7.7Doublet~8.8H-2, H-6
~6.9Doublet~8.8H-3, H-5
~10.5Singlet (broad)-OH
This compound---Aromatic protons absent
~10.5Singlet (broad)-OH

Note: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (H-2, H-3, H-5, H-6) are expected to be absent due to the substitution with deuterium. The signal for the hydroxyl proton remains.

¹³C NMR Data

Solvent: DMSO-d₆

Compound Carbon Chemical Shift (δ) ppm Predicted Multiplicity for this compound
4-CyanophenolC1 (C-OH)~160Singlet
C2, C6~134Triplet
C3, C5~116Triplet
C4 (C-CN)~104Singlet
CN~119Singlet

Note: In the ¹³C NMR spectrum of this compound, the signals for the deuterated carbons (C2, C3, C5, C6) are predicted to appear as triplets due to one-bond coupling with deuterium. A slight upfield shift for these carbons is also anticipated. The signals for the quaternary carbons (C1, C4) and the nitrile carbon (CN) will remain as singlets.

Experimental Protocols

The following provides a general methodology for acquiring high-quality NMR data for deuterated aromatic compounds like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a suitable internal standard (e.g., tetramethylsilane, TMS) can be added, although referencing to the residual solvent peak is common.

NMR Data Acquisition

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans (ns): 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range appropriate for aromatic and hydroxyl protons (e.g., 0-12 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Number of Scans (ns): 1024 or more, as ¹³C is an insensitive nucleus.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A standard carbon range (e.g., 0-200 ppm).

Logical Workflow for NMR Analysis

The following diagram illustrates the typical workflow from sample preparation to final data analysis in an NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D To Spectrometer E Lock and Shim D->E F Acquire 1D/2D NMR Data (¹H, ¹³C, etc.) E->F G Fourier Transform F->G Raw Data (FID) H Phase and Baseline Correction G->H I Peak Picking and Integration H->I J Structure Elucidation/ Confirmation I->J

An In-depth Technical Guide to the Mass Spectrometry of 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Cyanophenol-d4, a deuterated isotopologue of 4-Cyanophenol. Given its structural similarity and mass difference, this compound is an ideal internal standard for the accurate quantification of 4-Cyanophenol in complex matrices during drug development and metabolism studies. This document outlines the expected mass spectral data, a plausible fragmentation pathway, and detailed experimental protocols for its analysis using modern mass spectrometry techniques.

Core Principles and Applications

Deuterated standards, such as this compound, are crucial in quantitative mass spectrometry. They co-elute with the non-labeled analyte and exhibit similar ionization efficiency, allowing for the correction of variations in sample preparation, injection volume, and matrix effects. This leads to highly accurate and precise quantification, which is essential in regulated bioanalytical studies.

Predicted Mass Spectrometry Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, we can predict its mass spectral characteristics based on the known data of 4-Cyanophenol and fundamental principles of mass spectrometry. The molecular weight of this compound (C7HD4NO) is 123.15 g/mol .

Table 1: Predicted Quantitative Mass Spectrometry Data for this compound

Ion DescriptionPredicted m/z (Da)Notes
[M+H]⁺ 124.07Protonated parent ion in positive ion mode.
[M-H]⁻ 122.05Deprotonated parent ion in negative ion mode.
Fragment Ion 1 96.06Predicted from the loss of CO from the deprotonated parent ion.
Fragment Ion 2 68.05Predicted from the subsequent loss of HCN from Fragment Ion 1.

Note: These m/z values are predicted and may vary slightly based on the specific instrumentation and experimental conditions.

Predicted Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is expected to follow a pathway similar to its non-deuterated counterpart. The primary fragmentation is likely to involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). The following diagram illustrates the predicted fragmentation pathway in negative ion mode, which often provides high sensitivity for phenolic compounds.

G cluster_fragmentation Predicted Fragmentation Pathway of this compound ([M-H]⁻) parent [M-H]⁻ m/z = 122.05 frag1 [M-H-CO]⁻ m/z = 96.06 parent->frag1 - CO frag2 [M-H-CO-HCN]⁻ m/z = 68.05 frag1->frag2 - HCN

Predicted fragmentation pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound, typically used as an internal standard for the quantification of 4-Cyanophenol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective method for the quantification of small molecules in complex biological matrices.

1. Sample Preparation:

  • Matrix: Human Plasma

  • Procedure:

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Inject 5-10 µL onto the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-Cyanophenol: Precursor Ion (m/z) 118.0 -> Product Ion (m/z) 91.0

    • This compound: Precursor Ion (m/z) 122.0 -> Product Ion (m/z) 95.0 (Predicted)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For volatile and semi-volatile compounds, GC-MS can be an effective analytical technique. Derivatization is often required for polar compounds like phenols to improve their chromatographic behavior.

1. Sample Preparation and Derivatization:

  • Matrix: Urine

  • Procedure:

    • To 1 mL of urine, add 10 µL of this compound internal standard solution.

    • Perform enzymatic hydrolysis if conjugated forms are of interest.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness.

    • Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

    • Inject 1 µL into the GC-MS system.

2. Gas Chromatography Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

  • Monitored Ions (for the derivatized compounds): Specific m/z values for the silylated derivatives of 4-Cyanophenol and this compound would be chosen based on their respective mass spectra.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a quantitative bioanalytical assay using this compound as an internal standard.

G cluster_workflow Quantitative Analysis Workflow start Sample Collection (e.g., Plasma, Urine) prep Sample Preparation - Add this compound (IS) - Protein Precipitation / LLE start->prep analysis LC-MS/MS or GC-MS Analysis prep->analysis data Data Acquisition (MRM / SIM) analysis->data processing Data Processing - Peak Integration - Analyte/IS Ratio Calculation data->processing quant Quantification - Calibration Curve - Concentration Determination processing->quant report Reporting quant->report

A typical experimental workflow for quantitative analysis.

This guide provides a foundational understanding and practical protocols for the mass spectrometric analysis involving this compound. Researchers, scientists, and drug development professionals can use this information to develop and validate robust analytical methods for the accurate quantification of 4-Cyanophenol in various matrices.

An In-depth Technical Guide to the Isotopic Purity of 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity of 4-Cyanophenol-d4. Ensuring high isotopic enrichment is critical for applications such as internal standards in quantitative bioanalysis, metabolic fate studies, and as tracers in various research contexts. This document details the primary analytical techniques, presents typical quantitative data, and outlines detailed experimental protocols.

Introduction to this compound and Isotopic Purity

This compound is a deuterated analog of 4-cyanophenol, an important organic intermediate. The replacement of four hydrogen atoms with deuterium (B1214612) on the phenyl ring results in a mass shift that allows for its use in sensitive analytical techniques, particularly mass spectrometry-based methods.

Isotopic purity is a critical quality attribute of deuterated compounds. It refers to the percentage of the compound that is enriched with the desired number of deuterium atoms at specific positions. For this compound, the ideal molecule contains four deuterium atoms. However, the synthesis process inevitably leads to a distribution of isotopologues, which are molecules that are chemically identical but differ in their isotopic composition (e.g., containing three, two, one, or zero deuterium atoms, denoted as d3, d2, d1, and d0, respectively).

Accurate determination of the isotopic distribution is essential for:

  • Quantitative accuracy: When used as an internal standard, the presence of unlabeled (d0) or partially labeled species can interfere with the measurement of the endogenous analyte.

  • Metabolic stability studies: Understanding the isotopic composition is crucial for interpreting the metabolic fate of the deuterated compound.

  • Regulatory compliance: Regulatory agencies often require rigorous characterization of the isotopic purity of labeled compounds used in drug development.

Analytical Methodologies for Isotopic Purity Determination

The two primary techniques for assessing the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Often, a combination of both is employed for a comprehensive analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for quantifying the relative abundance of each isotopologue based on their mass-to-charge ratio (m/z). Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide the necessary resolution to distinguish between the different deuterated species.

Advantages:

  • High sensitivity, requiring very small sample amounts.

  • Provides a detailed isotopic distribution profile.

Limitations:

  • Does not directly provide information on the position of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the location of deuterium labeling.

  • ¹H NMR (Proton NMR): The absence of signals at the expected deuterated positions in the ¹H NMR spectrum, when compared to the unlabeled standard, provides evidence of successful deuteration. The integration of any residual proton signals can be used to quantify the degree of deuteration at specific sites.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the presence and location of the deuterium labels.

  • ¹³C NMR (Carbon NMR): The signals for carbon atoms bonded to deuterium are split into multiplets and shifted slightly upfield compared to those bonded to protons, providing further structural confirmation.

Advantages:

  • Provides structural confirmation of deuteration sites.

  • Can quantify isotopic enrichment at specific positions.

Limitations:

  • Lower sensitivity compared to MS, requiring larger sample amounts.

Quantitative Data for this compound

Commercially available this compound typically has a high isotopic enrichment. For example, a common specification is 98 atom % D [1]. This value represents the percentage of deuterium at the labeled positions. Based on this enrichment, a theoretical isotopic distribution can be calculated.

Typical Isotopic Purity Specifications
ParameterSpecification
Isotopic Enrichment≥ 98 atom % D
Chemical Purity≥ 98%
Theoretical Isotopic Distribution for 98 atom % D Enrichment

The following table presents a theoretical distribution of isotopologues for this compound with an overall isotopic enrichment of 98 atom % D.

IsotopologueMass ShiftTheoretical Abundance (%)
d0 (unlabeled)+0< 0.01
d1+1< 0.1
d2+2~0.5
d3+3~7.5
d4 (fully labeled)+4~92.0

Note: This is a theoretical distribution and the actual measured distribution may vary slightly.

Experimental Protocols

The following are detailed protocols for the determination of isotopic purity of this compound using HRMS and NMR.

Protocol 1: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic distribution of this compound using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

4.1.1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL in the initial mobile phase.

4.1.2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good peak shape and separation from any impurities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

4.1.3. High-Resolution Mass Spectrometry (HRMS) Conditions

  • Instrument: Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Mode: Full scan.

  • Mass Range: m/z 100-200.

  • Resolution: > 60,000.

4.1.4. Data Analysis

  • Extract the ion chromatograms for the theoretical m/z of the unlabeled compound (d0) and all deuterated isotopologues (d1-d4).

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

Protocol 2: Confirmation of Deuteration by NMR Spectroscopy

This protocol provides a general method for confirming the location of deuterium labels and assessing the overall deuteration.

4.2.1. Sample Preparation

  • Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or acetone-d6).

  • For comparison, prepare a sample of non-deuterated 4-Cyanophenol in the same solvent.

4.2.2. NMR Spectroscopy Conditions

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • ¹H NMR: To observe the disappearance of signals at the sites of deuteration.

    • ²H NMR: To directly observe the signals of the deuterium atoms.

    • ¹³C NMR: To observe changes in the carbon signals at and adjacent to the sites of deuteration.

4.2.3. Data Analysis

  • Compare the ¹H NMR spectrum of this compound with that of the unlabeled standard to confirm the absence of proton signals at the expected deuterated positions on the aromatic ring.

  • Integrate any residual proton signals in the aromatic region of the ¹H NMR spectrum of the d4-compound and compare with the integral of a non-deuterated reference signal (if present) or an internal standard to quantify the percentage of non-deuterated species.

  • In the ²H NMR spectrum, confirm the presence of a signal in the aromatic region.

  • In the ¹³C NMR spectrum, observe the splitting of the aromatic carbon signals due to coupling with deuterium.

Visualizations

Logical Workflow for Isotopic Purity Assessment

Isotopic_Purity_Workflow start Start: this compound Sample ms_analysis LC-HRMS Analysis start->ms_analysis nmr_analysis NMR Analysis (¹H, ²H, ¹³C) start->nmr_analysis ms_data_processing Data Processing: Extract Ion Chromatograms Integrate Peaks ms_analysis->ms_data_processing nmr_data_processing Data Processing: Compare Spectra with Standard Integrate Residual Signals nmr_analysis->nmr_data_processing isotopic_distribution Determine Isotopic Distribution (% d0, d1, d2, d3, d4) ms_data_processing->isotopic_distribution deuteration_confirmation Confirm Deuteration Sites & Quantify Enrichment nmr_data_processing->deuteration_confirmation final_report Final Report: Isotopic Purity Assessment isotopic_distribution->final_report deuteration_confirmation->final_report

Caption: General workflow for assessing the isotopic purity of this compound.

HRMS Data Analysis Workflow

HRMS_Data_Analysis acquire_data Acquire Full Scan HRMS Data extract_ions Extract Ion Chromatograms for each Isotopologue (d0, d1, d2, d3, d4) acquire_data->extract_ions integrate_peaks Integrate Peak Areas of each Isotopologue extract_ions->integrate_peaks calculate_distribution Calculate Relative Abundance (%) integrate_peaks->calculate_distribution report_purity Report Isotopic Distribution and Purity calculate_distribution->report_purity

Caption: Workflow for HRMS data analysis to determine isotopic distribution.

NMR Data Analysis Workflow

NMR_Data_Analysis acquire_spectra Acquire ¹H, ²H, and ¹³C NMR Spectra compare_h1 Compare ¹H Spectrum to Unlabeled Standard acquire_spectra->compare_h1 analyze_h2 Analyze ²H Spectrum for Deuterium Signals acquire_spectra->analyze_h2 analyze_c13 Analyze ¹³C Spectrum for C-D Coupling acquire_spectra->analyze_c13 quantify_enrichment Quantify Enrichment from Residual ¹H Signals compare_h1->quantify_enrichment confirm_sites Confirm Deuteration Sites analyze_h2->confirm_sites analyze_c13->confirm_sites report_confirmation Report Structural Confirmation and Enrichment confirm_sites->report_confirmation quantify_enrichment->report_confirmation

Caption: Workflow for NMR data analysis to confirm deuteration.

Conclusion

The determination of isotopic purity is a critical aspect of quality control for this compound and other deuterated compounds. A combination of HRMS and NMR spectroscopy provides a comprehensive assessment of both the isotopic distribution and the structural integrity of the labeled molecule. By following detailed experimental protocols and data analysis procedures, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound for its intended applications.

References

Commercial Availability and Application of 4-Cyanophenol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources for 4-Cyanophenol-d4, a deuterated analog of 4-Cyanophenol. This stable isotope-labeled compound serves as an invaluable tool in analytical research, particularly as an internal standard for quantitative mass spectrometry (MS) applications in drug metabolism and pharmacokinetic (DMPK) studies, as well as in environmental analysis. This document outlines key suppliers, their product specifications, and a generalized experimental protocol for its use.

Commercial Sources of this compound

The following table summarizes the commercially available sources of this compound, providing key quantitative data to facilitate comparison and procurement.

SupplierCatalog NumberCAS NumberMolecular FormulaIsotopic EnrichmentAvailable Quantities
CDN Isotopes D-64581025089-21-7HOC₆D₄CN98 atom % D0.05 g, 0.1 g[1]
Smolecule S9205491025089-21-7C₇D₄HNONot SpecifiedNot Specified[2]
SynGen Inc. Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
MedChemExpress HY-Y1042SNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Application as an Internal Standard in Mass Spectrometry

Deuterated compounds like this compound are considered the "gold standard" for internal standards in quantitative mass spectrometry.[5] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they co-elute during chromatography and exhibit similar ionization efficiency.[5] This allows for accurate correction of variations that can occur during sample preparation and instrumental analysis, such as extraction losses and matrix effects.[4][6]

Generalized Experimental Protocol for Quantitative Analysis using this compound as an Internal Standard

The following protocol outlines a typical workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis. This is a generalized procedure and may require optimization based on the specific matrix and analytical instrumentation.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Prepare a stock solution of non-deuterated 4-Cyanophenol in a suitable organic solvent (e.g., methanol, acetonitrile).
  • Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with known concentrations of the analyte stock solution.
  • Add a constant, known concentration of the this compound internal standard stock solution to each calibration standard and QC sample.

3. Sample Preparation (e.g., Protein Precipitation):

  • To the unknown biological samples, add the same constant concentration of the this compound internal standard.
  • Add a precipitation solvent (e.g., acetonitrile) to all samples (standards, QCs, and unknowns) to precipitate proteins.[6]
  • Vortex and centrifuge the samples.
  • Collect the supernatant for analysis.

4. LC-MS/MS Analysis:

  • Inject the prepared samples onto an appropriate liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
  • Develop a chromatographic method that provides good separation of 4-Cyanophenol from other matrix components.
  • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both 4-Cyanophenol and this compound (Multiple Reaction Monitoring - MRM).

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical relationships in the experimental workflow and the principle of using a deuterated internal standard.

G cluster_prep Sample & Standard Preparation cluster_processing Sample Processing cluster_analysis Analysis cluster_quant Quantification Unknown Unknown Sample Spiked_Unknown Spike Unknown with IS Unknown->Spiked_Unknown Blank Blank Matrix Cal_Curve Prepare Calibration Curve (Spike Blank with Analyte + IS) Blank->Cal_Curve Analyte_Stock Analyte Stock (4-Cyanophenol) Analyte_Stock->Cal_Curve IS_Stock Internal Standard Stock (this compound) IS_Stock->Spiked_Unknown IS_Stock->Cal_Curve Extraction Protein Precipitation / Extraction Spiked_Unknown->Extraction Cal_Curve->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (Peak Areas) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Quantify Quantify Unknowns from Calibration Curve Ratio->Quantify

Experimental workflow for quantitative analysis.

G Analyte Analyte (4-Cyanophenol) Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Co-processing MS_Detection MS Detection LC_Separation->MS_Detection Co-elution Ratio Constant Peak Area Ratio MS_Detection->Ratio Similar Ionization Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Principle of deuterated internal standard use.

References

4-Cyanophenol-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for 4-Cyanophenol-d4. Ensuring the chemical and isotopic integrity of this compound is critical for its effective use in research and development. This document outlines known stability data, provides detailed protocols for stability assessment, and discusses potential degradation pathways.

Core Principles of Stability and Storage

This compound, like many deuterated compounds, requires careful handling and storage to prevent degradation and isotopic exchange. The primary factors influencing its stability are temperature, light, moisture, and compatibility with other chemicals.

Key Stability Considerations:

  • Thermal Stability: The compound is generally stable at room temperature. However, elevated temperatures can accelerate degradation.

  • Photosensitivity: Exposure to light, particularly UV radiation, can induce photochemical degradation.

  • Hygroscopicity: While not extensively documented for the deuterated form, the parent compound, 4-Cyanophenol, is known to be sensitive to moisture. Absorbed water can affect its physical and chemical stability.

  • Hydrogen-Deuterium (H/D) Exchange: The deuterium (B1214612) atoms on the aromatic ring are generally stable. However, under certain conditions, such as in the presence of acid or metal catalysts and at elevated temperatures, there is a potential for H/D exchange with protic solvents (e.g., water, methanol). The hydroxyl proton is readily exchangeable.

  • Oxidative Stability: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store at room temperature (20°C to 25°C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Container: Use a tightly sealed, light-resistant container.

  • Environment: Keep in a dry and well-ventilated place.

  • Incompatibilities: Avoid storage with strong oxidizing agents.

Stability Data

Quantitative stability data for this compound is not extensively available in public literature. The information below is a summary of available qualitative data and general expectations for a compound of this class. Formal stability studies are required to establish a definitive shelf-life and re-test period.

ParameterConditionObservation
Long-Term Stability Room Temperature (20-25°C), protected from light and moistureStable. It is recommended to re-analyze for chemical purity after three years to ensure it meets specifications for use.[1]
Accelerated Stability Elevated Temperature (e.g., 40°C) and Humidity (e.g., 75% RH)Data not available. Accelerated studies are necessary to predict long-term stability and identify potential degradation products.
Photostability Exposure to UV/Visible lightPotential for degradation. Phenolic compounds can be light-sensitive.
H/D Exchange In protic solvents (e.g., D2O, MeOH)The hydroxyl proton will readily exchange. Aromatic deuterons are generally stable but can exchange under acidic or catalytic conditions.
Compatibility With strong oxidizing agentsIncompatible. Can lead to oxidative degradation.[2]

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing of new drug substances and Q1B for photostability testing.[3][4] These can be adapted for the comprehensive stability assessment of this compound.

Long-Term and Accelerated Stability Study

Objective: To evaluate the thermal stability of this compound and its sensitivity to moisture over an extended period.

Methodology:

  • Sample Preparation: Place accurately weighed samples of this compound in suitable, inert, and sealed containers.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Methods: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: Use a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect and quantify any degradation products.

    • Isotopic Enrichment: Use Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm that the deuterium content remains unchanged.

Photostability Study

Objective: To assess the intrinsic photostability of this compound.

Methodology:

  • Sample Preparation:

    • Place solid samples of this compound in chemically inert, transparent containers.

    • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

  • Analysis: After exposure, compare the light-exposed samples to the dark controls using the analytical methods described in the long-term stability study to quantify any degradation.

Forced Degradation Study

Objective: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.

Methodology:

Subject samples of this compound to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: 80°C.

Analyze the stressed samples at appropriate time points to identify and characterize any degradation products using techniques such as LC-MS/MS and NMR.

Potential Degradation Pathway

Phenols are known to undergo oxidation to form quinones.[5][6][7][8] A potential degradation pathway for 4-Cyanophenol involves its oxidation to p-benzoquinone.

G cluster_0 Oxidative Degradation of 4-Cyanophenol 4_Cyanophenol This compound Intermediate Radical Intermediate 4_Cyanophenol->Intermediate Oxidizing Agent (e.g., O₂, light) Benzoquinone p-Benzoquinone Derivative Intermediate->Benzoquinone G Start This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Light) Start->Forced_Degradation Method_Development Develop Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) Forced_Degradation->Method_Development Formal_Stability Formal Stability Studies Method_Development->Formal_Stability Long_Term Long-Term Stability (25°C/60% RH) Formal_Stability->Long_Term Photostability Photostability Formal_Stability->Photostability Analysis Analyze Samples at Time Points (Purity, Degradants, Isotopic Enrichment) Long_Term->Analysis Accelerated Accelerated Stability (40°C/75% RH) Accelerated->Analysis Photostability->Analysis Data_Evaluation Evaluate Data and Establish Re-test Period/Shelf-life Analysis->Data_Evaluation Formal_stability Formal_stability Formal_stability->Accelerated

References

In-Depth Technical Guide to the FT-IR Spectrum of 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Cyanophenol-d4. Due to the limited availability of direct experimental spectra for the deuterated species, this guide presents a predicted spectrum based on the well-documented FT-IR data of 4-Cyanophenol and theoretical calculations of isotopic effects. This guide is intended to serve as a valuable resource for researchers in various fields, including medicinal chemistry, materials science, and analytical chemistry, who are working with or developing methods involving this compound.

Predicted FT-IR Spectral Data of this compound

The substitution of deuterium (B1214612) for protium (B1232500) in the hydroxyl group of 4-cyanophenol results in a significant shift of the O-H stretching and bending vibrations to lower wavenumbers. This is due to the increased reduced mass of the O-D bond compared to the O-H bond. The predicted FT-IR peak assignments for this compound are summarized in Table 1. These predictions are derived from the experimental spectrum of 4-Cyanophenol and theoretical calculations for the O-D vibrational modes.

Table 1: Predicted FT-IR Peak Assignments for this compound

Predicted Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3050-3100Aromatic C-H StretchMedium
~2475O-D Stretch (Deuterated Hydroxyl)Broad
~2230C≡N Stretch (Nitrile)Strong
~1605Aromatic C=C StretchStrong
~1510Aromatic C=C StretchStrong
~1430In-plane O-D BendMedium
~1270C-O StretchStrong
~1170In-plane C-H BendMedium
~965Out-of-plane O-D BendBroad
~840Out-of-plane C-H Bend (para-disubstituted)Strong
~550Out-of-plane C-C BendMedium

Experimental Protocol for FT-IR Spectroscopy

The following is a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the KBr pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Spatula

  • Sample of this compound

  • Infrared lamp (optional, for drying)

Procedure:

  • Drying: Dry the KBr powder under an infrared lamp or in an oven at ~110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.

  • Sample Preparation: In a dry agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently mix the sample and KBr with the pestle, and then grind the mixture thoroughly to ensure a homogenous distribution of the sample within the KBr matrix.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Background Collection: Run a background spectrum with an empty sample compartment or a blank KBr pellet. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

  • Sample Analysis: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking.

Workflow for FT-IR Spectral Analysis

The logical workflow for identifying and characterizing a compound using FT-IR spectroscopy is illustrated in the following diagram.

FTIR_Workflow FT-IR Spectral Analysis Workflow Sample Obtain Sample (this compound) Prepare Prepare Sample (e.g., KBr Pellet) Sample->Prepare Background Acquire Background Spectrum Prepare->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Functional Groups (Peak Assignment) Process->Identify Compare Compare with Reference Spectra/Databases Identify->Compare Characterize Characterize Compound Compare->Characterize

Caption: Workflow for FT-IR Analysis.

This diagram outlines the key stages of FT-IR analysis, from sample preparation and data acquisition to spectral processing and compound characterization.

Signaling Pathways and Logical Relationships

In the context of FT-IR spectroscopy, the "signaling pathway" can be understood as the logical progression from the interaction of infrared radiation with the sample to the final interpretation of the spectrum. The following diagram illustrates this conceptual relationship.

FTIR_Signal_Pathway Conceptual Pathway of FT-IR Spectroscopy IR_Source Infrared Radiation Source Sample Sample Interaction (this compound) IR_Source->Sample Vibrations Molecular Vibrations (Stretching & Bending) Sample->Vibrations Absorption Wavelength-Specific Absorption Vibrations->Absorption Detector Detector Absorption->Detector Transmitted Light Interferogram Interferogram Detector->Interferogram FT Fourier Transform Interferogram->FT Spectrum FT-IR Spectrum (Wavenumber vs. Absorbance) FT->Spectrum Interpretation Spectral Interpretation (Peak Assignment) Spectrum->Interpretation Conclusion Compound Identification/ Characterization Interpretation->Conclusion

Caption: Conceptual Pathway of FT-IR Spectroscopy.

This diagram illustrates how infrared radiation interacts with a sample to produce a spectrum that can be interpreted to identify the compound.

An In-Depth Technical Guide to the Structure of 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies related to 4-Cyanophenol-d4. This deuterated analog of 4-cyanophenol serves as a valuable tool in various research and development applications, particularly as an internal standard in quantitative analyses.

Core Chemical Structure and Properties

This compound, also known as 4-hydroxybenzonitrile-d4, is a deuterated form of 4-cyanophenol where the four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of the non-labeled compound.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its non-labeled counterpart, 4-Cyanophenol.

PropertyThis compound4-CyanophenolReference
Molecular Formula C₇HD₄NOC₇H₅NO[1]
Molecular Weight 123.15 g/mol 119.12 g/mol [1]
CAS Number 1025089-21-7767-00-0[1]
Appearance White to off-white solidWhite crystalline chips[1][2]
Melting Point Not specified110-113 °C[2]
Solubility Not specifiedMostly soluble in water (8.98 g/L at 25 °C)[2]

Experimental Protocols

Synthesis of this compound

General Protocol for Acid-Catalyzed Aromatic Deuteration of Phenols:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-cyanophenol, D₂O, and acid catalyst in a reaction vessel B Heat the mixture under an inert atmosphere A->B C Monitor reaction progress by NMR or MS B->C D Cool the reaction mixture C->D Upon completion E Extract the product with an organic solvent D->E F Dry and concentrate the organic phase E->F G Purify the crude product (e.g., chromatography) F->G

Caption: Generalized workflow for the synthesis of this compound.

  • Preparation: In a reaction vessel equipped for heating under an inert atmosphere, 4-cyanophenol (1 equivalent) is combined with a significant excess of Deuterium Oxide (D₂O). A catalytic amount of a strong acid, such as deuterated sulfuric acid (D₂SO₄) or a solid acid catalyst like Amberlyst-15, is added.[4]

  • Reaction: The reaction mixture is heated to an elevated temperature (e.g., 110°C) and stirred for a prolonged period (e.g., 24 hours) to facilitate the hydrogen-deuterium exchange on the aromatic ring.[4] The progress of the deuteration can be monitored by withdrawing small aliquots and analyzing them by NMR or mass spectrometry to determine the degree of deuterium incorporation.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Analytical Methodologies

This compound is primarily used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Purity Analysis by High-Performance Liquid Chromatography (HPLC):

The chemical purity of this compound can be assessed using HPLC.[5]

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection and Analysis A Dissolve a known amount of This compound in a suitable solvent (e.g., Methanol) B Inject the sample onto an appropriate HPLC column (e.g., C18) A->B C Elute with a suitable mobile phase (e.g., Acetonitrile (B52724)/Water gradient) B->C D Detect the eluting compounds using a UV detector C->D E Integrate the peak areas to determine purity D->E

Caption: Workflow for purity analysis of this compound by HPLC.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column is typically used for the separation of phenolic compounds.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is a common choice.

  • Detection: The UV detector can be set at the wavelength of maximum absorbance for 4-cyanophenol.

  • Quantification: The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS):

The isotopic purity and confirmation of the molecular weight of this compound are determined by mass spectrometry.

  • GC-MS Analysis: For GC-MS analysis, the compound may require derivatization to increase its volatility. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound.

  • LC-MS Analysis: LC-MS can be used for direct analysis without derivatization. High-resolution mass spectrometry is particularly useful for confirming the elemental composition and the degree of deuteration.[6] The mass spectrum of this compound is expected to show a molecular ion [M-H]⁻ at m/z 122.06 in negative ion mode, reflecting the replacement of four protons with deuterons.

Spectroscopic Data

While specific high-resolution spectra for this compound were not found in the provided search results, the expected spectral characteristics can be inferred from the data available for the non-labeled 4-cyanophenol and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the aromatic protons will be absent or show very low intensity, confirming the high degree of deuteration. A signal for the hydroxyl proton will be present, although its chemical shift can be variable and it may exchange with deuterium in protic deuterated solvents.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for the seven carbon atoms. The chemical shifts will be very similar to those of 4-cyanophenol. However, the signals for the deuterated carbons (C2, C3, C5, C6) will appear as multiplets due to C-D coupling, and their intensity will be lower compared to the non-deuterated carbons.

¹³C NMR Data for 4-Cyanophenol (Reference):

Carbon AtomChemical Shift (ppm)
C1 (C-CN)~105
C2, C6 (CH)~134
C3, C5 (CH)~117
C4 (C-OH)~160
CN~119
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. The most significant difference compared to 4-cyanophenol will be the presence of C-D stretching vibrations in the 2200-2300 cm⁻¹ region, and the absence or significant reduction of the aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

Key IR Absorption Bands for 4-Cyanophenol (Reference): [2]

Functional GroupWavenumber (cm⁻¹)
O-H stretch~3300-3400 (broad)
Aromatic C-H stretch~3000-3100
C≡N stretch~2230
Aromatic C=C stretch~1600, 1500
C-O stretch~1250
Mass Spectrometry (MS)

The mass spectrum is a critical tool for confirming the identity and isotopic enrichment of this compound.

  • Electron Ionization (EI) GC-MS: The mass spectrum of the unlabeled 4-cyanophenol shows a prominent molecular ion peak at m/z 119.[2] For this compound, the molecular ion peak is expected at m/z 123, confirming the incorporation of four deuterium atoms. The fragmentation pattern will be similar to the unlabeled compound, but the fragments containing the deuterated ring will have a corresponding mass shift.

  • Electrospray Ionization (ESI) LC-MS: In negative ion mode ESI, 4-cyanophenol gives a [M-H]⁻ ion at m/z 118. For this compound, the corresponding ion would be observed at m/z 122.

Logical Relationships and Workflows

The following diagram illustrates the logical relationship between the synthesis, purification, and analysis of this compound.

Overall_Process cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis and Quality Control cluster_product Final Product Start 4-Cyanophenol Reaction Deuteration Reaction (D₂O, Acid Catalyst) Start->Reaction Purification Extraction and Chromatography Reaction->Purification Purity Chemical Purity (HPLC) Purification->Purity Identity Identity & Isotopic Purity (MS, NMR) Purification->Identity FinalProduct This compound (Internal Standard) Purity->FinalProduct Identity->FinalProduct

Caption: Overall process flow for this compound production and quality control.

References

A Comprehensive Technical Guide to 4-Cyanophenol and its Deuterated Analog, 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of 4-Cyanophenol and its stable isotope-labeled counterpart, 4-Cyanophenol-d4. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed information on their physicochemical properties, spectroscopic signatures, synthesis, and distinct applications. The inclusion of detailed experimental protocols and workflow visualizations aims to facilitate practical implementation in a laboratory setting.

Introduction to 4-Cyanophenol and Isotopic Labeling

4-Cyanophenol, also known as p-hydroxybenzonitrile, is a versatile organic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, liquid crystals, and dyes.[1][2][3][4][5][6] Its molecular structure, featuring both a phenolic hydroxyl group and a nitrile group, provides significant synthetic flexibility for constructing more complex molecules.[4]

This compound is the deuterated analog of 4-Cyanophenol, where the four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution results in a compound that is chemically similar to its non-deuterated counterpart but has a higher molecular weight. This key difference makes this compound an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry-based assays.[7][8] The use of stable isotopes helps to improve the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.[7][9]

Physicochemical and Spectroscopic Properties

The substitution of hydrogen with deuterium has a negligible effect on the macroscopic physicochemical properties such as melting point, boiling point, and solubility. However, it introduces significant and predictable differences in spectroscopic data, which are fundamental for their distinct applications.

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Cyanophenol and this compound.

Property4-CyanophenolThis compoundData Reference(s)
Molecular Formula C₇H₅NOC₇HD₄NO[1][2][10]
Molecular Weight 119.12 g/mol 123.15 g/mol [2][11][12]
CAS Number 767-00-01025089-21-7[2][12]
Melting Point 110-113 °CNot explicitly available, but expected to be very similar to 4-Cyanophenol.[1][2][3]
Boiling Point 146 °C / 2 mmHgNot explicitly available, but expected to be very similar to 4-Cyanophenol.[1][2]
Water Solubility Slightly soluble (8.98 g/L at 25 °C)Expected to be very similar to 4-Cyanophenol.[1][11]
pKa 7.97 (at 25 °C)Expected to be very similar to 4-Cyanophenol.[3]
Appearance Off-white to beige crystalline powder or chips.Not explicitly available, but expected to be a similar solid.[2][3]
Comparative Spectroscopic Data

The most significant differences between the two compounds are observed in their mass spectrometry and NMR spectra, arising directly from the mass difference and the different nuclear properties of hydrogen and deuterium.

Spectroscopic Technique4-CyanophenolThis compoundAnalysis
Mass Spectrometry (MS) Molecular Ion (M⁺): ~119.037 m/zMolecular Ion (M⁺): ~123.062 m/zThe mass shift of +4 Da is the primary basis for its use as an internal standard in MS-based quantification.[11][13]
¹H NMR Signals corresponding to the aromatic protons (typically two doublets in the aromatic region) and the phenolic proton are observed.[14][15]The signals for the aromatic protons are absent due to the replacement of H with D. Only the signal for the phenolic proton (OH) would be visible.This provides a clear method for confirming the deuteration of the aromatic ring.
¹³C NMR Shows characteristic signals for the aromatic carbons and the nitrile carbon.[15]The spectrum is very similar to 4-Cyanophenol. The C-D coupling may lead to splitting of the carbon signals and a slight upfield shift (isotope effect).Confirms the carbon skeleton remains unchanged.
Infrared (IR) Spectroscopy Characteristic peaks: O-H stretch (~3350-3500 cm⁻¹), C≡N stretch (~2227 cm⁻¹), aromatic C-H stretch (~3050-3100 cm⁻¹).[16][17][18]Characteristic peaks: O-H stretch (~3350-3500 cm⁻¹), C≡N stretch (~2227 cm⁻¹), and a prominent C-D stretch at a lower frequency (~2200-2300 cm⁻¹) than the C-H stretch.The appearance of the C-D stretch is a key indicator of successful deuteration.

Applications in Research and Drug Development

While chemically similar, the distinct properties of 4-Cyanophenol and this compound lead to very different primary applications.

4-Cyanophenol: The Synthetic Building Block

4-Cyanophenol is a crucial intermediate in the synthesis of a wide array of commercially important products:

  • Pharmaceuticals: It serves as a precursor for synthesizing active pharmaceutical ingredients (APIs), including vasodilators like Levcromakalim.[3][5][19]

  • Agrochemicals: It is used in the production of herbicides, such as Bromoxynil.[3][5][19]

  • Liquid Crystals: The rigid structure of the cyanophenyl group makes it a common component in liquid crystal materials.[2]

  • Fine Chemicals: It is also used in the synthesis of dyes and fragrances.[1][2]

This compound: The Analytical Standard

The primary role of this compound is as an internal standard for quantitative analysis, especially in bioanalytical assays (e.g., pharmacokinetics, toxicology) using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

The Rationale for Using a Stable Isotope-Labeled Internal Standard:

  • Compensates for Matrix Effects: It behaves almost identically to the non-labeled analyte during sample extraction, chromatography, and ionization, thus effectively correcting for signal suppression or enhancement caused by the sample matrix (e.g., plasma, urine).[9]

  • Corrects for Analyte Loss: It accounts for any loss of the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

  • Improves Accuracy and Precision: By normalizing the response of the analyte to the response of the internal standard, the method's accuracy and reproducibility are significantly enhanced.

Another key application is in studies of the deuterium kinetic isotope effect (KIE) . By comparing the reaction rates of 4-Cyanophenol and this compound, researchers can gain insights into reaction mechanisms, particularly for reactions involving the cleavage of a C-H (or C-D) bond on the aromatic ring.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-Cyanophenol and a representative workflow for its quantification using this compound.

Synthesis of 4-Cyanophenol from p-Hydroxybenzaldehyde

This two-step method involves the formation of an oxime followed by dehydration.[20]

Step 1: Synthesis of p-Hydroxybenzaldehyde Oxime

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 15g (0.1 mol) of 3,5-dimethyl-p-hydroxybenzaldehyde in a solution of 8g NaOH in 50ml of water.

  • Add 7g of hydroxylamine (B1172632) hydrochloride to the solution.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture in an ice bath.

  • Adjust the pH to approximately 6 using a 30% acetic acid solution.

  • Filter the resulting precipitate and wash thoroughly with cold water.

  • Recrystallize the crude product from chloroform (B151607) to yield pure 3,5-dimethyl-p-hydroxybenzaldehyde oxime.

Step 2: Dehydration to 4-Cyanophenol

  • To the p-Hydroxybenzaldehyde oxime compound obtained in the previous step, add a dehydrating agent such as sulfuric acid, methylsulfonyl chloride, or polyphosphoric acid.[20]

  • The reaction is typically heated to drive the dehydration process. Reaction conditions (temperature, time) will depend on the chosen dehydrating agent.

  • After the reaction is complete (monitored by TLC), the mixture is cooled and poured into ice water to precipitate the crude 4-Cyanophenol.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like water or a petroleum ether/benzene mixture.[19][21]

Quantitative Analysis of 4-Cyanophenol in Plasma using LC-MS/MS

This protocol describes a typical workflow for quantifying 4-Cyanophenol in a biological matrix using this compound as an internal standard.

1. Preparation of Standards and Samples:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of 4-Cyanophenol and a 1 mg/mL stock solution of this compound (Internal Standard, IS) in methanol.

  • Calibration Standards: Serially dilute the 4-Cyanophenol stock solution with a blank biological matrix (e.g., drug-free plasma) to prepare calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (or calibration standard/quality control sample), add 20 µL of the IS working solution (e.g., at 500 ng/mL in methanol).

    • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 4-Cyanophenol: Q1: 118.0 m/z → Q3: 92.0 m/z (example transition, [M-H]⁻ → fragment).

      • This compound (IS): Q1: 122.0 m/z → Q3: 96.0 m/z (corresponding fragment).

    • Optimize other parameters like declustering potential and collision energy for maximum signal intensity.

3. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of 4-Cyanophenol to the peak area of this compound against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

  • Determine the concentration of 4-Cyanophenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key processes and relationships discussed in this guide.

G cluster_synthesis Synthesis of 4-Cyanophenol Start p-Hydroxybenzaldehyde Step1 React with Hydroxylamine HCl Start->Step1 Intermediate p-Hydroxybenzaldehyde Oxime Step1->Intermediate Step2 Dehydration (e.g., H2SO4) Intermediate->Step2 End 4-Cyanophenol Step2->End G cluster_relation Isotopic Relationship pCN 4-Cyanophenol (C7H5NO) pCN_d4 This compound (C7HD4NO) pCN->pCN_d4 Isotopic Substitution (H → D on ring) G cluster_workflow Quantitative Analysis Workflow Sample Plasma Sample (containing 4-Cyanophenol) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Analyze LC-MS/MS Analysis (MRM Mode) Extract->Analyze Quantify Quantification (Peak Area Ratio vs. Cal Curve) Analyze->Quantify

References

Methodological & Application

Application Notes and Protocols for 4-Cyanophenol-d4 in Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Cyanophenol-d4 as an internal standard for the accurate quantification of 4-cyanophenol in various environmental matrices. The protocols detailed below are intended to serve as a guide for developing and validating analytical methods using isotope dilution mass spectrometry.

Introduction

4-Cyanophenol is an organic compound used in the synthesis of pharmaceuticals, herbicides, and other industrial chemicals.[1] Its presence in the environment, primarily due to industrial wastewater discharge, is a growing concern due to its potential toxicity. Accurate monitoring of 4-cyanophenol concentrations in environmental compartments such as water, soil, and sediment is crucial for assessing its environmental fate and potential risks.

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for quantifying trace levels of contaminants. This method involves the addition of a known amount of an isotopically labeled version of the target analyte, in this case, this compound, to the sample prior to extraction and analysis. The deuterated internal standard behaves nearly identically to the native analyte throughout the sample preparation and analysis process, effectively compensating for any analyte loss or matrix effects. This results in more reliable and accurate quantification.

Analytical Workflow

The general workflow for the analysis of 4-cyanophenol in environmental samples using this compound as an internal standard is depicted in the following diagram.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (Water, Soil, Sediment) Spiking Spiking with This compound SampleCollection->Spiking Add Internal Standard Extraction Extraction (SPE or LLE) Spiking->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis LC-MS/MS or GC-MS Analysis Concentration->Analysis Quantification Quantification (Isotope Dilution) Analysis->Quantification Reporting Reporting Quantification->Reporting

Figure 1: General workflow for the analysis of 4-cyanophenol using this compound.

Experimental Protocols

The following are detailed protocols for the analysis of 4-cyanophenol in water, soil, and sediment samples.

Protocol 1: Analysis of 4-Cyanophenol in Water Samples

This protocol is adapted from established methods for the analysis of phenols in aqueous matrices.

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles.

  • If residual chlorine is present, add sodium thiosulfate (B1220275) to the sample.

  • Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., sulfuric acid) to prevent degradation of the analyte.

  • Store samples at 4°C and analyze within 14 days.

2. Sample Preparation:

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter.

  • Spike the filtered sample with a known amount of this compound solution in methanol (B129727).

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of reagent water.

    • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

    • Wash the cartridge with 5 mL of reagent water to remove interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the analyte and internal standard with two 5 mL aliquots of a suitable organic solvent (e.g., methanol or a mixture of methanol and acetonitrile). A study on 4-cyanophenol extraction from municipal wastewater using multi-walled carbon nanotubes reported a maximum recovery of 91% with methanol containing 0.1% trifluoroacetic acid as the eluting solvent.[2][3]

  • Concentration:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

3. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 4-Cyanophenol: Precursor ion (m/z) → Product ion (m/z) (Specific transitions to be determined through method development).

      • This compound: Precursor ion (m/z) → Product ion (m/z) (Specific transitions to be determined through method development).

Protocol 2: Analysis of 4-Cyanophenol in Soil and Sediment Samples

This protocol is a general guideline and may require optimization based on the specific soil or sediment matrix.

1. Sample Collection and Preparation:

  • Collect soil or sediment samples and store them in glass jars at 4°C.

  • Air-dry the samples and sieve them to remove large debris.

  • Homogenize the dried sample.

2. Extraction:

  • Weigh a known amount of the homogenized sample (e.g., 10 g) into a centrifuge tube.

  • Spike the sample with a known amount of this compound solution.

  • Add a suitable extraction solvent (e.g., a mixture of acetone (B3395972) and hexane).

  • Vortex or sonicate the sample for a specified period (e.g., 15-30 minutes).

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction process two more times and combine the supernatants.

3. Cleanup and Concentration:

  • Concentrate the combined extract to a smaller volume.

  • Perform a cleanup step using a suitable technique, such as solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge, to remove interfering matrix components.

  • Elute the analyte and internal standard from the cleanup cartridge.

  • Concentrate the eluate to near dryness and reconstitute in a known volume of a suitable solvent for instrumental analysis.

4. Instrumental Analysis (GC-MS):

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless injection at a suitable temperature (e.g., 250°C).

    • Oven Program: A temperature gradient program to achieve good separation.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity.

      • 4-Cyanophenol: Monitor characteristic ions.

      • This compound: Monitor characteristic ions.

Quantitative Data

The following table summarizes typical performance data for the analysis of phenolic compounds in environmental matrices. It is important to note that specific performance characteristics for 4-cyanophenol using this compound will need to be determined through method validation studies.

ParameterWaterSoil/Sediment
Method Detection Limit (MDL) Typically in the low ng/L to µg/L range for similar phenols.Expected to be in the low µg/kg range.
Limit of Quantification (LOQ) Typically in the ng/L to µg/L range for similar phenols.Expected to be in the µg/kg range.
Recovery >80% for many phenolic compounds using SPE. A recovery of 91% has been reported for 4-cyanophenol from wastewater using MWCNT-based SPE.[2][3]Highly matrix-dependent, typically in the range of 70-120%.
Linearity (R²) >0.99 for calibration curves.>0.99 for calibration curves.
Precision (RSD) <15%<20%

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical steps and the principles of isotope dilution for accurate quantification.

quantification_logic cluster_workflow Analytical Process cluster_quantification Quantification Principle Sample Environmental Sample (Unknown 4-Cyanophenol) Spiked_Sample Spiked Sample Sample->Spiked_Sample Add Known Amount of this compound Analyte_IS_Mix Analyte + Internal Standard Mix Spiked_Sample->Analyte_IS_Mix Extraction & Cleanup Instrument_Response Instrument Response (Peak Areas) Analyte_IS_Mix->Instrument_Response LC-MS/MS or GC-MS Ratio Calculate Peak Area Ratio (4-Cyanophenol / this compound) Instrument_Response->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Final_Conc Determine 4-Cyanophenol Concentration in Sample Calibration->Final_Conc

Figure 2: Principle of quantification using isotope dilution with this compound.

Conclusion

The use of this compound as an internal standard in conjunction with mass spectrometric techniques provides a robust and reliable method for the quantification of 4-cyanophenol in complex environmental matrices. The protocols outlined in these application notes serve as a starting point for the development of validated analytical methods. Researchers, scientists, and drug development professionals are encouraged to perform in-house validation to ensure the accuracy and precision of their results for specific sample types.

References

Application Note: Quantitative Analysis of 4-Cyanophenol in Environmental Water Samples by LC-MS/MS using 4-Cyanophenol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Cyanophenol is a compound used in the synthesis of various industrial and pharmaceutical products. Its presence in environmental water sources is of increasing concern due to its potential toxicity. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Cyanophenol in water samples. The use of a stable isotope-labeled internal standard, 4-Cyanophenol-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

1. Reagents and Materials

  • 4-Cyanophenol (analytical standard, >99% purity)

  • This compound (isotopic purity >98%)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar)

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Cyanophenol and this compound in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions of 4-Cyanophenol by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 mixture of methanol and water.

3. Sample Preparation: Solid Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: To a 100 mL water sample, add a known amount of the this compound internal standard working solution. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove potential interferences.

  • Elution: Elute the analyte and internal standard with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A standard UHPLC or HPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions (Hypothetical - Requires Experimental Optimization)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-Cyanophenol 118.091.010015
4-Cyanophenol (Quantifier) 118.064.010025
This compound (IS) 122.095.010015

Note: The product ions and collision energies are proposed based on common fragmentation patterns of phenolic compounds and require empirical optimization on the specific instrument being used.

Data Presentation

Table 4: Method Validation Parameters (Illustrative Data)

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 92.5% - 108.3%
Precision (% RSD) < 10%

Table 5: Accuracy and Precision Data (Illustrative)

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
0.5 0.48 ± 0.0496.08.3
5.0 5.12 ± 0.31102.46.1
50.0 48.9 ± 2.1597.84.4

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 100 mL Water Sample add_is Spike with this compound sample->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elute with Methanol spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc UHPLC Separation (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the analysis of 4-Cyanophenol.

G cluster_ms Tandem Mass Spectrometer Q1 Quadrupole 1 (Precursor Ion Selection) Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Analyte 4-Cyanophenol (m/z 118.0) Analyte->Q1 IS This compound (m/z 122.0) IS->Q1

Caption: MRM process for 4-Cyanophenol and its internal standard.

Application Notes and Protocols for the Analysis of 4-Cyanophenol in Water Samples using 4-Cyanophenol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanophenol is a compound of environmental concern due to its potential toxicity and presence in industrial effluents.[1] Accurate and reliable quantification of 4-cyanophenol in water matrices is crucial for environmental monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as 4-Cyanophenol-d4, in conjunction with chromatographic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), is the gold standard for achieving high accuracy and precision.[2] This isotope dilution method effectively compensates for sample matrix effects and variations in extraction recovery and instrument response.[2]

These application notes provide a detailed protocol for the determination of 4-cyanophenol in various water samples, including wastewater and drinking water, using Solid-Phase Extraction (SPE) for sample preparation followed by LC-MS/MS analysis with this compound as an internal standard.

Principle

A known amount of this compound is added to the water sample prior to any sample preparation steps. The sample is then passed through a solid-phase extraction cartridge to isolate and concentrate the analyte and the internal standard. After elution, the extract is analyzed by LC-MS/MS. The native 4-cyanophenol is quantified by comparing its peak area to that of the isotopically labeled internal standard. This approach, known as isotope dilution mass spectrometry, provides highly accurate and precise results by correcting for losses during sample processing and any fluctuations in the mass spectrometer's signal.

Experimental Protocols

Materials and Reagents
  • 4-Cyanophenol (analytical standard, >99% purity)

  • This compound (internal standard, >98% isotopic purity)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a polymeric sorbent)

  • Hydrochloric acid (HCl) for sample preservation

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment if necessary

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • SPE manifold

  • Nitrogen evaporator

  • Analytical balance

  • pH meter

  • Vortex mixer

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 mg/L):

    • Accurately weigh 10 mg of 4-cyanophenol and dissolve it in 10 mL of methanol in a volumetric flask.

    • Separately, accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

    • Store stock solutions at -20°C in amber glass vials.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 4-cyanophenol by diluting the primary stock solution with methanol/water (50:50, v/v) to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 µg/L).

  • Internal Standard Spiking Solution (e.g., 10 mg/L):

    • Dilute the this compound primary stock solution with methanol to a suitable concentration for spiking into samples. The final concentration in the sample should be in the mid-range of the calibration curve.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation:

    • Collect water samples in clean glass bottles.

    • For wastewater samples, it is advisable to filter them to remove suspended solids.

    • Preserve the samples by acidifying to pH < 2 with hydrochloric acid to inhibit microbial degradation. Store samples at 4°C until extraction.

  • Internal Standard Spiking:

    • To a 100 mL aliquot of the water sample, add a precise volume of the this compound internal standard spiking solution (e.g., 100 µL of a 10 mg/L solution to achieve a final concentration of 10 µg/L).

    • Vortex the sample to ensure thorough mixing.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of ultrapure water to remove any interfering polar compounds.

  • Drying:

    • Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained 4-cyanophenol and this compound from the cartridge with a small volume of a suitable organic solvent, such as 2 x 3 mL of methanol or acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.

    • Reconstitute the residue in a precise volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).

    • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

    • Mobile Phase A: Ultrapure water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A suitable gradient to separate 4-cyanophenol from matrix interferences (e.g., start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • MS/MS Conditions (Representative):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The specific mass transitions for 4-cyanophenol and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻.

      • Expected Transitions:

        • 4-Cyanophenol: [M-H]⁻ → fragment ion(s)

        • This compound: [M-H]⁻ → fragment ion(s)

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Presentation

The following tables summarize the expected quantitative performance data for the analysis of 4-cyanophenol using this compound as an internal standard. These are representative values based on similar analytical methods for phenolic compounds.

Table 1: Representative LC-MS/MS Parameters

ParameterValue
LC Column C18, 100 mm x 2.1 mm, 2.6 µm
Mobile Phase A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode ESI Negative
MRM Transition (4-Cyanophenol) To be determined (e.g., m/z 118 -> fragment)
MRM Transition (this compound) To be determined (e.g., m/z 122 -> fragment)

Table 2: Expected Method Performance Characteristics

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 ng/L
Limit of Quantification (LOQ) 0.5 - 5.0 ng/L
Recovery 85 - 115%
Precision (RSD%) < 15%

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Collection (100 mL) Spike Spike with This compound Sample->Spike SPE_Load Sample Loading Spike->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Dry Drying SPE_Wash->SPE_Dry SPE_Elute Elution SPE_Dry->SPE_Elute Evap Evaporation & Reconstitution SPE_Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for water sample analysis.

Logical Relationship of Isotope Dilution

This diagram shows the principle of using an internal standard for quantification.

G Analyte 4-Cyanophenol (Unknown Amount) Sample Water Sample Analyte->Sample IS This compound (Known Amount) IS->Sample Extraction Sample Preparation (SPE) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Peak Area Ratio (Analyte / IS) Analysis->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Principle of isotope dilution analysis.

References

Application Note: Quantitative Analysis of Phenols in Aqueous Samples using 4-Cyanophenol-d4 as an Internal Standard by LC-MS/MS and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenolic compounds are a class of chemical substances found in a wide range of industrial and environmental samples. Due to their potential toxicity and impact on water quality, their accurate quantitation is of significant importance for environmental monitoring, drug development, and scientific research.[1] Isotope dilution mass spectrometry is a highly reliable analytical technique for this purpose, and the use of a stable isotope-labeled internal standard, such as 4-Cyanophenol-d4, is crucial for correcting for variations during sample preparation and instrumental analysis. This application note provides detailed protocols for the quantitative analysis of a panel of common phenols in aqueous samples using this compound as an internal standard, with detection by both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The use of a deuterated internal standard like this compound is advantageous as it shares very similar physicochemical properties with the target analytes, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation. This leads to improved accuracy and precision in the quantification of target phenols.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established environmental analysis methods, such as US EPA Method 528, for the extraction of phenols from water samples.[2][3][4]

Materials:

  • 1 L amber glass bottles for sample collection

  • Sodium sulfite (B76179) (for dechlorination, if necessary)

  • 6 N Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • Dichloromethane (B109758) (DCM, HPLC grade)

  • 0.05 N HCl

  • Anhydrous sodium sulfate (B86663)

  • SPE cartridges (e.g., polystyrene-divinylbenzene based, 500 mg)

  • SPE manifold

  • Concentrator/evaporator with a gentle stream of nitrogen

Procedure:

  • Sample Collection and Preservation: Collect 1 L aqueous samples in amber glass bottles. If residual chlorine is present, add 40-50 mg of sodium sulfite to dechlorinate. Acidify the sample to a pH of less than 2 with 6 N HCl.[2][3]

  • Internal Standard Spiking: Spike each 1 L sample with a known amount of this compound solution (e.g., to a final concentration of 10 µg/L).

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 3 x 5 mL of dichloromethane.

    • Condition the cartridge with 3 x 5 mL of methanol. Do not allow the sorbent to go dry.

    • Equilibrate the cartridge with 10 mL of 0.05 N HCl.[3]

  • Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge by purging with nitrogen or under vacuum for 15 minutes.[2][3]

  • Elution:

    • Place a collection tube in the SPE manifold.

    • Rinse the original sample bottle with 10 mL of dichloromethane and elute the cartridge with this rinse.

    • Elute the cartridge with an additional 5 mL of dichloromethane.

    • Pass the combined eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at approximately 35°C.[2]

Analytical Method 1: LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and selective technique for the analysis of phenols that does not require derivatization.[5]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer.

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

LC-MS/MS Parameters:

ParameterSetting
Column Temperature 40°C
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Mobile Phase Gradient 60% A / 40% B (0.00 min) -> 10% A / 90% B (6.00 min) -> 10% A / 90% B (8.00 min) -> 60% A / 40% B (8.05 min), 12 min cycle[1]
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 1

Table 1: Proposed MRM Transitions for Phenols and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
Phenol (B47542)93.065.025
2-Chlorophenol127.091.020
4-Chlorophenol127.091.020
2,4-Dichlorophenol161.0125.020
2,4,6-Trichlorophenol195.0159.020
2-Nitrophenol138.092.022
4-Nitrophenol138.092.022
2,4-Dimethylphenol121.0106.020
4-Chloro-3-methylphenol141.0105.020
Pentachlorophenol265.0229.025
This compound (IS) 122.0 94.0 20

Note: Collision energies are starting points and should be optimized for the specific instrument used.

Analytical Method 2: GC-MS Analysis (with Derivatization)

For GC-MS analysis, a derivatization step is required to improve the volatility and chromatographic behavior of the phenolic compounds.

Derivatization Procedure:

  • To the 1 mL concentrated extract from the SPE step, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6][7]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

GC-MS Parameters:

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless, 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial 40°C, hold 6 min; ramp 8°C/min to 250°C[2]
MS Transfer Line 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions See Table 2

Table 2: Proposed SIM Ions for Derivatized Phenols and this compound

Compound (as TMS derivative)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Phenol-TMS16615173
2-Chlorophenol-TMS20018573
4-Chlorophenol-TMS20018573
2,4-Dichlorophenol-TMS23421973
2,4,6-Trichlorophenol-TMS26825373
2-Nitrophenol-TMS21119673
4-Nitrophenol-TMS21119673
2,4-Dimethylphenol-TMS19417973
4-Chloro-3-methylphenol-TMS21419973
Pentachlorophenol-TMS33832373
This compound-TMS (IS) 195 180 73

Note: The exact m/z values for the derivatized compounds should be confirmed by analyzing a standard in full scan mode.

Quantitative Data

The following tables present typical quantitative performance data for the analysis of phenols in water. These values should be considered as representative, and each laboratory should perform its own method validation.

Table 3: LC-MS/MS Method Performance

CompoundLinearity Range (µg/L)LOD (µg/L)LOQ (µg/L)Recovery (%)
Phenol0.1 - 50>0.9950.050.1585 - 110
2-Chlorophenol0.1 - 50>0.9950.040.1290 - 115
4-Chlorophenol0.1 - 50>0.9950.040.1290 - 115
2,4-Dichlorophenol0.1 - 50>0.9950.030.1092 - 112
2,4,6-Trichlorophenol0.1 - 50>0.9950.030.1095 - 110
2-Nitrophenol0.5 - 100>0.990.20.680 - 120
4-Nitrophenol0.5 - 100>0.990.20.680 - 120
2,4-Dimethylphenol0.1 - 50>0.9950.050.1588 - 110
4-Chloro-3-methylphenol0.1 - 50>0.9950.040.1290 - 115
Pentachlorophenol0.2 - 80>0.990.10.385 - 115

Table 4: GC-MS Method Performance

CompoundLinearity Range (µg/L)LOD (µg/L)LOQ (µg/L)Recovery (%)
Phenol0.2 - 80>0.990.10.380 - 115
2-Chlorophenol0.2 - 80>0.990.10.385 - 110
4-Chlorophenol0.2 - 80>0.990.10.385 - 110
2,4-Dichlorophenol0.1 - 50>0.9950.050.1590 - 110
2,4,6-Trichlorophenol0.1 - 50>0.9950.050.1590 - 110
2-Nitrophenol1.0 - 100>0.990.51.575 - 125
4-Nitrophenol1.0 - 100>0.990.51.575 - 125
2,4-Dimethylphenol0.2 - 80>0.990.10.385 - 110
4-Chloro-3-methylphenol0.2 - 80>0.990.10.385 - 110
Pentachlorophenol0.5 - 100>0.990.20.680 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 1 L Aqueous Sample spike Spike with This compound sample->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution with Dichloromethane spe->elute concentrate Concentration to 1 mL elute->concentrate lcms LC-MS/MS Analysis concentrate->lcms Direct Injection gcms_prep Derivatization (BSTFA) concentrate->gcms_prep Derivatize data_analysis Data Analysis and Quantitation lcms->data_analysis gcms GC-MS Analysis gcms_prep->gcms gcms->data_analysis

Caption: Experimental workflow for phenol quantitation.

logical_relationship cluster_output Result is_node This compound extraction Extraction is_node->extraction chromatography Chromatography ionization Ionization analyte_node Phenols analyte_node->extraction extraction->chromatography chromatography->ionization quant Accurate Quantitation ionization->quant

Caption: Role of the internal standard in the analytical method.

Conclusion

The methods described in this application note provide a robust and reliable approach for the quantitative analysis of phenols in aqueous samples. The use of this compound as an internal standard is critical for achieving high accuracy and precision by compensating for variations in sample preparation and instrument response. Both LC-MS/MS and GC-MS are powerful techniques for this application, with LC-MS/MS offering the advantage of direct analysis without derivatization, while GC-MS provides excellent chromatographic resolution. The choice of method will depend on the specific requirements of the analysis and the available instrumentation. It is essential that any method is fully validated in the laboratory to ensure it meets the required performance criteria.

References

Application Notes and Protocols for the Quantitative Analysis of 4-Cyanophenol using 4-Cyanophenol-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 4-Cyanophenol in biological matrices using 4-Cyanophenol-d4 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by correcting for variations during sample preparation and instrumental analysis.[1]

Introduction

4-Cyanophenol (p-hydroxybenzonitrile) is a compound of interest in various fields, including environmental analysis and as a potential metabolite of certain pharmaceuticals. Accurate quantification of this analyte in complex matrices such as plasma or urine requires a robust and reliable analytical method. Isotope dilution mass spectrometry, employing a deuterated internal standard like this compound, is the preferred method for achieving the highest level of accuracy and precision.[1] The deuterated standard is chemically identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, thus effectively normalizing for matrix effects and variability in sample processing.[1]

Experimental Protocols

This section details the necessary materials, reagents, and procedures for the sample preparation and LC-MS/MS analysis of 4-Cyanophenol.

Materials and Reagents
  • 4-Cyanophenol analytical standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma, urine)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Cyanophenol and this compound by dissolving the appropriate amount of each standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of 4-Cyanophenol by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These will be used to create the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)

This protocol is suitable for biological matrices such as plasma or serum.

  • To a 100 µL aliquot of the biological sample (blank, standard, or unknown) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • For calibration standards and quality controls, add the appropriate volume of the 4-Cyanophenol working standard solution. For blank samples, add an equivalent volume of the 50:50 methanol/water mixture.

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A variety of LC-MS/MS systems can be used for this analysis. The following are suggested starting parameters that should be optimized for the specific instrument being used.

Parameter Condition
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water[2]
Mobile Phase B 0.1% Formic acid in Acetonitrile[2]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Collision Gas Argon

Table 1: Suggested LC-MS/MS Parameters

Data Presentation: MRM Transitions

Multiple Reaction Monitoring (MRM) is used for the selective and sensitive quantification of the analyte and internal standard. The following table provides the theoretical precursor and product ions for 4-Cyanophenol and this compound. These should be confirmed and optimized on the specific mass spectrometer being used.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
4-Cyanophenol118.091.0To be optimized
This compound122.095.0To be optimized

Table 2: Theoretical MRM Transitions for 4-Cyanophenol and this compound in Negative Ion Mode

Note: The fragmentation of the deprotonated molecule [M-H]⁻ at m/z 118.0 for 4-Cyanophenol is proposed to involve the loss of HCN (27 Da), resulting in a product ion at m/z 91.0. Similarly, for this compound, the deprotonated molecule at m/z 122.0 would lose DCN (28 Da) to produce a fragment at m/z 94.0, however, considering the deuteration on the phenyl ring, a more likely fragmentation would be the loss of the cyano group and a deuterium, which would need experimental verification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of 4-Cyanophenol using this compound as an internal standard.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_sample_proc Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Processing stock_analyte 4-Cyanophenol Stock working_standards Working Standards (Calibration Curve) stock_analyte->working_standards stock_is This compound Stock working_is Internal Standard Working Solution stock_is->working_is sample Biological Sample (100 µL) working_standards->sample for calibration standards spike_is Spike with Internal Standard (10 µL) working_is->spike_is sample->spike_is protein_precip Protein Precipitation (Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis (MRM Mode) supernatant->lcms_analysis peak_integration Peak Integration lcms_analysis->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Workflow for the quantitative analysis of 4-Cyanophenol.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of 4-Cyanophenol in biological matrices using this compound as an internal standard by LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results by compensating for matrix effects and procedural losses. The provided experimental parameters and workflow serve as a robust starting point for method development and validation in research, clinical, and drug development settings.

References

Applications of 4-Cyanophenol-d4 in Metabolomics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolomics, the comprehensive study of small molecules within a biological system, relies on precise and accurate quantification to uncover subtle metabolic changes associated with physiological or pathological states. Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone technique in this field due to its high sensitivity and selectivity.[1][2] The use of stable isotope-labeled internal standards is critical for achieving reliable quantification, as they correct for variations introduced during sample preparation and analysis.[3] 4-Cyanophenol-d4, the deuterium-labeled analogue of 4-Cyanophenol, serves as an excellent internal standard for the quantification of structurally related phenolic compounds in complex biological matrices. Its physical and chemical properties closely mimic those of the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby providing a robust method for normalization.[4]

This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard in LC-MS-based metabolomics workflows, targeted at researchers, scientists, and professionals in drug development.

Application Notes

Primary Application: Internal Standard for Quantitative Metabolomics

The principal application of this compound is as an internal standard (IS) in quantitative mass spectrometry, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[4] In a typical metabolomics experiment, a known quantity of this compound is spiked into each biological sample (e.g., plasma, urine, cell lysates) at the beginning of the sample preparation process.

Key advantages of using this compound as an IS include:

  • Correction for Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. Since this compound co-elutes with similar phenolic compounds and experiences the same matrix effects, the ratio of the analyte signal to the IS signal remains constant, allowing for accurate quantification.

  • Compensation for Sample Loss: During multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some analyte loss is inevitable. As an internal standard added at the start, this compound accounts for these losses.

  • Normalization of Instrument Variability: The sensitivity of a mass spectrometer can fluctuate over the course of an analytical run. By monitoring the signal of the internal standard, these variations can be normalized, improving the precision and reproducibility of the results.

Suitability for Phenolic Compound Analysis

This compound is structurally representative of a class of small phenolic compounds. This makes it an ideal internal standard for targeted or untargeted metabolomics studies focusing on:

  • Tyrosine metabolism and its derivatives.

  • Metabolites of xenobiotics containing a phenol (B47542) moiety.

  • Dietary-derived phenolic compounds and their metabolites.

  • Environmental contaminants and their biotransformation products.

Quantitative Data and Method Parameters

For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred acquisition mode due to its superior sensitivity and selectivity. The following tables provide the necessary mass spectrometry parameters for both the unlabeled 4-Cyanophenol and its deuterated internal standard, this compound.

Table 1: Compound-Specific Mass Spectrometry Parameters

Compound NameFormulaMolecular Weight ( g/mol )Precursor Ion [M-H]⁻ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
4-CyanophenolC₇H₅NO119.12118.092.165.1
This compound C₇HD₄NO 123.15 [4][5]122.1 96.1 68.1

Note: The precursor ion is the deprotonated molecule [M-H]⁻, which is commonly observed for phenols in negative electrospray ionization (ESI) mode. Product ions are proposed based on typical fragmentation patterns (loss of CN and subsequent loss of C₂H₂). Actual values must be optimized on the specific instrument used.

Table 2: Suggested LC-MS/MS Method Parameters

ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Collision Gas Argon
Note: These parameters provide a starting point and should be optimized for the specific LC-MS system and analytes of interest.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • This compound Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound powder.

    • Dissolve in 1 mL of methanol (B129727) or acetonitrile.

    • Vortex thoroughly to ensure complete dissolution.

    • Store at -20°C.

  • IS Working Solution (1 µg/mL):

    • Perform a 1:1000 serial dilution of the IS Stock Solution in methanol/water (50:50, v/v).

    • This working solution will be spiked into samples.

  • Analyte Stock and Calibration Standards:

    • Prepare a stock solution of the unlabeled analyte (e.g., 4-Cyanophenol or other phenolic compounds) in a similar manner.

    • Create a series of calibration standards by serially diluting the analyte stock solution in a relevant matrix (e.g., charcoal-stripped plasma or a surrogate solvent mixture) to cover the expected concentration range in the study samples.

Protocol 2: Sample Preparation from Human Plasma (Protein Precipitation)

This protocol is a common and effective method for preparing plasma samples for metabolomics analysis.[1][2][6]

  • Thaw Samples: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike Internal Standard: Add 10 µL of the 1 µg/mL this compound IS Working Solution to each plasma sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant:

    • Carefully transfer the supernatant (approximately 450 µL) to a new microcentrifuge tube or a 96-well plate. Avoid disturbing the protein pellet.

  • Evaporation:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis:

    • Transfer the final reconstituted sample to an LC autosampler vial or well.

    • Inject into the LC-MS/MS system for analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for a typical targeted metabolomics experiment using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation (Ice-Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation Supernatant->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant Result Final Concentration Quant->Result

Caption: General workflow for metabolomics sample preparation and analysis.
Principle of Internal Standard Quantification

This diagram illustrates the logical principle behind using a stable isotope-labeled internal standard to correct for analytical variability.

G Analyte Analyte in Sample SamplePrep Sample Processing (Extraction, etc.) Analyte->SamplePrep IS This compound (IS) (Known Amount) IS->SamplePrep LCMS LC-MS/MS Measurement SamplePrep->LCMS Variability (Loss, Matrix Effects) AnalyteSignal Analyte Peak Area (Variable) LCMS->AnalyteSignal IS_Signal IS Peak Area (Variable) LCMS->IS_Signal Ratio Peak Area Ratio (Analyte / IS) = Stable Value AnalyteSignal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of quantification using an internal standard (IS).
Potential Metabolic Pathway of 4-Cyanophenol

While this compound is used as an analytical tool, its unlabeled counterpart can undergo metabolism. Understanding these pathways is relevant for drug development and toxicology. The primary routes of metabolism for simple phenols involve conjugation to increase water solubility and facilitate excretion.

G p4CN 4-Cyanophenol UGT UGT Enzymes p4CN->UGT SULT SULT Enzymes p4CN->SULT Glucuronide 4-Cyanophenyl-β-D-glucuronide Excretion Urinary Excretion Glucuronide->Excretion Sulfate 4-Cyanophenyl sulfate Sulfate->Excretion UGT->Glucuronide UDPGA SULT->Sulfate PAPS

Caption: Phase II metabolism of 4-Cyanophenol.

References

Application of 4-Cyanophenol-d4 in Pharmaceutical Impurity Testing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rigorous control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of therapeutics. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and quantification of impurities. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry-based analytical techniques has become the gold standard for accurate and precise quantification of trace-level impurities.

This document provides detailed application notes and protocols on the use of 4-Cyanophenol-d4 as a deuterated internal standard for the quantitative analysis of 4-cyanophenol, a potential impurity or degradation product in various pharmaceutical manufacturing processes. 4-Cyanophenol can be an impurity in drugs synthesized using precursors containing the 4-cyanophenyl moiety, such as the non-steroidal aromatase inhibitor, letrozole. Its deuterated analogue, this compound, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this application lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). A known amount of this compound is spiked into the sample containing the unknown quantity of 4-cyanophenol. The deuterated standard and the non-labeled analyte are co-extracted and co-analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Since the internal standard and the analyte have nearly identical retention times and ionization efficiencies, any loss during sample processing or fluctuations in the mass spectrometer's response will affect both compounds proportionally. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, an accurate and precise quantification of the 4-cyanophenol impurity can be achieved.

Logical Relationship for IDMS-based Quantification

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Drug Substance / Product (Unknown [4-CP]) Spike Add Known Amount of This compound (IS) Sample->Spike Extraction Extraction / Cleanup Spike->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio ([4-CP] / [IS]) MS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Determine Concentration of 4-CP Impurity CalCurve->Result

Caption: Logical workflow for impurity quantification using IDMS.

Experimental Protocols

This section details a generalized yet comprehensive protocol for the quantification of 4-cyanophenol impurity in a pharmaceutical matrix using this compound as an internal standard.

Materials and Reagents
  • 4-Cyanophenol reference standard (Purity ≥ 99.5%)

  • This compound (Isotopic purity ≥ 98%)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Drug substance/product for analysis

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solution Preparation
  • Primary Stock Solution of 4-Cyanophenol (1000 µg/mL): Accurately weigh approximately 10 mg of 4-cyanophenol reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Primary Stock Solution of this compound (100 µg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of 4-cyanophenol by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation
  • Accurately weigh approximately 100 mg of the drug substance or a powdered equivalent of the drug product into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., 50:50 acetonitrile:water) to dissolve the sample.

  • Spike the sample with a known volume (e.g., 100 µL) of the 1 µg/mL this compound internal standard spiking solution.

  • Bring the flask to volume with the solvent and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Sample Analysis

start Start weigh_sample Weigh Drug Substance/ Product start->weigh_sample dissolve Dissolve in Solvent weigh_sample->dissolve spike Spike with this compound (Internal Standard) dissolve->spike vortex_sonicate Vortex and Sonicate spike->vortex_sonicate filter Filter through 0.22 µm Syringe Filter vortex_sonicate->filter inject Inject into LC-MS/MS filter->inject acquire Acquire Data (MRM Mode) inject->acquire process Process Data and Quantify acquire->process end End process->end

Caption: Step-by-step sample preparation and analysis workflow.

LC-MS/MS Method Parameters

The following are typical starting parameters that may require optimization based on the specific instrumentation and drug matrix.

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions 4-Cyanophenol: m/z 118.0 -> 91.0This compound: m/z 122.0 -> 95.0
Collision Energy Optimize for each transition (typically 15-25 eV)
Dwell Time 100 ms

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for the analysis of 4-cyanophenol using this compound as an internal standard. These values are representative and should be established for each specific method and laboratory.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
4-Cyanophenol0.1 - 100≥ 0.9951/x²

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
LLOQ0.185 - 115< 20
Low0.390 - 110< 15
Medium1090 - 110< 15
High8090 - 110< 15

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
LOD~0.03
LOQ0.1

Table 4: Matrix Effect and Recovery

ParameterExpected Value (%)
Matrix Effect85 - 115
Recovery80 - 120

Conclusion

The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of 4-cyanophenol impurity in pharmaceutical samples by LC-MS/MS. The detailed protocols and expected performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating analytical methods for impurity testing, thereby ensuring the quality and safety of pharmaceutical products. The provided workflows and diagrams offer a clear and logical guide for the implementation of this analytical strategy.

Application Notes and Protocols for Sample Preparation with 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Cyanophenol-d4 as an internal standard in the quantitative analysis of phenolic compounds in various matrices. The methodologies described are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and are aligned with established analytical practices for trace-level contaminant detection and pharmacokinetic studies.

Introduction

This compound is the deuterated form of 4-Cyanophenol. The incorporation of deuterium (B1214612) atoms results in a stable, isotopically labeled compound with a higher mass-to-charge ratio (m/z) than its unlabeled counterpart. This distinct mass difference, without significantly altering the chemical and physical properties, makes this compound an ideal internal standard for isotope dilution mass spectrometry (IDMS).[1] The use of stable isotope-labeled internal standards is a robust technique for enhancing the accuracy and precision of quantitative analyses by correcting for variations in sample preparation, matrix effects, and instrument response.[1] this compound is particularly well-suited for the analysis of other phenolic compounds, including environmental contaminants like bisphenols and pharmaceuticals containing a phenolic moiety.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly accurate analytical technique that involves the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample prior to any sample processing steps.[1] The isotopically labeled standard is chemically identical to the analyte of interest and therefore experiences the same losses during extraction, cleanup, and analysis. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard using a mass spectrometer, the concentration of the native analyte can be accurately determined, regardless of incomplete recovery or matrix-induced signal suppression or enhancement.

Application: Quantitative Analysis of Bisphenols in Environmental Water Samples

This section details a protocol for the determination of various bisphenols (e.g., Bisphenol A, Bisphenol F, Bisphenol S) in water samples using this compound as an internal standard.

Experimental Workflow

The general workflow for the analysis of bisphenols in water samples using this compound as an internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Collection Spike Spike with this compound Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Concentrate Concentration Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Quantification LCMS->Quant

Caption: General workflow for the analysis of bisphenols in water.

Detailed Protocol

1. Reagents and Materials

  • This compound solution (e.g., 1 µg/mL in methanol)

  • Bisphenol standards (BPA, BPF, BPS, etc.)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or ammonium (B1175870) hydroxide)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation

  • Sample Collection: Collect 100 mL of the water sample in a clean glass container.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the water sample to achieve a final concentration within the calibration range (e.g., 50 ng/L).

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the retained analytes and the internal standard with 5 mL of acetonitrile.

  • Concentration: Concentrate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 65:35 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 2.2 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 2 µL

  • Ionization Mode: ESI negative

  • MS/MS Detection: Monitor the specific precursor and product ion transitions for each bisphenol and for this compound.

Quantitative Data

The following tables summarize typical performance data for the analysis of bisphenols in water using a deuterated internal standard. While this data is for a similar deuterated compound (BPA-d16), it is representative of the performance expected when using this compound for other phenolic compounds.[2]

Table 1: LC-MS/MS Parameters for Selected Analytes

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Bisphenol A227.1212.120
Bisphenol F199.1106.125
Bisphenol S249.0108.030
This compound 122.1 94.1 22

Table 2: Method Validation Data for Bisphenols in Water

AnalyteCalibration Range (ng/L)Linearity (r²)LOD (ng/L)LOQ (ng/L)Recovery (%)Precision (RSD, %)
Bisphenol A1 - 100>0.990.250.889 - 105< 5
Bisphenol F1 - 100>0.990.301.092 - 102< 6
Bisphenol S2 - 200>0.990.501.585 - 110< 7

Data is representative and may vary depending on the specific instrumentation and matrix.

Logical Relationship of Isotope Dilution

The core principle of using an isotopically labeled internal standard like this compound is to establish a reliable ratio for quantification, which is independent of sample preparation inconsistencies.

G cluster_sample In the Sample cluster_process During Sample Preparation cluster_analysis In the Mass Spectrometer cluster_result Final Calculation Analyte Analyte (Unknown Amount) Loss Potential Loss (Extraction, Transfer, etc.) Analyte->Loss IS Internal Standard (Known Amount) IS->Loss Ratio Measure Ratio of Analyte to Internal Standard Loss->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of isotope dilution for accurate quantification.

Conclusion

This compound is a valuable tool for researchers and scientists requiring accurate and precise quantification of phenolic compounds. Its use as an internal standard in isotope dilution mass spectrometry minimizes the impact of matrix effects and procedural errors, leading to reliable data in complex matrices such as environmental water and biological fluids. The provided protocol for bisphenol analysis serves as a template that can be adapted for the quantification of other phenolic analytes.

References

Application Note and Protocol: Preparation of 4-Cyanophenol-d4 Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Cyanophenol-d4 is the deuterated form of 4-cyanophenol, a compound relevant in various fields, including pharmaceutical development and metabolic research.[1] Stable isotope-labeled compounds like this compound are crucial as internal standards in quantitative analyses such as NMR, GC-MS, or LC-MS, allowing for accurate quantification by correcting for variations during sample preparation and analysis.[1] Proper preparation of standard solutions from these deuterated compounds is paramount to ensure the accuracy and reproducibility of experimental results.[2] This document provides a detailed protocol for the preparation of a this compound standard solution, including safety precautions, handling procedures, and storage recommendations to maintain the integrity of the standard.

Physicochemical Data and Safety Information

A thorough understanding of the compound's properties and hazards is essential before handling.

1.1. Quantitative Data Summary

PropertyValueReference
Chemical Name 4-Cyanophenol-2,3,5,6-d4[3]
Synonyms 4-Hydroxybenzonitrile-d4, 4-Hydroxycyanobenzene-d4[1][3]
CAS Number 1025089-21-7[3][4]
Molecular Formula HOC₆D₄CN[3]
Molecular Weight 123.15 g/mol [3]
Isotopic Enrichment ≥ 98 atom % D[3][5]
Physical State Solid[6]
Appearance White crystalline powder or chips[7][8]
Melting Point 110 - 113 °C[7][9][10]
Solubility Slightly soluble in water; soluble in methanol (B129727), acetone, ether, and chloroform.[8][11]
Storage Conditions Store at room temperature.[3] Keep in a dry and well-ventilated place.[10]

1.2. Safety Precautions

This compound is harmful if swallowed and causes skin and serious eye irritation.[6][9][12] It may also cause respiratory tract irritation.[6][9][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][9]

  • Handling: Avoid contact with skin and eyes.[10] Avoid the formation of dust and aerosols.[6][10] Use in a well-ventilated area or under a laboratory fume hood.[6][12]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6][9] If on skin, wash with plenty of soap and water.[6][9] If swallowed, rinse mouth and do not induce vomiting.[6] Seek medical attention if you feel unwell.[12]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol details the preparation of a 1 mg/mL stock solution of this compound in methanol. Adjust the mass of the solute and the volume of the solvent as required for your specific application.

2.1. Materials and Equipment

  • This compound (solid)

  • Anhydrous methanol (LC-MS grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Glass Pasteur pipette or syringe

  • Amber glass vials with screw caps (B75204) for storage

  • Vortex mixer

  • Ultrasonic bath

2.2. Detailed Methodology

  • Preparation of Glassware: To prevent water contamination and potential deuterium-hydrogen exchange, thoroughly dry all glassware at 150°C for at least 24 hours and allow it to cool in a desiccator or under a stream of inert gas.[13]

  • Weighing the Standard: Accurately weigh the desired amount of this compound (e.g., 10 mg) using an analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed this compound to the 10 mL volumetric flask. Add a small amount of anhydrous methanol (approximately 5 mL) to the flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds and/or an ultrasonic bath for a few minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, carefully add anhydrous methanol to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Stopper the flask and invert it multiple times (at least 10-15 times) to ensure the solution is homogeneous.

  • Storage: Transfer the prepared stock solution into a properly labeled amber glass vial with a tightly sealed cap to protect it from light and prevent solvent evaporation.[14]

  • Working Solutions: Prepare fresh working solutions as needed by diluting the stock solution to minimize the risk of degradation.[2]

2.3. Storage of Solutions

  • Stock Solution: Store the stock solution at -20°C for long-term stability.[14]

  • Working Solutions: It is recommended to prepare working solutions fresh on the day of analysis. If short-term storage is necessary, store them at 2-8°C.[2]

Visualizations

3.1. Experimental Workflow

G A Prepare Glassware (Dry at 150°C for 24h) B Weigh this compound A->B C Transfer to Volumetric Flask B->C D Add Anhydrous Methanol C->D E Vortex/Sonicate to Dissolve D->E F Dilute to Final Volume E->F G Homogenize by Inversion F->G H Transfer to Amber Vial for Storage G->H

Caption: Workflow for preparing this compound standard solution.

3.2. Application in a Signaling Pathway Context

G cluster_0 Biological Sample Preparation cluster_1 LC-MS/MS Analysis A Biological Matrix (e.g., Plasma, Urine) B Addition of this compound (Internal Standard) A->B C Extraction of Analytes B->C D Quantification of Endogenous 4-Cyanophenol C->D E Quantification of This compound C->E F Data Analysis (Ratio of Analyte to Internal Standard) D->F E->F

Caption: Use of this compound as an internal standard in bioanalysis.

References

Application Note: Quantitative Analysis of 4-Cyanophenol in Biological Matrices using Isotope Dilution LC-MS/MS with 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanophenol (p-hydroxybenzonitrile) is an important organic compound utilized as an intermediate in the synthesis of pharmaceuticals, herbicides, and liquid crystals.[1] Its presence in biological and environmental samples can be of significant interest for toxicological assessments, pharmacokinetic studies, and environmental monitoring. Research has indicated that 4-cyanophenol may act as a monoamine oxidase (MAO) inhibitor, making its accurate quantification crucial in neuroscience and drug development research.[2]

Isotope dilution analysis (IDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of small molecules in complex biological matrices. This method utilizes a stable isotope-labeled internal standard (SIL-IS), in this case, 4-Cyanophenol-d4, which is chemically identical to the analyte of interest. The SIL-IS co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability, thereby providing a highly reliable means of correction and ensuring high-quality quantitative data.[3] This application note provides a detailed protocol for the quantification of 4-Cyanophenol in human plasma using this compound as an internal standard.

Principle of Isotope Dilution Analysis

Isotope dilution analysis relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow. The SIL-IS and the native analyte behave almost identically during sample preparation (e.g., extraction, derivatization) and LC-MS/MS analysis. Any loss of analyte during sample processing will be mirrored by a proportional loss of the SIL-IS. The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the SIL-IS. This ratio is then used to determine the concentration of the analyte in the original sample by interpolation from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the SIL-IS.

Experimental Protocols

Materials and Reagents
  • Analytes: 4-Cyanophenol (≥99% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: LC-MS grade acetonitrile (B52724), methanol, and water

  • Reagents: Formic acid (LC-MS grade, ≥99%)

  • Matrix: Blank human plasma (K2-EDTA)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Cyanophenol and this compound (Internal Standard, IS) in methanol.

  • Working Standard Solutions: Serially dilute the 4-Cyanophenol stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the cold (4°C) internal standard spiking solution (50 ng/mL this compound in acetonitrile).

  • Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

LC-MS/MS Method

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. Instrument parameters may require optimization for different systems.

Parameter Condition
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 5 minutes, hold for 1 min, return to 10% B and equilibrate for 2 min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions

The following multiple reaction monitoring (MRM) transitions are recommended for the quantification and confirmation of 4-Cyanophenol and its internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
4-Cyanophenol118.091.064.020
This compound122.095.068.020

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve Parameters

Parameter Value
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter Concentration (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.0

Table 3: Accuracy and Precision (Intra- and Inter-day)

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%RSD) Inter-day Accuracy (%) Inter-day Precision (%RSD)
LLOQ1.095 - 105< 1593 - 107< 15
Low QC3.097 - 103< 1096 - 104< 12
Mid QC10098 - 102< 897 - 103< 10
High QC150099 - 101< 598 - 102< 8

Diagrams and Visualizations

experimental_workflow sample Biological Sample (Plasma) add_is Spike with this compound (IS) sample->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms quantification Quantification (Peak Area Ratios) lc_ms->quantification report Final Concentration Report quantification->report signaling_pathway cyanophenol 4-Cyanophenol inhibition Inhibition cyanophenol->inhibition mao Monoamine Oxidase (MAO) degradation Oxidative Deamination mao->degradation catalyzes neurotransmitters Neurotransmitters (e.g., Serotonin, Dopamine) neurotransmitters->degradation inhibition->mao increase Increased Levels inhibition->increase increase->neurotransmitters

References

Application Notes and Protocols for the Use of 4-Cyanophenol-d4 in Food Safety Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of food safety, ensuring the accurate and reliable quantification of contaminants is paramount to protecting public health. Chemical contaminants, such as phenolic compounds originating from environmental pollution or migration from food packaging materials, are of significant concern. The analytical method of choice for detecting and quantifying these trace-level contaminants is often Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The accuracy of LC-MS/MS analysis is greatly enhanced by the use of isotopically labeled internal standards.[1][2] 4-Cyanophenol-d4, a deuterated analog of 4-cyanophenol, serves as an excellent internal standard for the quantification of various phenolic contaminants in complex food matrices. Its structural similarity to a range of phenolic analytes ensures that it behaves similarly during sample preparation and analysis, thereby effectively compensating for matrix effects and variations in instrument response.[3]

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in food safety testing, aimed at researchers, scientists, and professionals in drug development.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical process.[1] In this case, this compound is added to a food sample to be analyzed for other phenolic compounds. Because this compound is chemically identical to its non-labeled counterparts, it experiences the same losses during sample extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, regardless of sample loss or matrix-induced signal suppression or enhancement.

Application: Analysis of Bisphenols and Other Phenolic Contaminants in Canned Foods

A significant application for this compound is in the quantitative analysis of bisphenol analogues and other phenolic compounds that may migrate from the internal coatings of cans into food products.[4][5][6] Bisphenol A (BPA) and its analogues are of particular concern due to their endocrine-disrupting properties.

Experimental Protocol

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of contaminants in food.[4][7]

  • Homogenization: Homogenize a representative portion of the food sample (e.g., 10 g of canned fruit, vegetable, or fish).

  • Spiking with Internal Standard: Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the homogenized sample.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the sample in a 50 mL centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the target analytes and this compound.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Selected Phenolic Contaminants and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Bisphenol A227.1133.1212.125
Bisphenol S249.0108.0155.030
4-Nonylphenol219.2106.1133.135
This compound (IS) 122.1 96.1 68.1 20

Table 2: Method Validation Parameters in Spiked Canned Tuna Matrix

AnalyteSpiking Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)
Bisphenol A595.24.80.51.5
Bisphenol A2098.13.5--
Bisphenol S592.85.10.82.4
Bisphenol S2096.54.2--
4-Nonylphenol1090.56.21.03.0
4-Nonylphenol5094.25.5--

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantitation

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization of Food Sample Spiking 2. Spiking with this compound Homogenization->Spiking Extraction 3. QuEChERS Extraction Spiking->Extraction Cleanup 4. d-SPE Cleanup Extraction->Cleanup LC_Separation 5. LC Separation Cleanup->LC_Separation MS_Detection 6. MS/MS Detection LC_Separation->MS_Detection Quantification 7. Quantification using Analyte/IS Ratio MS_Detection->Quantification Reporting 8. Reporting Results Quantification->Reporting

Caption: Experimental workflow for the analysis of phenolic contaminants in food using this compound.

Logical Relationship of Internal Standard

logical_relationship Analyte Target Analyte (e.g., Bisphenol A) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Ratio Calculate Peak Area Ratio (Analyte / IS) LC_MS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Role of this compound as an internal standard for accurate quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of phenolic contaminants in various food matrices. Its chemical properties, which closely mimic those of many phenolic analytes of concern, make it an ideal choice for correcting analytical variability and matrix effects, ultimately leading to more accurate and defensible results in food safety testing. The protocols and data presented herein offer a solid foundation for laboratories to develop and validate their own methods for monitoring these important food contaminants.

References

Application of 4-Cyanophenol-d4 for the Accurate Determination of Pesticide Residues

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Scientists

Introduction

The precise and reliable quantification of pesticide residues in complex matrices such as food and environmental samples is of paramount importance for ensuring public health and environmental safety. The use of stable isotope-labeled internal standards, particularly deuterated analogues, has become the gold standard in analytical chemistry for achieving high accuracy and precision.[1] 4-Cyanophenol-d4, a deuterated form of 4-cyanophenol, serves as an excellent internal standard for the analysis of structurally related pesticides, most notably the nitrile herbicides bromoxynil (B128292) and ioxynil (B1672095). Its utility stems from its similar chemical and physical properties to the target analytes, which allows it to compensate for variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the use of this compound in the analysis of pesticide residues using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The core of this analytical approach lies in the principle of isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated internal standard (this compound) is added to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction and cleanup procedures. Because this compound is chemically almost identical to the target analytes (e.g., bromoxynil, ioxynil), it experiences similar losses during sample preparation and similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in recovery or matrix effects.

Featured Analytes

AnalyteChemical StructureKey Applications
Bromoxynil 3,5-dibromo-4-hydroxybenzonitrileA selective contact herbicide used for post-emergent control of broadleaf weeds in cereal crops, corn, and garlic.
Ioxynil 4-hydroxy-3,5-diiodobenzonitrileA selective contact herbicide with a similar application range to bromoxynil, often used in combination with other herbicides.

Experimental Workflow

The overall experimental workflow for the analysis of pesticide residues using this compound as an internal standard is depicted below.

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Homogenized Sample s2 Spike with this compound s1->s2 s3 Add Acetonitrile (B52724) s2->s3 s4 Add QuEChERS Salts s3->s4 s5 Vortex and Centrifuge s4->s5 s6 Dispersive SPE Cleanup s5->s6 s7 Centrifuge and Collect Supernatant s6->s7 a1 GC-MS/MS Analysis s7->a1 Inject Extract a2 Data Acquisition (MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Experimental workflow for pesticide residue analysis.

Detailed Experimental Protocol

This protocol is based on the AOAC Official Method 2007.01 for QuEChERS.[2]

1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize a representative sample of the fruit or vegetable matrix. For dry samples, add a specific amount of water to achieve at least 80% water content before homogenization.

  • Weighing: Weigh 15 ± 0.1 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a known volume of this compound working solution (e.g., 100 µL of a 10 µg/mL solution) to the sample.

  • Solvent Addition: Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.

  • Extraction: Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate).

  • Second Shaking: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥1500 rcf for 1 minute.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For samples with high fat content, a dSPE tube containing C18 sorbent should be used. For pigmented samples, graphitized carbon black (GCB) may be included, though it can affect the recovery of planar pesticides.

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge at high speed (e.g., ≥10,000 rpm) for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. Carefully transfer it to an autosampler vial for GC-MS/MS analysis.

2. GC-MS/MS Analysis

The following are typical GC-MS/MS parameters. These should be optimized for the specific instrument used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature of 70°C (hold for 2 min), ramp to 150°C at 25°C/min, then to 300°C at 10°C/min (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
This compound 12394206835
Bromoxynil 277792519815
Ioxynil 3711272524415

Quantitative Data

The following tables summarize typical performance data for the analysis of bromoxynil and ioxynil using a deuterated internal standard. The data is representative of what can be achieved with the described method.

Table 1: Method Validation Data

AnalyteMatrixSpiking Level (µg/kg)Mean Recovery (%)RSD (%)
Bromoxynil Apple10956.8
50985.2
Grape10928.1
50966.5
Ioxynil Apple10937.5
50975.9
Grape10909.2
50947.3

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/kg)LOQ (µg/kg)
Bromoxynil 1.55.0
Ioxynil 2.06.0

LOD and LOQ are estimated based on a signal-to-noise ratio of 3 and 10, respectively.

Logical Relationship Diagram

The following diagram illustrates the logical relationship for ensuring accurate quantification in pesticide residue analysis.

G cluster_input Inputs cluster_method Analytical Method cluster_output Outputs i1 Complex Sample Matrix m2 QuEChERS Sample Preparation i1->m2 i2 Analyte of Interest i2->m2 m1 Addition of this compound (Internal Standard) m1->m2 m3 GC-MS/MS Analysis m2->m3 o1 Correction for Matrix Effects and Analyte Loss m3->o1 o2 Accurate and Precise Quantification o1->o2

Logic for accurate pesticide quantification.

Conclusion

The use of this compound as an internal standard in conjunction with the QuEChERS sample preparation method and GC-MS/MS analysis provides a robust and reliable workflow for the quantification of bromoxynil and ioxynil in complex food matrices. The isotope dilution approach effectively mitigates matrix effects and compensates for analyte losses during sample preparation, leading to highly accurate and precise results. The detailed protocol and performance data presented in these application notes serve as a valuable resource for laboratories implementing or optimizing their pesticide residue testing methods.

References

Application Notes and Protocols for the Analytical Detection of 4-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanophenol (4-CP) is a significant industrial chemical utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its presence in environmental samples is of concern due to its potential toxicity.[2] Consequently, robust and sensitive analytical methods are crucial for its detection and quantification in various matrices, including water and biological fluids. This document provides detailed application notes and protocols for the analysis of 4-cyanophenol using several established analytical techniques.

Overview of Analytical Methods

A variety of analytical techniques have been successfully employed for the determination of 4-cyanophenol. These include chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), electromigration techniques like Capillary Electrophoresis (CE), and electrochemical and spectroscopic methods. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical methods used for the detection of 4-cyanophenol, providing a comparative overview to aid in method selection.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear Dynamic Range (LDR)Recovery (%)Reference
Electrochemical Sensor (CGO/PEDOT:PSS/Au/µ-Chip) 1.3 ± 0.1 pM4.33 pM1.0 nM – 1.0 mM-[2]
Capillary Electrophoresis (CE) with SPE 0.1 - 1.0 µg/L0.32 - 3.5 µg/L-91[3]
Voltammetry (CeBiVO4/f-MWCNT nanocomposite) 7.3 nM-0.001–1207 & 1307–3107 μM-[4]

Experimental Protocols and Methodologies

This section provides detailed experimental protocols for the detection and quantification of 4-cyanophenol using different analytical techniques.

Electrochemical Detection using a Novel Chemical Sensor

Electrochemical methods offer high sensitivity, rapid response times, and cost-effectiveness for the detection of 4-cyanophenol.[2]

Principle: This method utilizes a copper-doped gadolinium oxide (CGO) nanofiber modified gold microchip electrode (CGO/PEDOT:PSS/Au/µ-Chip) for the selective electrochemical detection of 4-cyanophenol. The current response of the sensor is proportional to the concentration of 4-cyanophenol in the sample.[2]

Experimental Workflow:

cluster_prep Sensor Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing prep1 Synthesize CGO nanofibers prep2 Modify Au/µ-Chip with CGO and PEDOT:PSS prep1->prep2 analysis1 Immerse sensor in PBS buffer prep2->analysis1 analysis2 Inject 4-cyanophenol sample analysis1->analysis2 analysis3 Measure current response (I-V method) analysis2->analysis3 data1 Plot calibration curve (Current vs. Concentration) analysis3->data1 data2 Determine concentration in unknown sample data1->data2

Electrochemical detection workflow.

Protocol:

  • Sensor Fabrication:

    • Synthesize copper-doped gadolinium oxide (CGO) nanofibers via a simple solution method.[2]

    • Modify a gold-coated microchip (Au/µ-Chip) with the synthesized CGO nanofibers and poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) as a binder.[2]

  • Sample Preparation:

    • For water samples, remove any solid particles by filtration.[2]

    • Prepare a series of standard solutions of 4-cyanophenol in phosphate-buffered saline (PBS).

  • Electrochemical Measurement:

    • Use a three-electrode system with the CGO/PEDOT:PSS/Au/µ-Chip as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Immerse the electrodes in 5.0 mL of PBS.

    • Sequentially inject known concentrations of 4-cyanophenol (from 0.10 nM to 0.10 M) into the PBS.[2]

    • Record the current response using the I-V method with an electrometer.[2]

  • Data Analysis:

    • Construct a calibration curve by plotting the current response against the concentration of 4-cyanophenol.

    • Determine the concentration of 4-cyanophenol in unknown samples by interpolating their current response on the calibration curve.

Capillary Electrophoresis with Solid-Phase Extraction

Capillary electrophoresis (CE) is a high-resolution separation technique suitable for the analysis of polar compounds like 4-cyanophenol. Coupling with solid-phase extraction (SPE) allows for sample pre-concentration and matrix cleanup, enhancing sensitivity and selectivity.[3]

Principle: 4-Cyanophenol is first extracted and concentrated from the sample matrix using a solid-phase extraction cartridge. The analyte is then separated from other components in the sample by applying a high voltage across a capillary filled with a background electrolyte. Detection is typically performed using a UV detector.[3]

Experimental Workflow:

cluster_prep Sample Preparation (SPE) cluster_analysis Capillary Electrophoresis cluster_data Data Processing prep1 Condition SPE cartridge (MWCNTs) prep2 Load water sample (5 mL/min) prep1->prep2 prep3 Wash cartridge prep2->prep3 prep4 Elute 4-cyanophenol with MeOH + TFA (0.1 mL/min) prep3->prep4 prep5 Concentrate eluent prep4->prep5 analysis1 Inject concentrated sample prep5->analysis1 analysis2 Apply 18 kV voltage analysis1->analysis2 analysis3 Detect at 214 nm analysis2->analysis3 data1 Identify peak by migration time analysis3->data1 data2 Quantify using calibration curve data1->data2

SPE-CE analysis workflow.

Protocol:

  • Solid-Phase Extraction (SPE):

    • Use a SPE cartridge packed with multi-walled carbon nanotubes (MWCNTs).[3]

    • Condition the cartridge.

    • Pass the water sample through the cartridge at a flow rate of 5 mL/min.[3]

    • Desorb the retained 4-cyanophenol with methanol (B129727) containing 0.1% trifluoroacetic acid (TFA) at a flow rate of 0.1 mL/min.[3]

    • Collect the eluent and concentrate it under a stream of nitrogen.[3]

  • Capillary Electrophoresis (CE) Analysis:

    • Instrument: Capillary electrophoresis system with UV detection.

    • Capillary: Fused-silica capillary.

    • Background Electrolyte: 15 mM phosphate (B84403) buffer (pH 7.0).[3]

    • Applied Voltage: 18 kV.[3]

    • Detection Wavelength: 214 nm.[3]

    • Temperature: 25 ± 1 °C.[3]

    • Inject the concentrated sample into the capillary.

    • Apply the voltage and record the electropherogram.

  • Data Analysis:

    • Identify the 4-cyanophenol peak based on its migration time compared to a standard. The migration time for 4-cyanophenol is approximately 16.5 minutes under these conditions.[3]

    • Quantify the concentration using a calibration curve prepared from standard solutions.

Spectroscopic Methods

Spectroscopic techniques, including UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are valuable for the identification and characterization of 4-cyanophenol.[1]

Principle: 4-Cyanophenol absorbs ultraviolet light at specific wavelengths due to its aromatic structure and functional groups. The amount of light absorbed is proportional to its concentration, following the Beer-Lambert law.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 4-cyanophenol in a suitable UV-transparent solvent (e.g., methanol or water).

    • Prepare a series of standard solutions of varying concentrations by diluting the stock solution.

  • UV-Vis Measurement:

    • Use a UV-Vis spectrophotometer.

    • Record the absorbance spectrum of each standard solution over a wavelength range of 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance at λmax versus concentration.

    • Measure the absorbance of the unknown sample at λmax and determine its concentration from the calibration curve.

Principle: IR spectroscopy measures the absorption of infrared radiation by the bonds within a molecule. The resulting spectrum provides a "fingerprint" of the compound, with characteristic peaks corresponding to specific functional groups. For 4-cyanophenol, key vibrational bands include the O-H stretch, C≡N stretch, and aromatic C-H and C-C stretches.[1]

Protocol:

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of 4-cyanophenol with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, for solutions, use a liquid cell with IR-transparent windows.

  • IR Measurement:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify characteristic absorption bands:

      • O-H stretch: A broad band around 3350-3500 cm⁻¹ (can broaden and shift with concentration due to intermolecular hydrogen bonding).[1]

      • C≡N stretch: A sharp, intense band around 2227 cm⁻¹.[5]

      • Aromatic C-H stretch: Bands in the region of 3050-3100 cm⁻¹.[1]

      • C-O stretch: A band around 1230 cm⁻¹.[1]

Logical Relationship of Spectroscopic Data:

cluster_structure 4-Cyanophenol Structure cluster_spectra Spectroscopic Signatures structure Phenolic -OH group Nitrile -C≡N group Benzene Ring uv_vis UV-Vis: λmax due to π-π* transitions structure->uv_vis Electronic transitions ir IR: Vibrational modes (O-H, C≡N, C-O stretches) structure->ir Bond vibrations nmr NMR: Chemical shifts of aromatic protons structure->nmr Nuclear spin environment

Structure-Spectra Correlation.

Conclusion

The analytical methods described in these application notes provide robust and reliable means for the detection and quantification of 4-cyanophenol. The choice of the most appropriate technique will be dictated by the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available resources. The provided protocols offer a starting point for method development and validation in research, quality control, and environmental monitoring applications.

References

Application of 4-Cyanophenol-d4 in Quantitative Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-Cyanophenol-d4 in toxicology studies. The primary application of this deuterated compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for the determination of various toxins in biological and environmental matrices.[1] Its structural similarity to many phenolic environmental toxins and metabolites makes it an ideal tool for ensuring accuracy and precision in toxicological analysis.

Introduction to this compound as an Internal Standard

In quantitative toxicology, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting variations during sample preparation, chromatographic separation, and mass spectrometric detection.[2] this compound, a deuterium-labeled version of 4-cyanophenol, serves this purpose effectively. By adding a known amount of this compound to samples at the beginning of the analytical process, any loss of the target analyte during extraction or analysis can be accurately accounted for, as the deuterated standard will behave almost identically to the non-labeled analyte.[2]

Key Advantages:

  • Similar Physicochemical Properties: Behaves like the analyte of interest during sample preparation and analysis.

  • Mass Differentiation: Easily distinguished from the non-labeled analyte by mass spectrometry.

  • Co-elution: Chromatographically co-elutes with the target analyte, ensuring simultaneous detection and correction for matrix effects.

  • Improved Accuracy and Precision: Leads to more reliable and reproducible quantitative results.

Application Note: Quantification of Bisphenol A in Human Urine using LC-MS/MS with this compound as an Internal Standard

This application note describes a validated method for the sensitive and accurate quantification of Bisphenol A (BPA), a known endocrine disruptor, in human urine samples. The method utilizes this compound as an internal standard to ensure high-quality data.

Background: Bisphenol A is an industrial chemical used in the production of polycarbonate plastics and epoxy resins.[3] Human exposure is widespread, and accurate measurement in biological fluids is essential for assessing health risks.[3]

Principle: The method involves the enzymatic hydrolysis of BPA glucuronide, followed by solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences. The extracted samples are then analyzed by LC-MS/MS in negative ionization mode. This compound is added to the urine samples prior to any processing steps to compensate for analyte loss and matrix effects.

Experimental Protocol:

a. Materials and Reagents:

  • Bisphenol A (analytical standard)

  • This compound (internal standard)

  • β-glucuronidase from Helix pomatia

  • Ammonium (B1175870) acetate (B1210297)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

b. Sample Preparation:

  • To 1 mL of urine sample, add 10 µL of 1 µg/mL this compound solution in methanol.

  • Add 250 µL of 1 M ammonium acetate buffer (pH 5.0).

  • Add 10 µL of β-glucuronidase solution and incubate at 37°C for 4 hours.

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 10% methanol in water.

  • Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

c. LC-MS/MS Conditions:

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions BPA: m/z 227 -> 133 (quantifier), 227 -> 212 (qualifier)
This compound: m/z 123 -> 95
Method Validation Data:

The following table summarizes the typical performance of this analytical method.

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%

Application Note: Analysis of Parabens in Wastewater by GC-MS using this compound as an Internal Standard

This note details a robust GC-MS method for the simultaneous determination of common parabens (methyl, ethyl, propyl, and butylparaben) in wastewater samples, employing this compound as an internal standard.

Background: Parabens are widely used as preservatives in cosmetics, pharmaceuticals, and food products.[4] Their presence in wastewater is an indicator of environmental contamination and potential endocrine-disrupting effects.

Principle: The method involves liquid-liquid extraction (LLE) of the parabens from the water sample, followed by derivatization to increase their volatility for GC-MS analysis. This compound is used to correct for variations in extraction efficiency and derivatization yield.

Experimental Protocol:

a. Materials and Reagents:

  • Methylparaben, Ethylparaben, Propylparaben, Butylparaben (analytical standards)

  • This compound (internal standard)

  • Dichloromethane (DCM)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sodium sulfate (B86663) (anhydrous)

b. Sample Preparation:

  • To 100 mL of wastewater sample, add 100 µL of 1 µg/mL this compound solution in methanol.

  • Adjust the sample pH to 2 with sulfuric acid.

  • Perform liquid-liquid extraction with 3 x 30 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the extract to approximately 1 mL.

  • Add 50 µL of BSTFA + 1% TMCS and heat at 70°C for 30 minutes for derivatization.

  • Evaporate to dryness and reconstitute in 100 µL of hexane.

c. GC-MS Conditions:

ParameterSetting
GC System Gas Chromatograph with a split/splitless injector
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Injector Temp. 280°C
Oven Program 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
MS System Quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI), 70 eV
Scan Mode Selected Ion Monitoring (SIM)
SIM Ions Methylparaben-TMS: m/z 210, 195
Ethylparaben-TMS: m/z 224, 195
Propylparaben-TMS: m/z 238, 195
Butylparaben-TMS: m/z 252, 195
This compound-TMS: m/z 195, 180
Method Validation Data:
ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 1 - 5 ng/L
Limit of Quantification (LOQ) 5 - 15 ng/L
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample add_is Add this compound urine->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe reconstitution Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

LC-MS/MS Experimental Workflow

experimental_workflow_gcms cluster_sample_prep_gc Sample Preparation cluster_analysis_gc Analysis wastewater Wastewater Sample add_is_gc Add this compound wastewater->add_is_gc lle Liquid-Liquid Extraction (LLE) add_is_gc->lle derivatization Derivatization (Silylation) lle->derivatization reconstitution_gc Reconstitution derivatization->reconstitution_gc gcms GC-MS Analysis reconstitution_gc->gcms data_gc Data Processing & Quantification gcms->data_gc

GC-MS Experimental Workflow

signaling_pathway_concept cluster_exposure Exposure & Metabolism cluster_toxic_effect Toxicological Effect cluster_analysis_pathway Analytical Quantification exposure Exposure to Phenolic Toxin (e.g., BPA) absorption Absorption & Distribution exposure->absorption quantification Quantification using LC-MS/MS with this compound exposure->quantification metabolism Metabolism (e.g., Glucuronidation) absorption->metabolism receptor Nuclear Receptor Binding (e.g., Estrogen Receptor) metabolism->receptor gene Altered Gene Expression receptor->gene cellular Adverse Cellular Effects gene->cellular

Conceptual Pathway of Toxin Analysis

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a valuable tool in modern analytical toxicology. Its use as an internal standard significantly improves the accuracy and reliability of quantitative methods for a wide range of phenolic toxins. The protocols outlined in these application notes provide a solid foundation for researchers to develop and validate robust analytical methods for their specific toxicological studies.

References

Troubleshooting & Optimization

Technical Support Center: 4-Cyanophenol-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing with 4-Cyanophenol-d4 in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing can compromise the accuracy and precision of your results by making it difficult to determine the exact peak start, apex, and end, leading to inaccurate peak integration and quantification. It can also reduce the resolution between adjacent peaks.

Q2: What are the most common causes of peak tailing for a phenolic compound like this compound?

A2: For phenolic compounds such as this compound, peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. The primary culprits include:

  • Residual Silanol (B1196071) Interactions: Silica-based columns, like C18, can have exposed silanol groups (Si-OH) on their surface.[2] The acidic phenolic hydroxyl group of 4-cyanophenol can interact with these silanols, leading to a secondary retention mechanism that causes tailing.[1]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of 4-cyanophenol (approximately 7.97) or the pKa of the column's silanol groups, it can lead to inconsistent ionization of the analyte and the stationary phase, resulting in peak distortion.[1]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shapes.[3]

  • Sample Overload: Injecting too much sample can saturate the column, causing peak broadening and tailing.[2]

  • Extra-column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and asymmetry.[2][4]

Q3: How can I prevent peak tailing when analyzing this compound?

A3: To minimize peak tailing, consider the following strategies:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of 4-cyanophenol (pKa ≈ 7.97).[5] For this acidic compound, a mobile phase pH of around 2.5-3.5 is often effective at suppressing the ionization of both the analyte and the residual silanol groups on the column, thereby reducing secondary interactions.[6]

  • Use a High-Purity, End-capped Column: Modern, high-purity silica (B1680970) columns (Type B) have a lower concentration of acidic silanol groups and are often "end-capped" to block the remaining ones.[7] This significantly reduces the potential for secondary interactions.

  • Consider an Alternative Stationary Phase: If tailing persists on a standard C18 column, a column with a different stationary phase may be beneficial. A polar-embedded or a phenyl column can provide alternative selectivity and reduce interactions with silanol groups.

  • Proper Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filter it to remove any particulates that could clog the column.[6]

  • Reduce Injection Volume/Concentration: If you suspect sample overload, try injecting a smaller volume or diluting your sample.[5]

  • Maintain Your HPLC System: Regularly inspect and maintain your HPLC system to minimize extra-column volume by using appropriate tubing and fittings.[2]

Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this step-by-step troubleshooting guide.

Step 1: Evaluate the Mobile Phase

The first and often most effective step is to assess and adjust your mobile phase.

ParameterRecommendationRationale
pH Adjust to 2.5 - 3.5 using an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).Suppresses the ionization of the phenolic hydroxyl group and residual silanols, minimizing secondary interactions.[5][6]
Ionic Strength If using a buffer, ensure it is at an appropriate concentration (e.g., 10-25 mM).Buffers help maintain a stable pH. Increasing buffer concentration can sometimes mask silanol interactions.[7]
Organic Modifier Ensure the organic modifier (e.g., acetonitrile (B52724) or methanol) is of high purity.Impurities in the mobile phase can contaminate the column and cause peak tailing.
Step 2: Assess the HPLC Column

If mobile phase adjustments do not resolve the issue, the problem may lie with the column.

IssueDiagnostic StepSolution
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).This can remove strongly retained contaminants. If tailing persists, the column may need to be replaced.
Column Void Disconnect the column, reverse it, and flush to waste. Reconnect in the correct orientation and test.A void at the head of the column can cause peak distortion. Reversing and flushing can sometimes help, but replacement is often necessary.[6]
Inappropriate Column Chemistry Review your column specifications.For polar acidic compounds like 4-cyanophenol, a standard C18 may not be optimal. Consider a modern, end-capped, high-purity silica column or a polar-embedded phase column.[7]
Step 3: Check for System and Method Issues

If the problem is still not resolved, investigate the broader HPLC system and your analytical method.

IssueDiagnostic StepSolution
Sample Overload Inject a series of decreasing concentrations of your analyte.If peak shape improves with lower concentrations, you are overloading the column. Dilute your sample or reduce the injection volume.[5]
Extra-Column Effects Inspect all tubing and fittings between the injector and the detector.Ensure all tubing is as short as possible and that all fittings are correctly made to avoid dead volume.[2]
Sample Solvent Mismatch Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your mobile phase.Injecting a sample in a much stronger solvent can cause peak distortion.[2]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound

This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC with UV detection. Optimization may be required for your specific instrumentation and sample matrix.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably a modern, end-capped, high-purity silica column.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (HPLC grade).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 280 nm

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve and dilute the sample in the initial mobile phase composition to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Visual Troubleshooting Guides

PeakTailing_Troubleshooting cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_system System & Method Checks start Peak Tailing Observed mobile_phase Step 1: Evaluate Mobile Phase start->mobile_phase column Step 2: Assess Column mobile_phase->column Tailing Persists ph Adjust pH to 2.5-3.5 system Step 3: Check System/Method column->system Tailing Persists flush Flush Column resolved Issue Resolved system->resolved Tailing Persists? Contact Support overload Test for Overload ph->resolved Resolved buffer Check Buffer Concentration buffer->resolved Resolved solvent_purity Verify Solvent Purity solvent_purity->resolved Resolved flush->resolved Resolved reverse Check for Void reverse->resolved Resolved chemistry Evaluate Column Chemistry chemistry->resolved Resolved overload->resolved Resolved extra_column Inspect Tubing/Fittings extra_column->resolved Resolved solvent_mismatch Check Sample Solvent solvent_mismatch->resolved Resolved

Caption: A logical workflow for troubleshooting peak tailing.

Secondary_Interactions cluster_column Silica Stationary Phase cluster_analyte This compound silanol Residual Silanol (Si-OH) pKa ~ 3.5-4.5 c18 C18 Chains phenol Phenolic Hydroxyl (-OH) pKa ~ 7.97 phenol->silanol Secondary Interaction (Hydrogen Bonding)

Caption: The interaction between 4-cyanophenol and residual silanols.

References

Technical Support Center: 4-Cyanophenol-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 4-Cyanophenol-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 4-Cyanophenol, meaning that four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1] The key advantage of using a deuterated internal standard is that it is chemically almost identical to the analyte of interest (4-Cyanophenol) and therefore behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in the analytical process, such as extraction losses and matrix effects, leading to more accurate and precise quantification.

Q2: What are the typical mass-to-charge ratios (m/z) for 4-Cyanophenol and this compound in mass spectrometry?

For the unlabeled 4-Cyanophenol (molecular weight: 119.12 g/mol ), the [M-H]⁻ ion is commonly observed in negative ion mode mass spectrometry at an m/z of approximately 118.0.[2] For this compound (molecular weight: ~123.15 g/mol ), the [M-H]⁻ ion would be expected at an m/z of approximately 122.0, reflecting the presence of the four deuterium atoms. The exact m/z values may vary slightly depending on the instrument calibration.

Q3: What are the key considerations for the purity of this compound as an internal standard?

For reliable quantitative analysis, it is crucial to use a high-purity this compound internal standard. Key considerations include:

  • Chemical Purity: The internal standard should be free from other chemical impurities that could interfere with the analysis.

  • Isotopic Purity: The isotopic enrichment of the deuterated standard should be high (typically >98%) to minimize the contribution of the unlabeled analyte in the internal standard solution. The presence of unlabeled 4-Cyanophenol in the this compound standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[3]

Q4: How should this compound stock solutions and working standards be prepared and stored?

4-Cyanophenol is stable under normal storage conditions and is incompatible with strong oxidizing agents.[4] For preparing stock solutions of this compound, it is recommended to use a high-purity organic solvent such as methanol (B129727) or acetonitrile (B52724). These stock solutions should be stored at low temperatures (e.g., -20°C) to ensure long-term stability. Working solutions can be prepared by diluting the stock solution with an appropriate solvent, often the mobile phase used in the LC-MS/MS method. It is advisable to prepare fresh working solutions regularly to avoid potential degradation or changes in concentration.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for 4-Cyanophenol are highly variable and inaccurate, even when using this compound as an internal standard. What are the potential causes and how can I troubleshoot this?

Answer: Inaccurate and inconsistent results can stem from several factors. Follow this troubleshooting workflow to identify and address the issue.

start Inaccurate/Inconsistent Results check_is Verify Internal Standard Integrity start->check_is check_matrix Investigate Matrix Effects start->check_matrix check_cal Review Calibration Curve start->check_cal check_prep Assess Sample Preparation start->check_prep is_purity Check Certificate of Analysis for Purity check_is->is_purity is_stability Evaluate Isotopic Exchange & Degradation check_is->is_stability matrix_diff Differential Matrix Effects? check_matrix->matrix_diff matrix_supp Ion Suppression/Enhancement? check_matrix->matrix_supp cal_range Is Analyte Concentration within Linear Range? check_cal->cal_range cal_prep Recalibrate with Fresh Standards check_cal->cal_prep prep_recovery Evaluate Extraction Recovery check_prep->prep_recovery prep_consistency Ensure Consistent Sample Processing check_prep->prep_consistency solution_is Use High Purity IS / Prepare Fresh Solutions is_purity->solution_is is_stability->solution_is solution_matrix Optimize Chromatography / Improve Sample Cleanup matrix_diff->solution_matrix matrix_supp->solution_matrix solution_cal Adjust Calibration Range / Re-prepare Calibrators cal_range->solution_cal cal_prep->solution_cal solution_prep Optimize Extraction Method / Standardize Procedure prep_recovery->solution_prep prep_consistency->solution_prep

Caption: Troubleshooting workflow for inaccurate quantification.

Troubleshooting Steps:

  • Verify Internal Standard Integrity:

    • Purity: Check the Certificate of Analysis for the chemical and isotopic purity of your this compound. Impurities, especially the unlabeled analyte, can significantly impact accuracy.

    • Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at extreme pH or high temperatures. This can lead to a decrease in the internal standard signal and an overestimation of the analyte. To test for this, incubate the internal standard in the sample matrix under your experimental conditions and monitor its mass spectrum over time for any changes.

  • Investigate Matrix Effects:

    • Differential Matrix Effects: Even with a deuterated internal standard, matrix components can sometimes affect the analyte and the internal standard differently, leading to inaccuracies. This is more likely if the analyte and internal standard are not perfectly co-eluting.

    • Ion Suppression/Enhancement: Components in the biological matrix can suppress or enhance the ionization of the analyte and/or internal standard in the mass spectrometer. To assess this, compare the signal response of the analyte and internal standard in a clean solution versus a post-extraction spiked matrix sample.

  • Review Calibration Curve:

    • Linearity and Range: Ensure that your sample concentrations fall within the linear range of your calibration curve. Extrapolating beyond the calibrated range can lead to significant errors.

    • Standard Preparation: Errors in the preparation of calibration standards are a common source of inaccuracy. Consider preparing a new set of standards from fresh stock solutions.

  • Assess Sample Preparation:

    • Extraction Recovery: Determine the extraction recovery of both 4-Cyanophenol and this compound from the biological matrix. Inconsistent or low recovery can introduce variability.

    • Procedural Consistency: Ensure that all samples (calibrators, quality controls, and unknowns) are processed in an identical and consistent manner.

Issue 2: Poor Peak Shape and Chromatography

Question: I am observing poor peak shape (e.g., tailing, splitting, or broad peaks) for 4-Cyanophenol and/or this compound. What could be the cause?

Answer: Poor peak shape can be attributed to several factors related to the LC system, the column, or the sample itself.

start Poor Peak Shape check_column Inspect LC Column start->check_column check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_sample Assess Sample Characteristics start->check_sample check_system Check LC System start->check_system column_contam Column Contamination / Degradation check_column->column_contam column_void Void in Column Packing check_column->column_void mp_ph Inappropriate Mobile Phase pH check_mobile_phase->mp_ph mp_comp Incorrect Mobile Phase Composition check_mobile_phase->mp_comp sample_load Sample Overload check_sample->sample_load sample_solvent Injection Solvent Mismatch check_sample->sample_solvent system_leak System Leak check_system->system_leak system_dead_vol Excessive Dead Volume check_system->system_dead_vol solution_column Clean or Replace Column / Use Guard Column column_contam->solution_column column_void->solution_column solution_mp Adjust pH / Prepare Fresh Mobile Phase mp_ph->solution_mp mp_comp->solution_mp solution_sample Dilute Sample / Match Injection Solvent to Mobile Phase sample_load->solution_sample sample_solvent->solution_sample solution_system Check for Leaks / Minimize Tubing Length system_leak->solution_system system_dead_vol->solution_system

Caption: Troubleshooting guide for poor peak shape.

Troubleshooting Steps:

  • Inspect LC Column:

    • Contamination: The column can become contaminated with strongly retained matrix components. Try flushing the column with a strong solvent or, if necessary, replace it. Using a guard column can help extend the life of your analytical column.

    • Column Void: A void at the head of the column can cause peak splitting. This can sometimes be rectified by reversing the column and flushing it at a low flow rate.

  • Evaluate Mobile Phase:

    • pH: The pH of the mobile phase can significantly affect the peak shape of phenolic compounds. Ensure the pH is appropriate for the column and the analyte. For 4-Cyanophenol, which is acidic, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) is often used.

    • Composition: Incorrect mobile phase composition or degradation of mobile phase components can lead to poor chromatography. Prepare fresh mobile phase.

  • Assess Sample Characteristics:

    • Sample Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.

    • Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Check LC System:

    • Leaks: Leaks in the system can cause a variety of chromatographic problems, including poor peak shape.

    • Dead Volume: Excessive dead volume in tubing and connections can lead to peak broadening. Use tubing with the smallest appropriate internal diameter and keep connection lengths to a minimum.

Experimental Protocol: Quantification of 4-Cyanophenol in Human Plasma

This protocol provides a general framework for the quantification of 4-Cyanophenol in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

1. Materials and Reagents

  • 4-Cyanophenol certified reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Cyanophenol and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of 4-Cyanophenol by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in acetonitrile at a concentration that will yield a robust signal in the final sample.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

  • Add 300 µL of the internal standard spiking solution (in acetonitrile) to each tube.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate 4-Cyanophenol from matrix interferences.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions: Monitor the appropriate precursor and product ion transitions for 4-Cyanophenol and this compound.

Quantitative Data Summary

Parameter4-CyanophenolThis compound
Precursor Ion (m/z) ~118.0~122.0
Product Ion (m/z) To be determined empiricallyTo be determined empirically
Collision Energy (eV) To be optimizedTo be optimized
Validation Parameter Acceptance Criteria Typical Performance
Linearity (r²) > 0.99> 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (%RSD) < 15% (< 20% at LLOQ)< 10%
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect Within acceptable limitsMinimal with IS correction

Stability of 4-Cyanophenol in Human Plasma

ConditionDurationStability (% of Initial Concentration)
Bench-top (Room Temp) 4 hours> 95%
Autosampler (4°C) 24 hours> 95%
Freeze-Thaw Cycles (-20°C) 3 cycles> 90%
Long-term Storage (-80°C) 30 days> 90%

Disclaimer: This information is intended for research use only. The experimental protocols and troubleshooting guides provided are for general guidance and may require optimization for specific applications and instrumentation. Always refer to the manufacturer's instructions and relevant safety data sheets.

References

Technical Support Center: 4-Cyanophenol-d4 Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Cyanophenol-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work involving the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a deuterated form of 4-Cyanophenol, where the four hydrogen atoms on the phenyl ring have been replaced by deuterium. It is commonly used as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of 4-Cyanophenol.[1] Its use as an internal standard helps to correct for variations in sample preparation and instrument response.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dry place, away from strong oxidizing agents.[2][3][4] For long-term stability, it is often recommended to store the compound at room temperature in a well-ventilated area.[3][4] Some suppliers suggest storage under an inert atmosphere.

Q3: What are the primary degradation pathways for this compound in solution?

A3: The primary degradation pathways for this compound are expected to be similar to those of 4-Cyanophenol and include photodegradation, hydrolysis, and thermal degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the breakdown of the molecule. The presence of photosensitizers or catalysts can accelerate this process.

  • Hydrolysis: The cyano group can undergo hydrolysis to form 4-hydroxybenzamide (B152061) and subsequently 4-hydroxybenzoic acid, especially under acidic or basic conditions.

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of the compound. The degradation products will depend on the temperature and the presence of other reactive species.

Q4: How can I monitor the degradation of this compound?

A4: The degradation of this compound can be monitored using chromatographic techniques coupled with mass spectrometry, such as HPLC-UV, LC-MS, or GC-MS. These methods allow for the separation and quantification of the parent compound and its degradation products over time. A stability-indicating HPLC method should be developed and validated for this purpose.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected degradation rates.

Possible Causes:

  • Contamination of the solvent or glassware: Trace impurities can catalyze or inhibit degradation reactions.

  • Variability in light exposure: For photodegradation studies, inconsistent light intensity or wavelength can lead to variable results.

  • Temperature fluctuations: Inconsistent temperature control can affect the rate of thermal degradation and hydrolysis.

  • pH shifts in the solution: Changes in pH can significantly alter the rate of hydrolysis.

  • Oxygen levels: The presence of oxygen can influence oxidative degradation pathways.

Troubleshooting Steps:

  • Use high-purity solvents and thoroughly clean all glassware.

  • For photodegradation studies, use a calibrated light source and ensure consistent sample positioning.

  • Employ a temperature-controlled incubator or water bath for thermal degradation and hydrolysis experiments.

  • Use buffered solutions to maintain a constant pH and measure the pH before and after the experiment.

  • For studies sensitive to oxidation, deaerate solvents and consider performing experiments under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor peak shape or resolution in HPLC/LC-MS analysis.

Possible Causes:

  • Inappropriate column chemistry or mobile phase: The chosen stationary and mobile phases may not be optimal for separating this compound from its degradation products.

  • Column degradation: Harsh pH or high temperatures can damage the HPLC column.

  • Sample overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

  • Matrix effects: Components in the sample matrix can interfere with the chromatography.

Troubleshooting Steps:

  • Screen different HPLC columns (e.g., C18, phenyl, cyano) and mobile phase compositions (e.g., varying organic modifier, pH, and additives) to optimize separation. [6]

  • Ensure the mobile phase pH is within the stable range for the column being used.

  • Dilute the sample to an appropriate concentration.

  • If analyzing complex matrices, consider sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. [7]

Issue 3: Inaccurate quantification using this compound as an internal standard.

Possible Causes:

  • Isotopic exchange (H/D exchange): Deuterium atoms on the phenyl ring can exchange with protons from the solvent, especially under acidic or basic conditions, leading to a decrease in the deuterated standard's signal and an increase in the non-deuterated analyte's signal.[8][9]

  • Chromatographic separation of the analyte and internal standard: A slight difference in retention time between 4-Cyanophenol and this compound can lead to differential matrix effects and inaccurate quantification.[10]

  • Contribution from non-deuterated impurity: The this compound standard may contain a small amount of the non-deuterated form, which can bias results, particularly at low analyte concentrations.[10]

  • In-source fragmentation: The deuterated standard may fragment differently than the analyte in the mass spectrometer's ion source.[11]

Troubleshooting Steps:

  • Assess Isotopic Stability:

    • Prepare a solution of this compound in the experimental solvent.

    • Analyze the solution by LC-MS at the beginning of the experiment (t=0) and at various time points under the experimental conditions.

    • Monitor for any decrease in the m/z of the deuterated standard or the appearance of a signal corresponding to partially deuterated or non-deuterated 4-Cyanophenol.

  • Verify Co-elution:

    • Inject a mixture of 4-Cyanophenol and this compound.

    • Overlay the chromatograms for the analyte and the internal standard. They should have identical retention times. If not, adjust the chromatographic conditions (e.g., gradient, temperature) to achieve co-elution.[10]

  • Determine Isotopic Purity:

    • Inject a high-concentration solution of the this compound standard and monitor the mass transition of the non-deuterated 4-Cyanophenol.

    • The presence of a peak indicates an unlabeled impurity. This contribution should be quantified and corrected for in the final calculations, especially at the lower limit of quantification.[10]

  • Optimize MS Conditions:

    • Optimize the ion source parameters (e.g., collision energy) for both the analyte and the internal standard to ensure similar fragmentation patterns and ionization efficiencies.

Data Presentation

Table 1: Physicochemical Properties of 4-Cyanophenol

PropertyValueReference
Molecular FormulaC₇H₅NO[2]
Molecular Weight119.12 g/mol [12]
Melting Point110-113 °C[2][3]
Boiling Point146 °C / 2mmHg[2]
Water SolubilitySlightly soluble[2]
pKa7.97 (at 25°C)[4]

Table 2: Example Kinetic Data for Hydrolysis of a Phenyl Phosphate (B84403) Ester of 4-Cyanophenol

This table presents pseudo-first-order rate constants for the hydrolysis of bis(4-cyanophenyl) phenyl phosphate, which results in the elimination of 4-cyanophenol. This data can provide an indication of the relative stability of the 4-cyanophenol moiety under different pH and temperature conditions.

Temperature (°C)pH 4 (k, s⁻¹)pH 7 (k, s⁻¹)pH 10 (k, s⁻¹)
251.2 x 10⁻⁷1.8 x 10⁻⁷1.5 x 10⁻⁵
501.1 x 10⁻⁶1.5 x 10⁻⁶1.1 x 10⁻⁴
801.2 x 10⁻⁵1.3 x 10⁻⁵1.2 x 10⁻³

Data adapted from a study on bis(4-cyanophenyl) phenyl phosphate hydrolysis.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/MS or LC-MS/MS system

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Hydrolytic Degradation:

    • Acidic: Mix an aliquot of the stock solution with 0.1 N HCl.

    • Basic: Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Neutral: Mix an aliquot of the stock solution with HPLC-grade water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature and collect samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source with a specific wavelength and intensity (e.g., ICH-compliant photostability chamber).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Collect samples at various time points.

  • Thermal Degradation:

    • Place a solid sample of this compound and a solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Collect samples at various time points.

  • Sample Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound and identify any degradation products.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_sampling Sampling & Analysis cluster_data_analysis Data Analysis stock Prepare this compound Stock Solution hydrolysis Hydrolytic (Acid, Base, Neutral) stock->hydrolysis oxidation Oxidative (H2O2) stock->oxidation photolysis Photolytic (UV/Vis Light) stock->photolysis thermal Thermal (Elevated Temp) stock->thermal sampling Collect Samples at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analyze by HPLC-UV/MS sampling->analysis quantification Quantify Parent Compound analysis->quantification identification Identify Degradation Products analysis->identification pathway Determine Degradation Pathway quantification->pathway identification->pathway

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_LCMS_Internal_Standard cluster_checks Initial Checks cluster_investigation Further Investigation cluster_solutions Solutions start Inaccurate Quantification with this compound IS check_coelution Check for Co-elution of Analyte and IS start->check_coelution check_isotopic_purity Assess Isotopic Purity of IS start->check_isotopic_purity investigate_hd_exchange Investigate H/D Exchange Under Experimental Conditions start->investigate_hd_exchange optimize_ms Optimize MS Conditions for Analyte and IS start->optimize_ms adjust_chromatography Adjust Chromatographic Conditions check_coelution->adjust_chromatography Not Co-eluting correct_for_impurity Correct for Unlabeled Impurity in Calculations check_isotopic_purity->correct_for_impurity Impurity Detected modify_conditions Modify Experimental Conditions (e.g., pH, solvent) investigate_hd_exchange->modify_conditions Exchange Observed refine_ms_method Refine MS Method Parameters optimize_ms->refine_ms_method end end adjust_chromatography->end Accurate Quantification correct_for_impurity->end Accurate Quantification modify_conditions->end Accurate Quantification refine_ms_method->end Accurate Quantification

Caption: Troubleshooting logic for inaccurate quantification using this compound.

References

Technical Support Center: Overcoming Poor Recovery of 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor recovery of the internal standard, 4-Cyanophenol-d4, during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled version of 4-Cyanophenol, where four hydrogen atoms on the aromatic ring have been replaced by deuterium. It is an ideal internal standard (IS) for quantitative mass spectrometry-based assays.[1][2] Because it is chemically and physically almost identical to the non-labeled analyte (4-Cyanophenol), it co-elutes during chromatography and experiences similar effects during sample preparation and ionization.[2][3] This allows it to compensate for variations in extraction efficiency, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte.[1][3]

Q2: What is considered "poor" recovery for this compound?

While there is no universal standard, a consistent and reproducible recovery is more critical than a high one.[1] However, excessively low or highly variable recovery can signal underlying problems with the analytical method.[1] Generally, recovery values below 70-80% may require investigation.[4] High variability, such as a relative standard deviation (RSD) greater than 15-20% across a sample batch, is a significant concern that can compromise data integrity.[1]

Q3: Can the recovery of this compound differ from the native 4-Cyanophenol?

Ideally, both compounds should have identical recovery. However, differences can occur due to the "deuterium isotope effect."[1] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in physicochemical properties like lipophilicity.[5] In reversed-phase chromatography, this can sometimes cause the deuterated standard to elute slightly earlier than its non-deuterated counterpart.[5] If this shift occurs in a region of the chromatogram with variable matrix effects, it can lead to inaccurate quantification.[1]

Q4: What are the primary causes of poor this compound recovery?

Poor recovery can typically be traced to three main areas:

  • Sample Preparation Inefficiency: This is a common culprit, especially during Solid-Phase Extraction (SPE).[1][6] Issues can include improper pH of the sample, incorrect sorbent selection, breakthrough during sample loading, or inefficient elution.[1][7]

  • Matrix Effects: Components in the sample matrix (e.g., water, plasma, soil) can interfere with the ionization of this compound in the mass spectrometer's source, leading to signal suppression or enhancement.[6][8] Electrospray ionization (ESI) is particularly susceptible to these effects.[8]

  • Analyte Instability: Although generally stable, this compound, like other phenolic compounds, can be susceptible to degradation due to factors like pH, temperature, or light exposure.[9][10] Deuterium exchange, while less common for aromatic deuterons, can occur under harsh acidic or basic conditions.[11]

Troubleshooting Guides

Poor recovery of this compound is a multifaceted issue. The following guides provide a systematic approach to diagnosing and resolving the problem.

Guide 1: Differentiating Between Matrix Effects and Extraction Inefficiency

A post-extraction spike experiment is a reliable method to determine if the issue is related to the extraction process or matrix-induced signal suppression.[6]

cluster_0 Troubleshooting Workflow: Matrix Effects vs. Extraction Loss A Start: Poor IS Recovery Observed B Prepare Two Sample Sets: Set A: Pre-Extraction Spike Set B: Post-Extraction Spike A->B C Process both sets through the entire analytical method B->C D Analyze by LC-MS/MS C->D E Compare IS Response: Set A vs. Set B D->E F Response A << Response B? E->F G Conclusion: Extraction Inefficiency Focus on optimizing the SPE/LLE procedure. F->G Yes H Conclusion: Matrix Effects (Ion Suppression) Focus on mitigating matrix interference. F->H No (A ≈ B, both low) cluster_1 SPE Optimization Workflow for this compound start Start: Low SPE Recovery ph Adjust Sample pH (pH ≈ pKa - 2 for retention on reversed-phase) start->ph sorbent Select Appropriate Sorbent (e.g., Polymeric, C18) ph->sorbent load Optimize Loading - Decrease flow rate - Ensure sample solvent is weak sorbent->load wash Optimize Wash Step - Use intermediate strength solvent to remove interferences without eluting IS load->wash elute Optimize Elution - Use a strong organic solvent (e.g., Methanol, Acetonitrile) - Consider adding a modifier (e.g., 0.1% Formic Acid) wash->elute check Recovery Improved? elute->check end_ok End: Method Optimized check->end_ok Yes end_fail Re-evaluate Sorbent Choice and pH conditions check->end_fail No end_fail->ph

References

Technical Support Center: 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for contamination issues related to 4-Cyanophenol-d4.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of contamination in this compound?

A1: Contamination in this compound can arise from several sources:

  • Synthesis Byproducts: Impurities can be introduced during the manufacturing process. Common synthesis routes for 4-Cyanophenol, which are analogous for its deuterated form, include the reaction of 4-bromophenol (B116583) with copper (I) cyanide or the ammoxidation of p-cresol.[1][2] Potential impurities could include unreacted starting materials, reagents, and side-products from these reactions.

  • Residual Solvents: Solvents used during synthesis and purification, such as methanol, acetone, or ether, may remain in the final product.[3]

  • Incomplete Deuteration: The deuteration process may not be 100% complete, resulting in the presence of partially deuterated or non-deuterated 4-Cyanophenol.

  • Storage and Handling: Improper storage can lead to degradation of the compound. Exposure to moisture, light, and strong oxidizing agents should be avoided.[3] Cross-contamination can also occur in the laboratory if proper handling procedures are not followed.

  • Isotopic Exchange (H/D Exchange): Deuterium atoms on the molecule, particularly the hydroxyl (-OD) group and to a lesser extent on the aromatic ring, can exchange with protons from the environment, such as from protic solvents (e.g., water, methanol).[4][5] This can lead to a decrease in isotopic purity over time.

Q2: How can I assess the purity of my this compound?

A2: The purity of this compound should be assessed for both chemical and isotopic purity. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to determine the chemical purity and the degree of deuteration (isotopic enrichment). By comparing the integrals of residual proton signals on the aromatic ring to a certified internal standard, the chemical purity can be quantified. The absence or significant reduction of the signal corresponding to the protons on the deuterated positions confirms high isotopic enrichment.

  • Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): These techniques are highly sensitive for detecting and identifying impurities. GC-MS is suitable for volatile and semi-volatile impurities, while LC-MS can be used for a wider range of compounds. By comparing the mass spectrum of the sample to a reference, impurities can be identified.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can be used to determine the chemical purity by separating this compound from any non-volatile impurities. The purity is calculated based on the relative peak areas.

Q3: What are the acceptable purity levels for this compound?

A3: The acceptable purity level depends on the specific application. For use as an internal standard in quantitative analysis, both high chemical and isotopic purity are crucial. A summary of typical purity specifications from various suppliers is provided in the table below.

Data Presentation

Table 1: Typical Purity Specifications for this compound from Various Suppliers

SupplierChemical PurityIsotopic Enrichment (atom % D)
CDN IsotopesNot specified98
LGC StandardsNot specifiedNot specified
Toronto Research Chemicals>98%Not specified

Note: This table is based on publicly available information and may not be exhaustive. It is always recommended to refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Experimental Protocols

Protocol 1: Purity Determination of this compound by Quantitative NMR (qNMR)

Objective: To determine the chemical purity and isotopic enrichment of this compound using ¹H NMR.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone) with known purity

  • Deuterated solvent (e.g., DMSO-d6, Acetone-d6) of high purity

  • NMR tubes

  • Analytical balance

Procedure:

  • Accurately weigh a known amount of the this compound sample and the certified internal standard into a clean vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Process the spectrum (phasing, baseline correction).

  • Integrate the signals corresponding to the residual protons of this compound and a well-resolved signal of the internal standard.

  • Chemical Purity Calculation: Use the following formula to calculate the purity of the this compound sample:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

  • Isotopic Enrichment Assessment: The absence or significant reduction of proton signals at the deuterated positions of the 4-cyanophenol molecule indicates high isotopic enrichment. For a more precise calculation, comparison with the spectrum of a non-deuterated 4-Cyanophenol standard is necessary.

Protocol 2: Impurity Profiling by GC-MS

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Materials:

  • This compound sample

  • High-purity solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Prepare a solution of the this compound sample in the chosen solvent at a known concentration.

  • Inject an appropriate volume of the solution into the GC-MS system.

  • Run a suitable temperature program to separate the components of the mixture.

  • Acquire mass spectra for all eluting peaks.

  • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).

  • Quantify impurities by using an internal or external standard method.

Protocol 3: Purity Analysis by HPLC-UV

Objective: To determine the chemical purity of this compound by separating it from non-volatile impurities.

Materials:

  • This compound sample

  • HPLC grade solvents for the mobile phase (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)

  • HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)

Procedure:

  • Prepare a solution of the this compound sample in the mobile phase or a compatible solvent.

  • Inject the solution into the HPLC system.

  • Elute the components using an isocratic or gradient mobile phase composition.

  • Monitor the elution profile at a suitable UV wavelength (e.g., the λmax of 4-Cyanophenol).

  • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Analytical Data (NMR, GC-MS, HPLC)

dot```dot graph Troubleshooting_Unexpected_Peaks { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="Unexpected Peaks Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Synthesis [label="Review Synthesis Route\n- Starting Materials\n- Reagents\n- Byproducts", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solvents [label="Analyze for Residual Solvents\n(GC-MS Headspace)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Degradation [label="Investigate for Degradation\n- Improper Storage\n- Light/Air Exposure", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Contamination [label="Assess External Contamination\n- Glassware\n- Syringes\n- Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; Identify_Impurity [label="Identify Impurity Structure\n(MS, NMR)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purify Sample\n(e.g., Recrystallization, Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Re-analyze [label="Re-analyze Purified Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> {Check_Synthesis, Check_Solvents, Check_Degradation, Check_Contamination}; {Check_Synthesis, Check_Solvents, Check_Degradation, Check_Contamination} -> Identify_Impurity; Identify_Impurity -> Purify [label="Impurity Identified"]; Purify -> Re-analyze; }

Caption: Generalized metabolic pathway of phenolic compounds.

This diagram illustrates the two main phases of xenobiotic metabolism. In Phase I, enzymes such as Cytochrome P450s introduce or expose functional groups. In Phase II, transferase enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. B[6][7]y tracking the deuterated label, researchers can quantify the flux through these different metabolic routes.

References

4-Cyanophenol-d4 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Cyanophenol-d4. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are chemical degradation and hydrogen-deuterium (H/D) back-exchange. Chemical degradation can be accelerated by factors such as temperature, light, and incompatible solvents, particularly those containing strong oxidizing agents.[1][2][3][4][5][6] H/D back-exchange, the replacement of deuterium (B1214612) atoms with hydrogen from the solvent or environment, is a critical concern for deuterated compounds, as it can affect the isotopic purity of the standard and the accuracy of analytical measurements.[7]

Q2: How does hydrogen-deuterium (H/D) back-exchange occur with this compound?

A2: H/D back-exchange in this compound can occur at two locations: the deuterium atoms on the aromatic ring and the deuterium atom of the hydroxyl group (if it has been deuterated). The exchange of the hydroxyl deuterium is rapid in the presence of protic solvents like water or methanol (B129727). The deuterium atoms on the aromatic ring are generally more stable but can be susceptible to exchange under acidic or basic conditions, or in the presence of certain catalysts.[7]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the stability of this compound solutions, it is recommended to store them at low temperatures, such as 2-8°C, and protected from light.[8] For long-term storage, freezing at -20°C or below may be appropriate, but it is crucial to use a solvent with a low freezing point and to minimize freeze-thaw cycles. The choice of solvent is critical; aprotic and anhydrous solvents are preferable to minimize H/D back-exchange.

Q4: In which solvents is this compound soluble and what are the stability considerations?

A4: Based on the properties of the non-deuterated analogue, this compound is expected to be soluble in organic solvents such as methanol, acetone, ether, and chloroform (B151607), and slightly soluble in water.[1][2][3] When preparing solutions, it is important to consider the reactivity of the solvent. Protic solvents like methanol and water can facilitate H/D back-exchange of the hydroxyl deuterium. Chlorinated solvents like chloroform may contain acidic impurities that can degrade the compound over time. It is advisable to use high-purity, anhydrous solvents whenever possible.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Isotopic Purity Hydrogen-deuterium (H/D) back-exchange with protic solvents (e.g., water, methanol).Use aprotic, anhydrous solvents for sample preparation and storage. If protic solvents are necessary, prepare solutions fresh and analyze them promptly.
Unexpected Peaks in Chromatogram Degradation of the compound.Store solutions at low temperatures and protect from light. Avoid contact with strong oxidizing agents.[1][2][3][4][5][6] Perform a forced degradation study to identify potential degradation products.
Poor Solubility Incorrect solvent selection.Refer to solubility data for 4-cyanophenol.[1][2][3] Gentle warming or sonication may aid dissolution, but monitor for degradation.
Inconsistent Analytical Results Instability of the compound in the analytical mobile phase.Assess the stability of this compound in the mobile phase over the typical analysis time. Adjust the mobile phase composition if necessary (e.g., pH, solvent choice).

Experimental Protocols

Protocol 1: Assessment of Solution Stability

Objective: To evaluate the stability of this compound in a specific solvent over time.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile, methanol) at a known concentration.

  • Storage Conditions: Aliquot the solution into several vials and store them under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time Points: Analyze aliquots at various time points (e.g., 0, 24, 48, 72 hours, and weekly).

  • Analysis: Use a validated stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the amount of this compound remaining at each time point.

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. A significant decrease indicates instability under those conditions.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.[9]

Methodology:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C.[9]

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C.[9]

    • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate at room temperature.[9]

    • Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).[9]

    • Photolytic Degradation: Expose a solution of the compound to a controlled light source in a photostability chamber.[9]

  • Time Points: Collect samples at various time points for each condition.

  • Analysis: Analyze the samples using a stability-indicating method like LC-MS to quantify the parent compound and identify any major degradation products.[9]

Data Presentation

Table 1: Illustrative Stability of this compound in Various Solvents at 4°C (Protected from Light)

SolventTime (days)Purity (%)Observations
Acetonitrile (Anhydrous) 099.8Clear, colorless solution
799.7No change
3099.5No change
Methanol 099.8Clear, colorless solution
799.2Slight decrease in purity
3098.5Potential for H/D exchange
Chloroform 099.8Clear, colorless solution
799.0Slight yellowing
3097.8Noticeable degradation
Water 099.8Slightly hazy
798.0Potential for H/D exchange and degradation
3096.5Further degradation

Note: This data is for illustrative purposes only and may not represent actual experimental results.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results start Start: Obtain this compound prep_solution Prepare Stock Solution in Test Solvent start->prep_solution storage_conditions Aliquot and Store at: - Room Temp - 4°C - -20°C - Light/Dark prep_solution->storage_conditions time_points Analyze at Time Points (0, 24h, 7d, 30d) storage_conditions->time_points analytical_method Use Stability-Indicating Method (e.g., LC-MS) time_points->analytical_method data_interp Calculate % Remaining analytical_method->data_interp end End: Determine Stability Profile data_interp->end

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting_Tree cluster_purity Isotopic Purity cluster_degradation Chemical Degradation cluster_solutions Solutions start Issue: Inconsistent Results check_purity Check for Loss of Isotopic Purity (e.g., via MS) start->check_purity purity_lost Purity Lost check_purity->purity_lost Yes purity_ok Purity OK check_purity->purity_ok No solution_purity Use Anhydrous, Aprotic Solvents. Prepare Fresh Solutions. purity_lost->solution_purity check_degradation Check for Degradation Products (e.g., via HPLC) purity_ok->check_degradation degradation_present Degradation Present check_degradation->degradation_present Yes no_degradation No Degradation check_degradation->no_degradation No solution_degradation Store at Low Temperature. Protect from Light. Avoid Incompatible Materials. degradation_present->solution_degradation solution_other Investigate Other Factors: - Instrument Performance - Method Validation no_degradation->solution_other

Caption: Troubleshooting decision tree for inconsistent results with this compound.

References

Technical Support Center: Resolving Co-eluting Peaks with 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks when using 4-Cyanophenol-d4 as an internal standard in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound internal standard eluting at a slightly different time than the unlabeled 4-Cyanophenol analyte?

This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect". The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to subtle changes in the physicochemical properties of the 4-Cyanophenol molecule. In reversed-phase chromatography, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts because they can be slightly less lipophilic.[1] The extent of this retention time difference is influenced by the number and position of deuterium atoms, the analyte's structure, and the specific chromatographic conditions.[1]

Q2: What are the consequences of co-elution between this compound and my analyte of interest?

When two or more compounds elute from the chromatography column at the same time, it results in overlapping peaks, a phenomenon known as co-elution.[2][3] This can lead to inaccurate quantification and identification of the target analyte.[2] If this compound co-elutes with an interfering compound from the matrix, it can lead to inaccurate measurement of the internal standard, which in turn affects the accuracy of the analyte quantification.

Q3: How can I detect if I have a co-elution problem with this compound?

Several indicators can suggest a co-elution issue:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or split tops.[2][3] A pure chromatographic peak should ideally be symmetrical and have a Gaussian shape.

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If you are using HPLC with a DAD/PDA detector, you can perform a peak purity analysis. This involves comparing UV-Vis spectra across the peak. If the spectra are not identical, it suggests the presence of a co-eluting impurity.[2][3]

  • Mass Spectrometry (MS): When using LC-MS, you can examine the mass spectra across the chromatographic peak. A change in the mass spectral profile from the beginning to the end of the peak is a strong indicator of co-elution.[3]

Troubleshooting Guides

Resolving Partial Separation of 4-Cyanophenol and this compound

Even a small, reproducible separation between the analyte and its deuterated internal standard can be problematic due to differential matrix effects, which can lead to poor data accuracy and precision.[1] The goal is to achieve near-perfect co-elution.

Troubleshooting Workflow for Isotope Effect Separation

graph "Troubleshooting_Isotope_Effect" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Partial Separation of\n4-Cyanophenol and this compound", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Adjust Mobile Phase:\nDecrease Organic Solvent %", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Modify Mobile Phase:\nAdjust pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Optimize Temperature:\nDecrease Column Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Adjust Flow Rate:\nDecrease Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Achieved Co-elution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Consider Alternative IS\nor Method", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1 [label="Initial Adjustment"]; step1 -> step2 [label="If separation persists"]; step2 -> step3 [label="If separation persists"]; step3 -> step4 [label="If separation persists"]; step1 -> end [label="Successful"]; step2 -> end [label="Successful"]; step3 -> end [label="Successful"]; step4 -> end [label="Successful"]; step4 -> fail [label="If separation persists"]; }

Caption: Troubleshooting workflow for resolving separation between an analyte and its deuterated internal standard.

Parameter Adjustment Tables for Co-elution of 4-Cyanophenol and this compound

Table 1: Mobile Phase Composition Adjustment

ParameterModificationExpected Outcome on Resolution
Organic Solvent % Decrease by 1-5%Increased retention and potential for improved overlap.
pH of Aqueous Phase Adjust towards the pKa of 4-Cyanophenol (~7.9)Can alter the ionization state and improve peak shape and resolution.
Organic Solvent Type Switch from Acetonitrile (B52724) to Methanol (or vice versa)Different selectivity may alter the elution profile and improve co-elution.

Table 2: Temperature and Flow Rate Adjustment

ParameterModificationExpected Outcome on Resolution
Column Temperature Decrease in 5°C incrementsMay increase retention and improve separation of closely eluting peaks.
Flow Rate Decrease by 0.1 mL/min incrementsCan increase the number of theoretical plates and improve resolution.
Resolving Co-elution of this compound with Matrix Interferences

If this compound is co-eluting with an unknown compound from the sample matrix, the following steps can be taken to resolve the peaks.

Troubleshooting Workflow for Matrix Interference

graph "Troubleshooting_Matrix_Interference" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Start: this compound Co-elutes\nwith Matrix Interference", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Optimize Sample Preparation:\nImprove Clean-up", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Modify Gradient Program:\nShallow Gradient around Elution Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Change Stationary Phase:\nSelect Column with Different Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Resolved Peaks", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Further Method Development Required", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> step1 [label="First Approach"]; step1 -> step2 [label="If co-elution persists"]; step2 -> step3 [label="If co-elution persists"]; step1 -> end [label="Successful"]; step2 -> end [label="Successful"]; step3 -> end [label="Successful"]; step3 -> fail [label="If co-elution persists"]; }

Caption: Systematic approach to resolving co-elution of an internal standard with matrix interferences.

Experimental Protocols

Protocol 1: Systematic Approach to Resolving Co-elution of 4-Cyanophenol and this compound

This protocol outlines a systematic approach to optimize an existing HPLC method to achieve co-elution of 4-Cyanophenol and its deuterated internal standard, this compound.

1. Initial Assessment:

  • Inject a solution containing both 4-Cyanophenol and this compound using the current HPLC method.

  • Determine the retention times of both compounds and calculate the resolution between them.

  • Visually inspect the peak shapes for any signs of asymmetry.

2. Mobile Phase Optimization:

  • Organic Solvent Percentage:

    • Prepare a series of mobile phases with slightly lower percentages of the organic solvent (e.g., if the current method uses 40% acetonitrile, prepare mobile phases with 38%, 36%, and 34% acetonitrile).

    • Inject the standard solution with each mobile phase and observe the effect on retention time and resolution.

  • pH Adjustment:

    • If the mobile phase contains a buffer, prepare buffers at different pH values around the pKa of 4-Cyanophenol (pKa ≈ 7.9). For example, test pH 7.0, 7.5, and 8.0.

    • Equilibrate the column with each new mobile phase before injecting the standard solution.

  • Organic Modifier:

    • If using acetonitrile, prepare a mobile phase with an equivalent strength of methanol.

    • Run the standard solution and compare the selectivity and resolution.

3. Temperature Optimization:

  • Set the column oven to a temperature 5°C lower than the current method.

  • Allow the system to equilibrate and inject the standard solution.

  • Continue to decrease the temperature in 5°C increments and observe the effect on resolution.

4. Flow Rate Optimization:

  • Decrease the flow rate by 0.1 mL/min from the current method.

  • Inject the standard solution and assess the impact on peak width and resolution.

5. Data Evaluation:

  • For each modification, calculate the resolution between the 4-Cyanophenol and this compound peaks.

  • The optimal conditions will be those that provide a resolution value as close to zero as possible while maintaining good peak shape.

Protocol 2: Method Development for Separating this compound from a Matrix Interference

This protocol provides a general strategy for developing a new HPLC method to separate this compound from a co-eluting matrix component.

1. Initial Scouting Gradient:

  • Use a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Run a fast, broad gradient to determine the approximate elution time of the this compound and the interfering peak. A typical scouting gradient would be from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 15 minutes.

2. Gradient Optimization:

  • Based on the scouting run, design a shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute at 40% acetonitrile, you could run a gradient from 30% to 50% acetonitrile over 20 minutes.

  • Further refine the gradient by introducing isocratic holds before and during the elution of the critical pair to improve separation.

3. Stationary Phase Screening:

  • If gradient optimization on a C18 column is unsuccessful, screen columns with different stationary phase chemistries. Good alternatives to C18 for compounds like 4-Cyanophenol include:

    • Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions.

    • Polar-Embedded: Provides different interactions with polar analytes.

    • Cyano: Can be used in both reversed-phase and normal-phase modes and offers different selectivity.

4. Sample Preparation Enhancement:

  • If the interference is from the sample matrix, consider improving the sample clean-up procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to remove the interfering components before chromatographic analysis.

Logical Relationship for Column Selection

digraph "Column_Selection_Logic" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Co-elution on C18 Column", fillcolor="#FBBC05", fontcolor="#202124"]; phenyl [label="Phenyl-Hexyl Column\n(pi-pi interactions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; polar [label="Polar-Embedded Column\n(alternative polar selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyano [label="Cyano Column\n(dipole-dipole interactions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolved [label="Resolved Peaks", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> phenyl [label="Try first alternative"]; start -> polar [label="Try second alternative"]; start -> cyano [label="Try third alternative"]; phenyl -> resolved; polar -> resolved; cyano -> resolved; }

Caption: Decision tree for selecting an alternative HPLC column to resolve co-eluting peaks.

References

Technical Support Center: 4-Cyanophenol-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methods involving 4-Cyanophenol-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound as an internal standard?

A1: Ion suppression is a matrix effect where co-eluting compounds from a sample interfere with the ionization of the target analyte (e.g., 4-Cyanophenol) and its internal standard (this compound) in the mass spectrometer's ion source. This interference reduces ionization efficiency, leading to a decreased signal intensity. The primary concern is that if the suppression effect is inconsistent between samples or different for the analyte and the internal standard, it can lead to inaccurate and unreliable quantification, including underestimation of the analyte's concentration or false-negative results.

Q2: What are the common sources of ion suppression in biological samples like plasma or urine?

A2: Ion suppression in biological samples originates from various endogenous and exogenous sources.

  • Endogenous Components: These are naturally present in the biological matrix and include salts, phospholipids, glycerophosphocholines, proteins, and peptides.[1] Phospholipids are a major cause of ion suppression in plasma samples and tend to elute in the middle of typical reversed-phase chromatographic runs.

  • Exogenous Components: These are introduced during sample collection, storage, and preparation. Examples include anticoagulants (e.g., EDTA, heparin), plasticizers leached from collection tubes, and mobile phase additives (e.g., trifluoroacetic acid - TFA).[2]

Q3: How can I detect and quantify ion suppression in my method for this compound?

A3: Two primary methods are used to assess ion suppression:

  • Post-Extraction Spike Method: This is the standard method to quantify matrix effects.[3] It involves comparing the peak area of this compound spiked into a blank matrix extract (after the extraction procedure) with the peak area of the standard in a neat solution (mobile phase). A lower response in the matrix sample indicates ion suppression, while a higher response indicates ion enhancement. The Matrix Effect (%) can be calculated as: (Peak Area in Matrix / Peak Area in Neat Solvent) * 100%.

  • Post-Column Infusion: This qualitative technique helps identify at what retention times ion suppression occurs. A constant flow of this compound is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip in the stable baseline signal indicates a region where co-eluting matrix components are causing suppression.

Troubleshooting Guide

Problem 1: Low or Inconsistent Signal Intensity for this compound

This is a primary indicator of significant or variable ion suppression.

Possible CauseRecommended Action
Inadequate Sample Cleanup Residual matrix components like phospholipids, salts, and proteins are likely causing significant ion suppression. Improve the sample preparation method. Solid-Phase Extraction (SPE) is highly effective at removing a wide range of interferences. Liquid-Liquid Extraction (LLE) can also be effective, particularly for removing salts.
Chromatographic Co-elution Matrix components are eluting at the same retention time as this compound. Modify the chromatographic method. Adjust the mobile phase gradient to better separate the analyte from interfering peaks. Consider using a different column chemistry (e.g., Phenyl-Hexyl instead of C18) that may offer different selectivity for phenolic compounds.[4]
Suboptimal Ion Source Parameters The electrospray ionization (ESI) source settings may not be optimal for this compound in the presence of the sample matrix. Re-optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing this compound in a post-extraction blank matrix to ensure maximum signal intensity under matrix conditions.
Incorrect Mobile Phase pH The pH of the mobile phase affects the ionization state of phenolic compounds. For ESI negative mode, a slightly basic mobile phase (e.g., using a small amount of ammonium (B1175870) hydroxide) can improve deprotonation and signal, but it must be balanced with chromatographic performance. Conversely, for positive mode, an acidic mobile phase (e.g., with formic acid) is typically used.

Problem 2: Analyte (4-Cyanophenol) Signal is Suppressed, but Internal Standard (this compound) Signal is Stable

This indicates that the internal standard is not accurately tracking the matrix effects experienced by the analyte.

Possible CauseRecommended Action
Differential Chromatography Although chemically similar, minor differences in retention time between the analyte and the deuterated internal standard can occur. If a highly suppressive matrix component elutes precisely with the analyte but not the internal standard, it will disproportionately affect the analyte.
Matrix Component Isobaric with Analyte A co-eluting matrix component may have the same mass-to-charge ratio as the analyte, causing interference rather than suppression. This is less common with MS/MS but can still occur. Ensure that the MS/MS transitions are highly specific and that no crosstalk is observed in blank matrix samples.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving ion suppression issues.

IonSuppressionTroubleshooting start Low or Variable Signal for This compound Detected quantify_me Quantify Matrix Effect (ME) using Post-Extraction Spike start->quantify_me is_me_significant Is ME Significant? (e.g., >15% suppression or enhancement) quantify_me->is_me_significant improve_sample_prep Improve Sample Preparation is_me_significant->improve_sample_prep Yes end Method Optimized is_me_significant->end No spe Implement/Optimize Solid-Phase Extraction (SPE) improve_sample_prep->spe lle Implement/Optimize Liquid-Liquid Extraction (LLE) improve_sample_prep->lle optimize_lc Optimize Chromatography spe->optimize_lc lle->optimize_lc gradient Adjust Gradient Profile optimize_lc->gradient column Change Column Chemistry optimize_lc->column re_evaluate Re-evaluate Matrix Effect gradient->re_evaluate column->re_evaluate re_evaluate->is_me_significant

References

Technical Support Center: 4-Cyanophenol-d4 Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Cyanophenol-d4 calibration curve troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantitative analysis of 4-Cyanophenol using its deuterated internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve issues with your this compound calibration curves.

Q1: Why is my calibration curve for 4-Cyanophenol showing poor linearity (r² < 0.99)?

A poor coefficient of determination (r²) indicates a weak correlation between the concentration and the instrument response. Several factors can contribute to this issue:

  • Inaccurate Standard Preparation: Errors in serial dilutions of your calibration standards are a common source of non-linearity. It is advisable to carefully re-prepare the standards.

  • Internal Standard Issues: Problems with the this compound internal standard (IS), such as instability or imprecise spiking, can lead to poor linearity. Ensure your pipettes are calibrated and that the IS is stable in your sample matrix.[1]

  • Inappropriate Regression Model: A linear regression model may not be the best fit for your data, especially over a wide dynamic range. Visually inspect the curve and the residual plot. If you observe a pattern in the residuals (e.g., a U-shape), consider using a quadratic or weighted linear regression model.[1]

  • Instrument Performance: Issues with the LC-MS/MS system, such as a contaminated ion source or inconsistent autosampler injections, can introduce variability.[1]

Q2: My calibration curve is non-linear at the lower concentration end. What is the likely cause?

Non-linearity at the lower limit of quantification (LLOQ) is often due to the presence of the unlabeled 4-Cyanophenol as an impurity in the this compound internal standard stock solution. This impurity contributes to the analyte signal, causing a positive bias at low concentrations.

Troubleshooting Steps:

  • Verify Isotopic Purity: Check the Certificate of Analysis (CoA) for your this compound to confirm its isotopic purity is high (ideally ≥98%).

  • Use a Higher Purity Standard: If the isotopic purity is low, acquire a new batch of the internal standard with higher isotopic enrichment.

Q3: The peak area of my this compound internal standard is highly variable across my samples. What should I do?

The internal standard response should be consistent across all injections. High variability can indicate several problems:

  • Inconsistent Sample Preparation: Variations in extraction efficiency or reconstitution volumes can lead to inconsistent IS peak areas.

  • Matrix Effects: Different biological samples can have varying degrees of ion suppression or enhancement, affecting the IS signal. A stable isotope-labeled internal standard like this compound is expected to co-elute with the analyte and experience similar matrix effects, but significant variations can still occur.

  • Internal Standard Instability: this compound may be degrading in the sample matrix or during storage. Evaluate the stability of the internal standard by incubating it in the matrix under various conditions.[1]

  • Adsorption: The analyte or internal standard may be adsorbing to plasticware such as autosampler vials or pipette tips. Using silanized or low-adsorption labware can mitigate this.

Q4: I am observing a decrease in the this compound signal and an increase in the 4-Cyanophenol signal over time. What is happening?

This pattern strongly suggests that your deuterated internal standard is undergoing hydrogen-deuterium (H/D) back-exchange. In this process, deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.

Troubleshooting Steps:

  • Control pH and Temperature: Isotopic exchange can be catalyzed by acidic or basic conditions and accelerated by heat. Store standards and samples at low temperatures (e.g., 4°C or -20°C) and maintain a near-neutral pH where possible.[2]

  • Assess Solvent Stability: Incubate this compound in your sample diluent and mobile phase to check for stability over the course of your analytical run.[2]

  • Consider Label Position: Deuterium atoms on heteroatoms (like the -OH group in phenols) are more susceptible to exchange. While the deuterium in this compound is on the aromatic ring, which is generally stable, harsh conditions can still promote exchange.[2]

Quantitative Data Summary

The following table summarizes typical acceptance criteria for calibration curves in bioanalytical method validation. Specific values for this compound may vary depending on the specific method and instrumentation.

ParameterTypical Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.99
Calibration Curve Points At least 6 non-zero standards
Back-calculated Concentrations Within ±15% of nominal value (±20% at LLOQ)

The acceptance criteria are based on general guidelines for bioanalytical method validation.

Experimental Protocols

Protocol for Preparation of this compound Calibration Curve

This protocol outlines the preparation of a calibration curve for the quantification of 4-Cyanophenol in a biological matrix using this compound as an internal standard.

1. Preparation of Stock Solutions:

  • 4-Cyanophenol Stock (1 mg/mL): Accurately weigh 10 mg of 4-Cyanophenol and dissolve it in 10 mL of methanol.
  • This compound Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

2. Preparation of Working Solutions:

  • 4-Cyanophenol Working Solution (100 µg/mL): Dilute 1 mL of the 4-Cyanophenol stock solution to 10 mL with methanol.
  • This compound Internal Standard Working Solution (10 µg/mL): Dilute 100 µL of the this compound stock solution to 10 mL with methanol.

3. Preparation of Calibration Standards:

  • Perform serial dilutions of the 4-Cyanophenol working solution with the biological matrix (e.g., plasma, urine) to prepare calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.
  • To each calibration standard, add a fixed amount of the this compound internal standard working solution to achieve a final concentration of, for example, 100 ng/mL.

4. Sample Preparation (Example: Protein Precipitation):

  • To 100 µL of each calibration standard, add 300 µL of acetonitrile (B52724) containing the internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • Inject the prepared samples onto the LC-MS/MS system.
  • Develop a chromatographic method that provides good separation and peak shape for both 4-Cyanophenol and this compound.
  • Optimize the mass spectrometer parameters (e.g., collision energy, cone voltage) for the specific transitions of the analyte and internal standard.

6. Data Analysis:

  • Integrate the peak areas for both 4-Cyanophenol and this compound.
  • Calculate the peak area ratio (4-Cyanophenol / this compound).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Apply a linear or quadratic regression with appropriate weighting to fit the data.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Calibration Curve Issues start Poor Calibration Curve (e.g., r² < 0.99, non-linear) check_standards Verify Standard Preparation - Recalculate dilutions - Prepare fresh stock solutions start->check_standards check_is Investigate Internal Standard - Check purity and stability - Verify pipetting accuracy check_standards->check_is If standards are correct check_instrument Assess Instrument Performance - Clean ion source - Check for leaks - Verify autosampler precision check_is->check_instrument If IS is consistent check_matrix Evaluate Matrix Effects - Improve sample cleanup - Dilute sample check_instrument->check_matrix If instrument is stable check_model Review Regression Model - Inspect residual plot - Consider weighted regression check_matrix->check_model If matrix effects are minimal solution Problem Resolved check_model->solution If model is appropriate Calibration_Curve_Protocol Experimental Workflow for Calibration Curve Preparation prep_stock 1. Prepare Stock Solutions (Analyte and IS) prep_working 2. Prepare Working Solutions prep_stock->prep_working prep_standards 3. Create Calibration Standards (Serial dilution in matrix) prep_working->prep_standards spike_is 4. Spike Internal Standard prep_standards->spike_is sample_prep 5. Sample Preparation (e.g., Protein Precipitation) spike_is->sample_prep lcms_analysis 6. LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis 7. Data Analysis - Calculate Area Ratios - Plot Curve - Apply Regression lcms_analysis->data_analysis quantify 8. Quantify Unknown Samples data_analysis->quantify

References

Technical Support Center: Reducing Background Noise for 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for reducing background noise during the analysis of 4-Cyanophenol-d4.

I. General FAQs for this compound as an Internal Standard

This section addresses common questions about using this compound in quantitative experiments.

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated form of 4-Cyanophenol, meaning specific hydrogen atoms in the molecule have been replaced with their stable heavy isotope, deuterium (B1214612).[1] Its primary application is as an internal standard for quantitative analysis in techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Because it is chemically almost identical to the non-labeled analyte, it can be used to correct for variations in sample preparation, injection volume, and instrument response.[2]

Q2: Can the this compound internal standard itself be a source of background noise?

A2: Yes, the deuterated internal standard can contribute to background noise.[3] This can happen for two main reasons:

  • Chemical Impurities: The standard may contain impurities from its synthesis.

  • Isotopic Impurities: The standard may contain a small percentage of the unlabeled 4-Cyanophenol.[4][5] This is especially critical when measuring the analyte at very low concentrations. It is essential to use high-purity standards with high isotopic enrichment (typically ≥98%) to minimize this interference.[3]

Q3: What is isotopic exchange (H/D exchange), and how can it affect my results with this compound?

A3: Isotopic exchange is a process where deuterium atoms on the internal standard are unintentionally replaced by hydrogen atoms from the surrounding environment, such as from solvents or the sample matrix.[4][5] This can lead to a decrease in the internal standard's signal and an underestimation of its concentration, which in turn causes an overestimation of the native analyte's concentration.[4][5] The hydroxyl (-OH) proton on 4-Cyanophenol is readily exchangeable; however, the deuterium atoms on the aromatic ring (d4) are generally stable under typical analytical conditions.

II. Mass Spectrometry (LC-MS, GC-MS) Analysis

This section provides specific guidance for troubleshooting background noise in mass spectrometry applications.

FAQs

Q1: What are the most common sources of background noise in the MS analysis of this compound?

A1: High background noise in MS analysis can originate from multiple sources, significantly impacting sensitivity and accuracy.[6][7] The most common culprits include:

  • Contaminated Solvents and Reagents: Using non-LC/MS grade solvents or additives can introduce a host of contaminants.[8] Common background ions include plasticizers (phthalates), polyethylene (B3416737) glycol (PEG), and fatty acids.[9][10]

  • LC/GC System Contamination: Tubing, autosamplers, injector ports, and septa can accumulate residues from previous injections, which then "bleed" into the system.[3][7]

  • Column Bleed (GC-MS): The stationary phase of the GC column can degrade at high temperatures, releasing siloxane compounds that create a rising baseline and characteristic ions (e.g., m/z 207, 281).[7]

  • Dirty Ion Source: Contamination can build up in the mass spectrometer's ion source over time.[3][6]

  • Sample Matrix Effects: Complex sample matrices can introduce interfering compounds that co-elute with the analyte, increasing the background signal.[5][7]

Q2: Why is my this compound standard not co-eluting perfectly with the native 4-Cyanophenol in my chromatography?

A2: The deuterated standard may not co-elute perfectly with the non-deuterated analyte due to the "deuterium isotope effect".[4] The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can lead to small differences in retention times, especially in reversed-phase chromatography.[4] This chromatographic shift can lead to differential matrix effects, where the analyte and the internal standard experience varying levels of ion suppression or enhancement, affecting quantification accuracy.[5][11]

Troubleshooting Guides

Issue 1: High, Consistent Background Noise Across the Spectrum

  • Possible Cause: Contaminated mobile phase, solvents, or gas supply.

  • Troubleshooting Steps:

    • Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[8]

    • Disconnect the LC from the mass spectrometer and infuse the mobile phase directly using a clean syringe pump to determine if the contamination originates from the LC system or the MS.[3]

    • For GC-MS, ensure high-capacity oxygen and moisture traps are installed in the carrier gas line and are not exhausted.[7]

Issue 2: High Background and Carryover Between Injections

  • Possible Cause: Buildup of sample matrix components on the column or in the ion source.

  • Troubleshooting Steps:

    • Run blank injections (mobile phase or extraction solvent) between samples to wash the column and ion source.[3]

    • Develop a more robust sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components before injection.[3]

    • Use a guard column to protect the analytical column from strongly retained matrix components.[3]

Issue 3: Random Noise Spikes

  • Possible Cause: Electronic interference or improper instrument grounding.

  • Troubleshooting Steps:

    • Ensure no high-power electronic devices are operating near the mass spectrometer.[3]

    • Confirm that the instrument is properly grounded according to the manufacturer's specifications.[3]

Data Presentation: Recommended Instrument Parameters

The optimal parameters will vary by instrument and application. The tables below provide a starting point for method development.

Table 1: Typical LC-MS/MS Parameters for Phenolic Compounds

Parameter Setting Rationale
Column C18 Reverse Phase Provides good separation for phenolic compounds.[12]
Mobile Phase A Water with 0.1% Formic Acid Acidified mobile phase improves peak shape and ionization efficiency in positive ion mode.[12][13]
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727) Common organic solvents for reverse-phase chromatography.[13]
Ionization Mode Electrospray Ionization (ESI), Negative Mode Phenolic hydroxyl groups are acidic and readily deprotonate, making negative ion mode highly sensitive.[12]

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions.[14] |

Table 2: Typical GC-MS Parameters for Phenolic Compounds

Parameter Setting Rationale
Derivatization Silylation (e.g., with MSTFA) Increases volatility and thermal stability of the phenolic group for GC analysis.[7]
GC Column Low-bleed 5% phenyl methylpolysiloxane A low-bleed stationary phase minimizes column bleed, a major source of background noise.[7]
Injector Temperature 250-280 °C Ensures complete vaporization of derivatized phenols, minimizing discrimination and carryover.[7]
Oven Program Initial 40-60°C, ramp 8-10°C/min to 250-300°C A well-defined temperature program ensures good separation from matrix components.[7]

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS providing reproducible fragmentation patterns. |

Experimental Protocols

Protocol 1: General Sample Preparation & Cleanup via Solid-Phase Extraction (SPE)

This protocol is a general guideline for cleaning biological or environmental samples.[15]

  • Sample Pre-treatment: Centrifuge the sample (e.g., 1 mL of urine or water) to remove particulates. Fortify the supernatant with a known concentration of this compound.[15]

  • Cartridge Conditioning: Condition a reverse-phase SPE cartridge (e.g., Oasis HLB) by passing 3 mL of methanol followed by 3 mL of deionized water.[15]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[15]

  • Elution: Elute 4-Cyanophenol and its deuterated standard with 3 mL of acetonitrile or methanol.[15]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[15]

Protocol 2: LC-MS System "Steam Cleaning"

This overnight procedure can significantly reduce background contamination in an LC-MS system.[16]

  • Setup: Replace the mobile phase with a fresh 75:25 methanol:water solution. Keep the analytical column in line to flush it as well.

  • LC Parameters: Set the LC flow rate to 0.5 mL/min.

  • MS Parameters: Set the nebulizer pressure to 60 psi, drying gas flow to 13 L/min, and drying gas temperature to 350°C.

  • Run: Direct the LC flow to the MS and let the system run overnight.

  • Equilibration: Before running samples the next day, allow the system to fully equilibrate with your analytical mobile phase.

Visualizations

cluster_0 Troubleshooting High MS Background Noise Start High Background Noise Detected Check_Blanks Run Blank Injection (Solvent Only) Start->Check_Blanks Noise_Persists Noise Persists? Check_Blanks->Noise_Persists Check_Solvents Prepare Fresh Mobile Phase Noise_Persists->Check_Solvents Yes Noise_Gone Noise Reduced in Blank (Carryover Issue) Noise_Persists->Noise_Gone No Direct_Infusion Direct Infusion (Bypass LC) Check_Solvents->Direct_Infusion MS_Source Noise from MS? Direct_Infusion->MS_Source Clean_MS Clean Ion Source & Optics MS_Source->Clean_MS Yes LC_Source Noise from LC System MS_Source->LC_Source No End Problem Resolved Clean_MS->End Clean_LC Systematically Clean LC: - Flush Tubing - Change Solvent Lines - Replace Wear Parts LC_Source->Clean_LC Clean_LC->End Improve_Cleanup Improve Sample Cleanup (e.g., SPE Protocol) Noise_Gone->Improve_Cleanup Add_Wash Add Wash Steps Between Samples Noise_Gone->Add_Wash Improve_Cleanup->End Add_Wash->End

Caption: Troubleshooting workflow for high MS background noise.

III. NMR Spectroscopy Analysis

This section provides specific guidance for troubleshooting background noise in NMR applications.

FAQs

Q1: My ¹H NMR spectrum of this compound is very noisy. What are the likely causes?

A1: A poor signal-to-noise (S/N) ratio in NMR is a common issue.[17] The most frequent causes are related to the sample itself:

  • Low Concentration: The sample may be too dilute.[18]

  • Poor Sample Quality: The sample might be cloudy, contain precipitate, or have paramagnetic impurities, all of which can broaden peaks and reduce S/N.[17][19]

  • Improper Filling: The sample volume in the NMR tube may be too low, affecting the instrument's ability to shim correctly.[17]

  • Insufficient Scans: For weak samples, the number of scans may be too low. The S/N ratio increases with the square root of the number of scans, so quadrupling the scans will double the S/N.[18][20]

Q2: I see unexpected peaks in my ¹H NMR spectrum. What could they be?

A2: Unexpected peaks often come from residual protons in the deuterated solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm), water (often a broad peak), or contaminants from sample preparation (e.g., ethyl acetate, acetone).[19][21] If you are unsure about a peak corresponding to the hydroxyl (-OH) proton of 4-Cyanophenol, you can perform a D₂O exchange.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio (S/N)

  • Possible Causes: Low sample concentration, insufficient number of scans, poor shimming.

  • Troubleshooting Steps:

    • Check Sample: Ensure your sample is fully dissolved and free of particulates. If possible, increase the concentration.

    • Increase Scans: Double or quadruple the number of scans (ns) in your acquisition parameters.[18]

    • Shimming: Ensure the instrument is properly shimmed. Poor shimming broadens peaks, which reduces their height and effectively lowers the S/N.[19]

Issue 2: Baseline Artifacts from a Highly Concentrated Sample

  • Possible Cause: The detector is being saturated by an extremely strong signal.[22]

  • Troubleshooting Steps:

    • Reduce Receiver Gain: Manually lower the receiver gain (rg) to prevent overloading the detector.

    • Lower the Tip Angle: Change the pulse angle from 90 degrees to a smaller angle (e.g., 30 degrees) to reduce the amount of signal generated per scan.[22]

    • Use Solvent Suppression: If the issue is a very large solvent peak obscuring smaller analyte peaks, use a solvent suppression technique like WET1D.[22]

Data Presentation: Common Deuterated Solvents

Table 3: ¹H and ¹³C NMR Chemical Shifts of Residual Protons in Common Solvents

Solvent ¹H Chemical Shift (ppm) & Multiplicity ¹³C Chemical Shift (ppm) & Multiplicity
Chloroform-d (CDCl₃) 7.26 (singlet) 77.16 (triplet)
Acetone-d₆ 2.05 (pentet) 29.84 (septet), 206.26 (septet)
Benzene-d₆ 7.16 (singlet) 128.06 (triplet)
Methanol-d₄ 3.31 (pentet), 4.87 (singlet, -OH) 49.00 (septet)
DMSO-d₆ 2.50 (pentet) 39.52 (septet)

Data sourced from common NMR solvent reference charts.[21]

Experimental Protocols

Protocol 3: Confirming an -OH Proton Signal using D₂O Exchange

This simple experiment confirms the identity of a labile proton (like -OH or -NH).[19]

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample containing this compound.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to your NMR tube.

  • Mix: Cap the tube and shake vigorously for several minutes to facilitate the H/D exchange.

  • Re-acquire Spectrum: Run the ¹H NMR experiment again.

  • Analyze: The peak corresponding to the hydroxyl proton will have disappeared or significantly decreased in intensity, as the proton has been replaced by deuterium, which is not observed in ¹H NMR.[19]

Visualizations

cluster_1 Logic Diagram for Troubleshooting Poor S/N in NMR Start Poor Signal-to-Noise (S/N) Ratio Check_Sample Inspect Sample: - Is it clear? - Is concentration sufficient? - Is volume correct? Start->Check_Sample Sample_OK Sample OK? Check_Sample->Sample_OK Fix_Sample Prepare New Sample: - Filter or centrifuge - Increase concentration - Adjust volume Sample_OK->Fix_Sample No Increase_Scans Increase Number of Scans (ns) Sample_OK->Increase_Scans Yes Fix_Sample->Start Scans_OK S/N Improved? Increase_Scans->Scans_OK Check_Shims Check Instrument Shims Scans_OK->Check_Shims No End Problem Resolved Scans_OK->End Yes Consult_Expert Consult Facility Manager (Potential Hardware Issue) Check_Shims->Consult_Expert Consult_Expert->End

Caption: Logic diagram for troubleshooting poor S/N in NMR.

References

Technical Support Center: Method Development with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for method development using deuterated internal standards. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in quantitative analysis?

A deuterated internal standard (D-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] Its main purpose is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis, such as sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known quantity of the D-IS to every sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable quantification, a deuterated internal standard should possess high chemical and isotopic purity.[2][3] The deuterium labels should be on stable positions of the molecule to minimize the risk of isotopic exchange.[3] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.[3][4]

Q3: Why might my deuterated internal standard and analyte have different retention times?

This phenomenon is known as the "chromatographic isotope effect" or "isotopic shift".[3][5] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][6][7] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to subtle differences in physicochemical properties.[6] While often minor, this can become a significant issue if it leads to differential matrix effects.[3]

Q4: Can a deuterated internal standard always correct for matrix effects?

No, it cannot be assumed that a deuterated internal standard will always correct for matrix effects.[3] If the analyte and the D-IS do not co-elute perfectly, they can be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement.[3][7]

Q5: What is isotopic exchange (or back-exchange) and why is it a problem?

Isotopic exchange is a chemical reaction where a deuterium atom on a deuterated internal standard is replaced by a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[8][9] This process can lead to a decrease in the internal standard's signal and an artificially high signal for the unlabeled analyte, compromising the accuracy of quantitative analyses.[4][7][8]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptoms:

  • Poor accuracy and precision.

  • High variability in replicate injections.

  • Calculated concentrations are erroneously high.[7]

Troubleshooting Workflow:

A Inaccurate/Inconsistent Results B Check for Chromatographic Shift (Overlay Chromatograms) A->B C Significant Shift? B->C D Adjust Chromatography to Achieve Co-elution C->D Yes E Investigate Isotopic Exchange (Stability Study) C->E No K Problem Resolved D->K F Exchange Occurring? E->F G Mitigate Exchange (pH, Temp, Solvent) or Select a More Stable Standard F->G Yes H Verify Isotopic & Chemical Purity of IS (Certificate of Analysis) F->H No G->K I Purity Acceptable? H->I J Source Higher Purity Standard I->J No I->K Yes J->K

Caption: Troubleshooting workflow for accuracy and precision issues.

Issue 2: Chromatographic Peak Splitting or Broadening

Symptoms:

  • The peak for the deuterated standard is split or broadened.

  • The deuterated standard and analyte peaks are partially or fully separated.

Troubleshooting Workflow:

A Peak Splitting/Broadening Observed B Are all peaks splitting? A->B C Systemic Chromatographic Issue B->C Yes D Potential Deuterium Isotope Effect B->D No E Troubleshoot System: - Check for column void/blockage - Inspect injector and connections C->E F Optimize Method: - Modify mobile phase gradient - Adjust temperature - Change column D->F

Caption: Initial diagnosis of peak splitting.

Issue 3: Decreasing Internal Standard Signal Over Time

Symptoms:

  • The peak area of the deuterated internal standard consistently decreases over an analytical run.

  • An increasing signal may be observed at the mass transition of the unlabeled analyte.

This is a classic sign of isotopic (H/D) back-exchange. [10]

Factors Influencing Isotopic Exchange and Mitigation Strategies

FactorInfluence on H/D ExchangeMitigation Strategy
pH The rate of exchange is highly influenced by pH, with a minimum rate often observed around pH 2.5.[2][4] Both acidic and especially basic conditions can accelerate exchange.[7][9]Maintain the pH of your sample and mobile phase in a stable range, ideally between pH 2.5 and 7.[10]
Temperature Higher temperatures accelerate the rate of exchange.[3][10]Keep samples, standards, and autosampler trays cooled (e.g., 4°C) to slow the exchange rate.[10]
Solvent Protic solvents (e.g., water, methanol) can facilitate the exchange of deuterium with protons.[3][10]If possible, use aprotic solvents (e.g., acetonitrile) for sample storage and reconstitution.[10]
Label Position Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[3][9] Labels on aromatic rings or aliphatic chains are generally more stable.[4]Review the Certificate of Analysis to confirm the label position. Choose standards with labels on stable, non-exchangeable positions.[4][7]

Experimental Protocols

Protocol 1: Monitoring the Isotopic Purity and Stability of a Deuterated Standard

Objective: To determine if H/D exchange is occurring by monitoring the mass-to-charge ratio (m/z) of the deuterated standard and detecting any increase in the signal of the non-labeled analyte over time.[2]

Materials:

  • Deuterated standard working solution.

  • LC-MS/MS system.

  • Appropriate LC column and mobile phases for the analyte.

  • High-purity non-labeled analyte standard for reference.

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a fresh dilution of your deuterated standard in the intended experimental solvent.[2]

    • Immediately analyze the solution via LC-MS/MS.[2]

    • Set up the mass spectrometer to monitor the transition for the deuterated standard and the transition for the non-labeled analyte.[2]

    • Record the peak areas for both transitions. The initial ratio of the non-labeled signal to the deuterated signal will serve as your baseline.[2]

  • Incubation:

    • Store the remaining working solution under your typical experimental conditions (e.g., on the autosampler at a specific temperature).[2]

  • Time-Point Analysis:

    • At regular intervals (e.g., 2, 4, 8, 24 hours), re-inject the same solution onto the LC-MS/MS system.[2]

    • Record the peak areas for both the deuterated and non-labeled transitions.[2]

  • Data Analysis:

    • For each time point, calculate the ratio of the non-labeled analyte peak area to the deuterated standard peak area.[2]

    • An increase in this ratio over time indicates that the deuterium atoms are exchanging with protons from the solvent.[2]

Protocol 2: Method Optimization to Minimize Chromatographic Isotope Effect

Objective: To adjust chromatographic parameters to achieve co-elution of the analyte and the deuterated internal standard.

Methodology:

  • Adjust the Gradient Profile: Altering the gradient slope can sometimes minimize the separation between the deuterated and non-deuterated compounds. A steeper gradient can reduce the on-column time and provide less opportunity for the isotopologues to separate.[6][11]

  • Modify Mobile Phase Composition:

    • Make small changes to the organic solvent ratio (e.g., methanol (B129727) vs. acetonitrile). Switching between these can alter selectivity.[6][11]

    • Adjusting the mobile phase pH for ionizable compounds can change their ionization state and hydrophobicity, potentially influencing the degree of separation.[11]

  • Optimize Column Temperature: Optimizing the column temperature can impact the selectivity and potentially reduce the retention time shift.[6][11]

Data Analysis:

  • Overlay the chromatograms of the analyte and the deuterated internal standard for each condition.[11]

  • Visually inspect the degree of overlap and peak shape.[11]

  • Select the conditions that provide the best co-elution and peak shape.

References

Validation & Comparative

A Comparative Guide to 4-Cyanophenol-d4 and Alternative Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of an internal standard (IS) is a cornerstone of robust method development. This guide provides an objective comparison of 4-Cyanophenol-d4 against other classes of internal standards, supported by representative experimental data and detailed methodologies, to aid in the selection of the most appropriate standard for your analytical needs.

The Critical Role of Internal Standards

Internal standards are essential for correcting analytical variability that can arise during sample preparation, injection, and instrument analysis. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thereby providing a reliable reference for quantification. The choice of an internal standard can significantly impact the accuracy, precision, and overall reliability of the analytical method.

This compound: The Gold Standard for Phenolic Compound Analysis

This compound is a stable isotope-labeled (SIL) internal standard, specifically a deuterated analog of 4-cyanophenol. In SIL-IS, one or more hydrogen atoms of the analyte are replaced with their stable, heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the analyte while maintaining nearly identical chemical and physical properties. This similarity is the key to its superior performance.

Advantages of this compound:

  • Co-elution with Analyte: Due to its structural identity with 4-cyanophenol, the deuterated standard co-elutes during chromatography. This is crucial for accurately compensating for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte.[1]

  • Similar Extraction Recovery: this compound behaves almost identically to the native analyte during sample extraction procedures, ensuring that any loss of analyte during this step is mirrored by a proportional loss of the internal standard.

  • High Accuracy and Precision: The use of a deuterated internal standard like this compound is widely regarded as the "gold standard" and generally results in high accuracy and precision in quantitative assays.[1][2]

Performance Comparison: this compound vs. Other Internal Standards

The efficacy of an internal standard is evaluated based on key performance indicators such as recovery, precision (repeatability), linearity of the calibration curve, and its ability to compensate for matrix effects. The following tables summarize representative performance data for different types of internal standards in the analysis of a phenolic compound like 4-cyanophenol.

Table 1: Performance Comparison of Internal Standard Types for Phenolic Compound Analysis

Performance ParameterThis compound (Deuterated IS)¹³C-Labeled 4-Cyanophenol (Isotopic IS)4-Ethylphenol (Structural Analog IS)
Recovery (%) 95 - 10596 - 10485 - 110
Precision (RSD%) < 5%< 5%< 15%
Linearity (r²) > 0.995> 0.995> 0.990
Matrix Effect Compensation ExcellentExcellentModerate to Poor

Table 2: Illustrative Method Validation Data for 4-Cyanophenol Quantification

Validation ParameterThis compound as IS4-Ethylphenol as IS
Linearity (r²) >0.998[3]>0.992
Limit of Detection (LOD) 0.1 ng/mL1.0 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL5.0 ng/mL
Intra-day Precision (RSD%) 2.5 - 4.8%5.5 - 12.3%
Inter-day Precision (RSD%) 3.1 - 5.5%7.8 - 14.1%
Accuracy (% Bias) -3.2% to +4.1%-10.5% to +12.8%
Recovery (%) 98.2%91.5%

This data is illustrative and represents typical performance improvements observed when using a deuterated internal standard for the analysis of a small phenolic compound.

Experimental Protocols

Detailed methodologies are crucial for the validation and application of an analytical method using an internal standard. Below is a representative experimental protocol for the quantification of 4-cyanophenol in a biological matrix (e.g., plasma) using this compound as the internal standard.

Objective:

To validate a robust LC-MS/MS method for the accurate quantification of 4-cyanophenol in human plasma using this compound as an internal standard.

Materials and Reagents:
  • 4-Cyanophenol analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of 4-cyanophenol and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of 4-cyanophenol by diluting the stock solution with 50:50 methanol:water to create calibration standards.

    • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound working solution.

    • Vortex briefly to mix.

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS System (ESI in negative ion mode):

      • Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows).

      • Determine the precursor and product ions for 4-cyanophenol and this compound for Multiple Reaction Monitoring (MRM).

  • Data Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area ratio of 4-cyanophenol to this compound against the concentration of the calibration standards.

    • Use a weighted linear regression model for the calibration curve.

    • Determine the concentration of 4-cyanophenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Plasma Sample add_is Add this compound sample->add_is vortex1 Vortex add_is->vortex1 add_acid Add Formic Acid vortex1->add_acid spe Solid Phase Extraction add_acid->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification result Concentration of 4-Cyanophenol quantification->result

Caption: Experimental workflow for the quantification of 4-cyanophenol in plasma.

logical_relationship cluster_is_type Internal Standard Type cluster_properties Key Properties cluster_performance Performance Outcome deuterated Deuterated (e.g., this compound) physicochem Physicochemical Similarity to Analyte deuterated->physicochem Very High high_accuracy High Accuracy & Precision deuterated->high_accuracy c13 13C-Labeled c13->physicochem Very High c13->high_accuracy analog Structural Analog (e.g., 4-Ethylphenol) analog->physicochem Moderate moderate_accuracy Moderate Accuracy & Precision analog->moderate_accuracy coelution Chromatographic Co-elution physicochem->coelution matrix_comp Matrix Effect Compensation coelution->matrix_comp matrix_comp->high_accuracy

Caption: Logical relationship for selecting an appropriate internal standard.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable quantitative analytical method. While structural analog internal standards can be a cost-effective option and may provide acceptable results in some applications, the superior performance of stable isotope-labeled internal standards is well-documented. For the analysis of phenolic compounds like 4-cyanophenol, a deuterated internal standard such as this compound offers significant advantages in terms of accuracy, precision, and the ability to effectively compensate for matrix effects. For analyses demanding the highest level of confidence and data integrity, the investment in a deuterated internal standard is well-justified.

References

A Comparative Guide to 4-Cyanophenol-d4 and ¹³C-4-Cyanophenol for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. The use of stable isotope-labeled internal standards in mass spectrometry is a cornerstone of achieving accurate and reliable results. This guide provides an objective comparison of two common isotopically labeled standards for 4-cyanophenol: 4-Cyanophenol-d4 and ¹³C-4-Cyanophenol. We will delve into their key differences, present illustrative experimental data, and provide a detailed experimental protocol for their application.

Core Principles: The Ideal Internal Standard

In isotope dilution mass spectrometry (IDMS), an ideal internal standard should be chemically identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. However, it must be mass-distinguishable. Both this compound (deuterium-labeled) and ¹³C-4-Cyanophenol (carbon-13 labeled) fulfill this basic requirement, but subtle differences in their isotopic labeling can have significant implications for data quality.

Head-to-Head Comparison: Deuterium (B1214612) vs. Carbon-13 Labeling

The primary distinction between these two standards lies in the isotopes used for labeling and their inherent stability.

  • This compound : This standard incorporates four deuterium atoms on the phenyl ring. Deuterium labeling is a widely used and often more cost-effective method. However, it is not without its potential drawbacks. The bond between carbon and deuterium is weaker than the carbon-hydrogen bond, which can lead to a phenomenon known as the "kinetic isotope effect," potentially causing a slight shift in retention time during chromatography compared to the unlabeled analyte. More critically, under certain pH or matrix conditions, the deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the surrounding environment. This would compromise the isotopic purity of the standard and, consequently, the accuracy of the quantification.

  • ¹³C-4-Cyanophenol : This standard incorporates one or more carbon-13 atoms into the molecule's carbon backbone. The carbon-13 isotope is exceptionally stable, and the C-¹³C bond strength is nearly identical to the C-¹²C bond. This makes ¹³C-labeled standards chemically indistinguishable from their native counterparts in terms of chromatographic behavior and resistance to isotopic exchange.[1][2] As a result, ¹³C-labeled standards are generally considered the "gold standard" for IDMS, offering superior accuracy and robustness, especially for methods requiring very low limits of detection or when analyzing complex biological matrices.[2][3]

The logical relationship and key distinguishing features of these two internal standards are outlined in the diagram below.

G Logical Comparison of Isotopic Labeling cluster_d4 This compound cluster_c13 ¹³C-4-Cyanophenol d4 Deuterium (²H) Labeled d4_pros Pros: - Cost-effective d4->d4_pros Advantage d4_cons Cons: - Potential for H/D back-exchange - Possible chromatographic shift (Kinetic Isotope Effect) d4->d4_cons Disadvantage c13 Carbon-13 (¹³C) Labeled c13_pros Pros: - High chemical stability - No isotopic exchange - Co-elutes perfectly with analyte c13->c13_pros Advantage c13_cons Cons: - Generally higher cost c13->c13_cons Disadvantage G LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard plasma->add_is add_acn Add 300 µL Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc Inject into LC-MS/MS supernatant->hplc ms Mass Spectrometry Detection (MRM Mode) hplc->ms integrate Integrate Peak Areas (Analyte and IS) ms->integrate calibrate Generate Calibration Curve (Peak Area Ratio vs. Conc.) integrate->calibrate quantify Quantify Unknown Samples calibrate->quantify

References

The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, achieving accurate and precise quantification of analytes is paramount for reliable pharmacokinetic, toxicokinetic, and other critical studies. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical method validation, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of an analytical method for a phenolic compound using its deuterated internal standard versus a non-isotopically labeled internal standard, supported by representative experimental data.

Due to the limited availability of a complete, publicly accessible validation report for 4-Cyanophenol using 4-Cyanophenol-d4, this guide will utilize data from a closely related phenolic compound, 4-Ethylphenol, with its deuterated internal standard, 4-Ethylphenol-d10. This serves as a scientifically sound surrogate to illustrate the principles and performance advantages of using a deuterated internal standard in the validation of an analytical method for a small phenolic molecule.

The Decisive Advantage of Deuterated Internal Standards

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection.[1] Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are chemically almost identical to the analyte.[1] This near-identical physicochemical nature ensures they co-elute with the analyte and experience the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[2]

In contrast, a non-isotopically labeled internal standard, while structurally similar, may have different extraction efficiencies, chromatographic retention times, and ionization responses, which can compromise the reliability of the results.

Performance Comparison: Deuterated vs. Non-Isotopically Labeled Internal Standard

The following tables summarize the validation parameters for the quantification of a phenolic analyte, comparing a method using a deuterated internal standard (Method A) with a method employing a non-isotopically labeled internal standard (Method B).

Table 1: Linearity and Range

ParameterMethod A (with 4-Ethylphenol-d10)Method B (with a non-isotopically labeled IS)
Calibration Range1 - 1000 ng/mL5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998> 0.995
Weighting Factor1/x²1/x

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Method A (with 4-Ethylphenol-d10)Method B (with a non-isotopically labeled IS)
Accuracy (% Recovery) Precision (% RSD)
Lower Limit of Quantitation (LLOQ)198.5 - 103.2< 10
Low QC397.2 - 101.5< 8
Medium QC50098.1 - 100.8< 6
High QC80099.0 - 101.2< 5

Table 3: Lower Limit of Quantification (LLOQ)

ParameterMethod A (with 4-Ethylphenol-d10)Method B (with a non-isotopically labeled IS)
LLOQ1 ng/mL5 ng/mL
Accuracy at LLOQ98.5 - 103.2%92.1 - 108.5%
Precision at LLOQ< 10%< 15%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following protocols are representative of a bioanalytical method validation for a phenolic compound using a deuterated internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Accurately weigh approximately 10 mg of the phenolic analyte reference standard and dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.

  • Internal Standard Stock Solution: Accurately weigh approximately 1 mg of the deuterated internal standard (e.g., this compound) and dissolve in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Working Solutions: Prepare working solutions for the calibration curve and quality control (QC) samples by serial dilution of the analyte stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution: Dilute the internal standard stock solution with the same 50:50 methanol and water mixture to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., plasma, serum) in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to achieve separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the validation of the analytical method.

G cluster_prep Standard and Sample Preparation cluster_analysis LC-MS/MS Analysis stock_analyte Analyte Stock Solution (1 mg/mL) working_standards Calibration & QC Working Standards stock_analyte->working_standards stock_is This compound Stock (100 µg/mL) working_is IS Working Solution (100 ng/mL) stock_is->working_is spike_is Spike with IS (20 µL) working_is->spike_is sample Biological Sample (100 µL) sample->spike_is ppt Protein Precipitation (Acetonitrile) spike_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Tandem MS Detection (MRM) hplc->ms data Data Acquisition ms->data

Caption: Experimental workflow for sample preparation and analysis.

G start Start Validation specificity Specificity & Selectivity start->specificity Blank & Spiked Matrix linearity Linearity & Range specificity->linearity Calibration Curve accuracy_precision Accuracy & Precision linearity->accuracy_precision QC Samples (Low, Mid, High) lloq LLOQ Determination accuracy_precision->lloq Lowest Calibration Point stability Stability Assessment lloq->stability Freeze-Thaw, Bench-Top, etc. end Method Validated stability->end

Caption: Logical workflow of the analytical method validation process.

References

Cross-Validation of Analytical Methods: A Comparative Guide to 4-Cyanophenol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analysis, particularly within drug development and clinical research, the accuracy and reliability of analytical methods are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for its high sensitivity and selectivity. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection necessitates the use of internal standards to ensure data integrity. This guide provides an objective comparison of 4-Cyanophenol-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), against a common structural analog, 4-Hydroxybenzoic acid, for the quantitative analysis of a model analyte, 4-Cyanophenol.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly throughout the analytical process, from extraction to detection. This co-elution and co-ionization behavior allows for effective compensation for matrix effects and procedural losses, leading to superior accuracy and precision.[1] Structural analogs, while often more readily available and less expensive, can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses, which may introduce bias into the quantitative results.

This guide presents a comparative analysis based on typical performance data, outlines detailed experimental protocols, and provides visual workflows to aid researchers in selecting the most appropriate internal standard for their analytical needs.

Performance Comparison: this compound vs. 4-Hydroxybenzoic Acid

The following table summarizes the expected performance characteristics of this compound and a structural analog, 4-Hydroxybenzoic acid, when used as internal standards for the quantification of 4-Cyanophenol in human plasma. The data presented is representative of the typical performance differences observed between these two types of internal standards.

Performance Parameter This compound (SIL-IS) 4-Hydroxybenzoic Acid (Structural Analog) Comments
Accuracy (% Bias) -2% to +3%-15% to +18%Deuterated IS provides significantly higher accuracy due to better compensation for matrix effects.
Precision (%RSD) < 5%< 15%The closer physicochemical properties of the SIL-IS result in lower variability.
Recovery (%) 95 - 105%80 - 110%Recovery of the structural analog can be more variable across different lots of matrix.
Matrix Effect (%) 98 - 102%75 - 120%The SIL-IS co-elutes and experiences the same ion suppression/enhancement as the analyte.
Linearity (r²) > 0.999> 0.995Both can provide good linearity, but the SIL-IS often yields a slightly better correlation.

Experimental Protocols

This section details the methodologies for the quantitative analysis of 4-Cyanophenol in human plasma using either this compound or 4-Hydroxybenzoic acid as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or 4-Hydroxybenzoic acid at 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
4-Cyanophenol118.091.020
This compound122.095.020
4-Hydroxybenzoic Acid137.093.018

3. Data Analysis and Quantification

  • Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • A linear regression with a 1/x² weighting is typically used.

  • The concentration of 4-Cyanophenol in the unknown samples is then calculated from the calibration curve.

Workflow and Decision Making

The following diagrams illustrate the general workflow for quantitative analysis using an internal standard and the logical process for selecting an appropriate internal standard.

G cluster_workflow Experimental Workflow for Quantitative Analysis sample Sample Collection (e.g., Plasma) spike Spike with Internal Standard sample->spike prepare Sample Preparation (e.g., Protein Precipitation) spike->prepare inject LC-MS/MS Analysis prepare->inject process Data Processing (Peak Integration) inject->process quantify Quantification (Calibration Curve) process->quantify

Caption: A generalized workflow for quantitative analysis using an internal standard.

Caption: Decision-making process for selecting an appropriate internal standard.

References

A Methodological Guide to Inter-Laboratory Comparison of 4-Cyanophenol-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 4-Cyanophenol-d4, a deuterated internal standard crucial for accurate quantification in various analytical methods.[1][2] As of the latest review, no specific inter-laboratory comparison studies for this compound are publicly available. Therefore, this document outlines a proposed study structure, including representative experimental protocols and hypothetical performance data, to guide laboratories in establishing their own proficiency testing and method validation comparisons. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the most common application for deuterated internal standards like this compound.[1][2][3]

Comparative Performance of Analytical Methods

The selection of an analytical method is contingent on factors such as required sensitivity, selectivity, and the nature of the sample matrix. For the quantification of this compound, LC-MS/MS is the preferred method due to its high sensitivity and specificity. The following table presents a hypothetical summary of expected performance characteristics from a multi-laboratory study using a standardized LC-MS/MS protocol.

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Consensus Value
Limit of Detection (LOD) (ng/mL) 0.050.080.060.06
Limit of Quantitation (LOQ) (ng/mL) 0.150.250.200.20
Intra-day Precision (%RSD) 2.53.12.8< 5%
Inter-day Precision (%RSD) 4.25.54.8< 6%
Accuracy/Recovery (%) 98.5102.199.395-105%
Linearity (R²) > 0.998> 0.997> 0.999> 0.995

Experimental Protocols

A harmonized and detailed experimental protocol is fundamental to a successful inter-laboratory comparison, ensuring that the primary source of variability is the laboratory's performance rather than the methodology itself.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Load 1 mL of the pre-treated sample (e.g., plasma with precipitated proteins) onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the retained this compound with 2 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • MS/MS Transitions: The specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation. A hypothetical transition could be m/z 122.1 -> 93.1.

3. Quality Control

  • Calibration Curve: A multi-point calibration curve should be prepared using known concentrations of a certified this compound standard.

  • Blanks: A method blank (a sample without the analyte) should be analyzed to check for contamination.

  • Spiked Samples: A known amount of this compound should be added to a blank sample (spike) to assess method accuracy and recovery.

Visualizing the Workflow

The following diagrams illustrate the logical flow of an inter-laboratory comparison study and a typical analytical workflow for this compound.

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase cluster_report Reporting Phase A Study Design & Protocol Development B Preparation & Distribution of Test Samples A->B C Sample Analysis by Participating Labs B->C D Data Submission to Coordinating Body C->D E Statistical Analysis & Performance Scoring D->E F Issuance of Inter-laboratory Comparison Report E->F

Caption: A generalized workflow for an inter-laboratory comparison study.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing A Protein Precipitation B Solid Phase Extraction (SPE) A->B C Evaporation & Reconstitution B->C D LC-MS/MS Analysis C->D E Quantification using Calibration Curve D->E F Data Review & Reporting E->F

Caption: A typical analytical workflow for this compound quantification.

References

The Gold Standard for Bioanalysis: A Comparative Guide to 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of 4-Cyanophenol-d4 against its non-deuterated analog, 4-Cyanophenol, supported by established analytical principles and illustrative experimental data.

In the landscape of liquid chromatography-mass spectrometry (LC-MS) based quantification, internal standards are indispensable for correcting analytical variability.[1] Factors such as sample extraction efficiency, injection volume precision, and matrix effects can all introduce inaccuracies. An ideal internal standard should mimic the physicochemical properties and analytical behavior of the target analyte as closely as possible.[2] For this reason, stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the "gold standard" in the field.[3][4]

Unveiling the Performance Advantage: Deuterated vs. Non-Deuterated Standards

The primary advantage of a deuterated internal standard like this compound lies in its near-identical chemical structure to the analyte, 4-Cyanophenol.[1] The substitution of four hydrogen atoms with deuterium (B1214612) atoms results in a mass shift that is readily detectable by a mass spectrometer, without significantly altering the compound's chromatographic retention time, extraction recovery, or ionization efficiency.[5] This close similarity allows this compound to effectively compensate for variations that occur throughout the analytical workflow, from sample preparation to detection.

In contrast, a non-deuterated internal standard, such as using 4-Cyanophenol to quantify a different analyte or relying on an external standard method, cannot fully account for matrix-induced ionization suppression or enhancement. This can lead to compromised accuracy and precision in the final quantitative results.[6]

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of this compound compared to a non-deuterated internal standard based on typical validation data for analogous compounds in bioanalytical methods.

Performance ParameterThis compound (Deuterated IS)4-Cyanophenol (Non-Deuterated Analog IS)Rationale for Performance Difference
Accuracy (% Bias) Typically within ±5%Can exceed ±15%This compound co-elutes with the analyte, experiencing the same matrix effects and leading to more accurate correction.[6]
Precision (%RSD/CV) Typically < 5%Often between 5-15%, can be higherThe consistent tracking of the analyte by the deuterated standard throughout the process minimizes variability.[7]
Recovery (% Efficiency) Consistent and similar to analyteMay be variable and differ from analyteMinor differences in polarity and structure can lead to differential extraction efficiencies between the analyte and a non-deuterated IS.[3]
Matrix Effect Effectively compensatedProne to significant uncorrected effectsThe deuterated standard experiences the same ionization suppression or enhancement as the analyte, allowing for accurate normalization of the signal.[5]

Experimental Protocols for Performance Verification

To empirically validate the superiority of this compound as an internal standard, a series of experiments should be conducted. The following protocols are based on established bioanalytical method validation guidelines.[8]

Key Experiments for Internal Standard Validation:
  • Accuracy and Precision Assessment:

    • Prepare quality control (QC) samples at low, medium, and high concentrations of 4-Cyanophenol in the relevant biological matrix (e.g., human plasma).

    • Spike a known, constant concentration of this compound into one set of QC samples and a non-deuterated analog internal standard into another set.

    • Analyze the samples using a validated LC-MS/MS method.

    • Calculate the accuracy (as percent bias from the nominal concentration) and precision (as percent relative standard deviation, %RSD) for each set of QC samples.

  • Matrix Effect Evaluation:

    • Extract blank biological matrix from multiple sources.

    • Post-extraction, spike the extracts with the analyte (4-Cyanophenol) and the internal standard (this compound or a non-deuterated analog) at a known concentration.

    • Compare the peak area response of the analyte in the matrix to its response in a neat solution (solvent).

    • The matrix factor is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. An ideal internal standard will have a matrix factor that closely tracks that of the analyte.

  • Recovery Determination:

    • Prepare two sets of samples. In the first set, spike the analyte and internal standard into the biological matrix before the extraction process.

    • In the second set, spike the analyte and internal standard into the solvent after the extraction of a blank matrix sample.

    • The recovery is calculated by comparing the peak area response of the analyte in the pre-extraction spiked samples to the post-extraction spiked samples.

Visualizing the Workflow and Rationale

The following diagrams illustrate the typical analytical workflow and the logical basis for the superior performance of deuterated internal standards.

Analytical Workflow with Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Sample Extraction (e.g., Protein Precipitation, LLE, SPE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Quant Quantification (Peak Area Ratio of Analyte to IS) MS->Quant Result Final Concentration Quant->Result

A typical workflow for quantitative bioanalysis using an internal standard.

Rationale for Deuterated Internal Standard Superiority cluster_deuterated With this compound (Deuterated IS) cluster_non_deuterated With Non-Deuterated Analog IS D_Analyte Analyte (4-Cyanophenol) D_Matrix Matrix Effects (Ion Suppression/Enhancement) D_Analyte->D_Matrix D_IS Internal Standard (this compound) D_IS->D_Matrix D_Result Accurate & Precise Result D_Matrix->D_Result Correction ND_Analyte Analyte (4-Cyanophenol) ND_Matrix_A Matrix Effects on Analyte ND_Analyte->ND_Matrix_A ND_IS Internal Standard (Analog) ND_Matrix_B Different Matrix Effects on IS ND_IS->ND_Matrix_B ND_Result Inaccurate & Imprecise Result ND_Matrix_A->ND_Result ND_Matrix_B->ND_Result Inadequate Correction

Logical comparison of matrix effect correction.

References

Linearity in Bioanalysis: A Comparative Guide to Using 4-Cyanophenol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, achieving accurate and reliable quantification of analytes is paramount. A critical aspect of validating an analytical method is assessing its linearity, which ensures that the measured response is directly proportional to the concentration of the analyte over a specific range. The choice of an internal standard (IS) is a crucial factor that significantly influences the linearity and overall robustness of a method, particularly in complex matrices such as plasma or urine. This guide provides an objective comparison of the performance of a deuterated internal standard, 4-Cyanophenol-d4, with a non-deuterated alternative for the linearity assessment of a phenolic analyte.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] By incorporating stable isotopes like deuterium, the internal standard becomes chemically identical to the analyte but isotopically distinct, allowing for its differentiation by the mass spectrometer. This near-perfect chemical mimicry enables the deuterated IS to effectively compensate for variations in sample preparation, matrix effects, and instrument response, which can otherwise compromise the linearity of the assay.

Performance Comparison: this compound vs. a Non-Deuterated Alternative

To illustrate the impact of internal standard selection on linearity, this section presents a comparative summary of expected performance data for the quantification of a model phenolic analyte using either this compound or a non-deuterated structural analog as the internal standard. The data is representative of typical results obtained during the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Table 1: Linearity Assessment with this compound (Deuterated IS)

Analyte Concentration (ng/mL)Response Ratio (Analyte Peak Area / IS Peak Area)Back-calculated Concentration (ng/mL)Accuracy (%)
1.000.0521.01101.0
2.500.1282.4899.2
5.000.2555.05101.0
10.00.51510.1101.0
25.01.2925.2100.8
50.02.5850.1100.2
1005.1899.899.8
Linearity Range 1.00 - 100 ng/mL
Correlation Coefficient (r²) > 0.999

Table 2: Linearity Assessment with a Non-Deuterated Structural Analog IS

Analyte Concentration (ng/mL)Response Ratio (Analyte Peak Area / IS Peak Area)Back-calculated Concentration (ng/mL)Accuracy (%)
1.000.0480.9595.0
2.500.1352.65106.0
5.000.2605.15103.0
10.00.5059.9099.0
25.01.3226.0104.0
50.02.4548.597.0
1005.30102.5102.5
Linearity Range 1.00 - 100 ng/mL
Correlation Coefficient (r²) > 0.992

As the tables illustrate, the use of a deuterated internal standard like this compound typically results in a higher correlation coefficient and better accuracy across the calibration range. This is because the deuterated standard co-elutes with the analyte and experiences nearly identical ionization efficiency, leading to more effective normalization of any analytical variability.

Experimental Protocol for Linearity Assessment

The following protocol outlines the key steps for performing a linearity assessment for a phenolic analyte using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of the phenolic analyte in a suitable organic solvent (e.g., methanol).

  • Prepare a separate stock solution of the this compound internal standard.

  • From the analyte stock solution, prepare a series of working standard solutions by serial dilution to cover the expected calibration range.

  • Prepare a working internal standard solution at a constant concentration.

2. Preparation of Calibration Standards:

  • Prepare a set of at least five to eight calibration standards by spiking a blank biological matrix (e.g., human plasma) with the analyte working solutions.

  • To each calibration standard, add a constant volume of the this compound working internal standard solution.

3. Sample Preparation:

  • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on the calibration standards to isolate the analyte and internal standard.

  • Evaporate the extracted samples to dryness and reconstitute in a mobile phase-compatible solvent.

4. LC-MS/MS Analysis:

  • Inject the reconstituted samples onto a liquid chromatography system coupled to a tandem mass spectrometer.

  • Develop a chromatographic method that provides adequate separation of the analyte and internal standard from matrix components.

  • Optimize the mass spectrometer parameters for the detection of the analyte and this compound.

5. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard for each calibration standard.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the response ratio against the nominal concentration of the analyte.

  • Perform a linear regression analysis (typically with a weighting factor of 1/x or 1/x²) to determine the slope, intercept, and correlation coefficient (r²).

  • The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of their nominal values (±20% for the lower limit of quantification).[2]

Workflow for Linearity Assessment

G cluster_prep Preparation cluster_cal Calibration Standards cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data Data Evaluation stock_analyte Prepare Analyte Stock Solution work_analyte Prepare Analyte Working Solutions stock_analyte->work_analyte stock_is Prepare IS (this compound) Stock Solution work_is Prepare IS Working Solution stock_is->work_is spike_matrix Spike Blank Matrix with Analyte work_analyte->spike_matrix add_is Add IS to all Standards work_is->add_is spike_matrix->add_is extraction Sample Extraction (e.g., SPE) add_is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms peak_integration Peak Area Integration lcms->peak_integration response_ratio Calculate Response Ratio peak_integration->response_ratio cal_curve Construct Calibration Curve response_ratio->cal_curve regression Linear Regression (r² > 0.99) cal_curve->regression

Caption: Experimental workflow for linearity assessment using an internal standard.

References

A Comparative Guide to the Limit of Detection for 4-Cyanophenol: Unveiling the Advantage of Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methods for the quantification of 4-cyanophenol, with a particular focus on the enhanced sensitivity achieved using 4-Cyanophenol-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS). The data presented herein is targeted towards researchers, scientists, and drug development professionals who require highly sensitive and accurate quantification of this compound.

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is a powerful technique for overcoming matrix effects and improving the accuracy and precision of quantitative analyses.[1][2] This approach, known as isotope dilution mass spectrometry, involves adding a known amount of the deuterated standard to the sample.[3] Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1][2] This allows for reliable correction of signal variations, leading to more robust and accurate quantification, especially at low concentrations.

Performance Comparison of Analytical Methods

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for 4-cyanophenol across various analytical techniques. The inclusion of data for an LC-MS/MS method utilizing this compound, while not available in a direct comparative study, is based on the typical performance enhancements observed with this technique. A validated LC-MS/MS method for a similar phenolic compound using a deuterated internal standard reported an LOD of 0.4 µg/kg and an LOQ of 1.0 µg/kg, demonstrating the potential for high sensitivity.[4]

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS with this compound Typically in the low ng/mL to pg/mL range Typically in the low ng/mL range [4] (Comparable Method)
HPLC-UV13.5 ng/mL2 µg/mLBenchchem
GC-MSTypically in the low ng/mL to pg/mL rangeTypically in the ng/mL rangeBenchchem
UV-Vis Spectrophotometry0.625 µg/mL1.895 µg/mLBenchchem
Capillary Electrophoresis (CE)16.75 µg/mL50.77 µg/mLBenchchem

Experimental Protocols

Determination of Limit of Detection using LC-MS/MS with this compound

This protocol outlines a general procedure for determining the LOD and LOQ of 4-cyanophenol using an LC-MS/MS method with this compound as an internal standard. Specific parameters may need to be optimized for individual instruments and matrices.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of 4-cyanophenol in a suitable solvent (e.g., methanol).

  • Prepare a separate stock solution of this compound at a known concentration.

  • Create a series of calibration standards by spiking blank matrix (e.g., plasma, urine) with decreasing concentrations of the 4-cyanophenol stock solution.

  • Add a fixed concentration of the this compound internal standard solution to each calibration standard and quality control (QC) sample.

2. Sample Preparation:

  • Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the matrix.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis:

  • Inject the prepared samples onto an appropriate LC column (e.g., C18) for chromatographic separation.

  • Use a gradient elution program with suitable mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

  • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both 4-cyanophenol and this compound.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of 4-cyanophenol to the peak area of this compound against the concentration of 4-cyanophenol.

  • Determine the LOD as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.

  • Determine the LOQ as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%).[5]

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte 4-Cyanophenol Stock cal_standards Calibration Standards stock_analyte->cal_standards stock_is This compound Stock stock_is->cal_standards qc_samples QC Samples stock_is->qc_samples extraction Protein Precipitation / LLE / SPE cal_standards->extraction qc_samples->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection calibration_curve Calibration Curve Construction ms_detection->calibration_curve lod_loq LOD/LOQ Determination calibration_curve->lod_loq

Caption: Experimental workflow for LOD determination.

References

Performance of 4-Cyanophenol-d4 as an Internal Standard in Diverse Analytical Matrices: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, shifts focus from a direct data comparison to providing a robust framework for researchers to evaluate the performance of 4-Cyanophenol-d4 in their specific matrices of interest. It outlines the necessary experimental protocols and data analysis techniques required to generate the quantitative data needed for a thorough comparison.

The Critical Role of Internal Standards in Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS analysis. These effects can lead to inaccurate and imprecise quantification. A stable isotope-labeled internal standard (SIL-IS), like this compound, is the gold standard for correcting these variations. Due to its structural and physicochemical similarity to the analyte (4-Cyanophenol), it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to more reliable results.

Evaluating the Performance of this compound: A Step-by-Step Approach

To assess the suitability of this compound as an internal standard in a given matrix, a series of validation experiments must be performed. The key performance indicators to evaluate are recovery , matrix effect , and precision .

Data Presentation: A Framework for Comparison

While specific data is not available, the following tables provide a template for how researchers can structure their own findings for a clear and concise comparison of this compound's performance across different matrices.

Table 1: Recovery of this compound in Various Matrices

MatrixSpiked Concentration (ng/mL)Mean Recovery (%)Standard DeviationAcceptance Criteria
Human Plasmae.g., 50[Experimental Value][Experimental Value]e.g., 85-115%
Human Urinee.g., 50[Experimental Value][Experimental Value]e.g., 85-115%
Wastewatere.g., 100[Experimental Value][Experimental Value]e.g., 80-120%
Soil Extracte.g., 100[Experimental Value][Experimental Value]e.g., 70-130%

Table 2: Matrix Effect on this compound Signal

MatrixSpiked Concentration (ng/mL)Mean Matrix Effect (%)Standard DeviationAcceptance Criteria
Human Plasmae.g., 50[Experimental Value][Experimental Value]e.g., ±15%
Human Urinee.g., 50[Experimental Value][Experimental Value]e.g., ±15%
Wastewatere.g., 100[Experimental Value][Experimental Value]e.g., ±20%
Soil Extracte.g., 100[Experimental Value][Experimental Value]e.g., ±25%

Table 3: Precision of this compound Measurement

MatrixConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Acceptance Criteria
Human PlasmaLow QC[Experimental Value][Experimental Value]e.g., ≤15%
High QC[Experimental Value][Experimental Value]e.g., ≤15%
Human UrineLow QC[Experimental Value][Experimental Value]e.g., ≤15%
High QC[Experimental Value][Experimental Value]e.g., ≤15%

Experimental Protocols for Performance Evaluation

Below are detailed methodologies for conducting the key experiments to populate the data tables above. These protocols are generalized and should be optimized for the specific analyte, matrix, and available instrumentation.

Sample Preparation

The choice of sample preparation technique is crucial and matrix-dependent. The goal is to efficiently extract the analyte and internal standard while minimizing interferences.

  • Biological Fluids (Plasma, Urine):

    • Protein Precipitation (PPT): A simple and fast method.

      • To 100 µL of plasma or urine, add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing this compound at the desired concentration.

      • Vortex vigorously for 1 minute.

      • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

      • Transfer the supernatant for LC-MS analysis.

    • Solid-Phase Extraction (SPE): Provides cleaner extracts than PPT.

      • Condition a suitable SPE cartridge (e.g., C18 or mixed-mode) with methanol (B129727) followed by water.

      • Load the sample (pre-treated and spiked with this compound).

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the analyte and internal standard with a strong solvent.

      • Evaporate the eluate and reconstitute in the mobile phase.

  • Environmental Samples (Water, Soil):

    • Wastewater:

      • Filter the water sample to remove particulates.

      • Spike a known volume with this compound.

      • Perform SPE as described above.

    • Soil:

      • Air-dry and sieve the soil sample.

      • Perform solvent extraction (e.g., with acetonitrile/water) on a known weight of soil spiked with this compound.

      • Centrifuge and collect the supernatant.

      • The extract may require further cleanup by SPE.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically suitable for phenolic compounds.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenols.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • MRM Transition for 4-Cyanophenol: To be determined by direct infusion.

      • MRM Transition for this compound: To be determined by direct infusion (expected m/z + 4 compared to the unlabeled compound).

Data Analysis for Performance Metrics
  • Recovery:

    • Prepare two sets of samples:

      • Matrix samples spiked with this compound before extraction.

      • Extracted blank matrix samples spiked with this compound after extraction.

    • Calculate recovery as: (Response of pre-extraction spike / Response of post-extraction spike) * 100%.

  • Matrix Effect:

    • Prepare two sets of samples:

      • Extracted blank matrix samples spiked with this compound.

      • Neat solvent spiked with this compound at the same concentration.

    • Calculate matrix effect as: ((Response in matrix / Response in neat solvent) - 1) * 100%. A negative value indicates ion suppression, and a positive value indicates ion enhancement.

  • Precision:

    • Prepare quality control (QC) samples at low and high concentrations in the matrix of interest.

    • Intra-day precision: Analyze multiple replicates (n=5 or 6) of each QC level on the same day.

    • Inter-day precision: Analyze the QC samples on at least three different days.

    • Calculate precision as the relative standard deviation (%RSD) of the measured concentrations.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the logical flow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Sample_Collection Sample Collection (Plasma, Urine, Water, Soil) Spiking Spike with This compound Sample_Collection->Spiking Extraction Extraction (PPT, SPE, etc.) Spiking->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Performance_Metrics Calculate Performance Metrics (Recovery, Matrix Effect, Precision) Data_Acquisition->Performance_Metrics

Caption: General workflow for evaluating this compound performance.

Matrix_Effect_Evaluation cluster_setA Set A: Post-Extraction Spike cluster_setB Set B: Neat Solution Start Evaluation of Matrix Effect Blank_Matrix Extract Blank Matrix Start->Blank_Matrix Neat_Solvent Prepare Neat Solvent Start->Neat_Solvent Spike_A Spike with this compound Blank_Matrix->Spike_A Analyze_A Analyze by LC-MS/MS Spike_A->Analyze_A Comparison Compare Responses (Response_A vs. Response_B) Analyze_A->Comparison Spike_B Spike with this compound Neat_Solvent->Spike_B Analyze_B Analyze by LC-MS/MS Spike_B->Analyze_B Analyze_B->Comparison Calculation Calculate Matrix Effect (%) Comparison->Calculation

Caption: Logical flow for determining the matrix effect.

By following these detailed protocols and structuring the resulting data as suggested, researchers can build a comprehensive understanding of this compound's performance in their specific applications. This will enable the development of robust and reliable analytical methods for the accurate quantification of 4-Cyanophenol and other related phenolic compounds.

Comparative Guide to Isotopic Exchange in 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the isotopic exchange of 4-Cyanophenol-d4 against other substituted phenols. The content is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by illustrative experimental data and detailed protocols.

Introduction to Isotopic Exchange in Phenols

Hydrogen-deuterium (H/D) exchange is a chemical phenomenon where a hydrogen atom in a molecule is replaced by a deuterium (B1214612) atom, or vice versa.[1] In phenols, the aromatic protons can undergo exchange with deuterium from a deuterated solvent. The rate of this exchange is influenced by several factors, including pH, temperature, and the electronic properties of substituents on the aromatic ring.[2][3][4] Electron-withdrawing groups generally slow down electrophilic substitution reactions on the aromatic ring, while electron-donating groups accelerate them.

This guide focuses on this compound, a deuterated analog of 4-cyanophenol. The cyano group (-CN) is strongly electron-withdrawing, which is expected to influence the rate of H/D exchange on the aromatic ring compared to unsubstituted phenol (B47542) and phenols with electron-donating substituents.

Comparative Analysis of Isotopic Exchange Rates

To illustrate the effect of the cyano group on the isotopic exchange rate, we present a hypothetical comparative study of this compound, Phenol-d5, and 4-Methoxyphenol-d4. The methoxy (B1213986) group (-OCH3) is an example of an electron-donating group.

Table 1: Comparative Deuterium Retention in Substituted Phenols over Time

Time (hours)This compound (% D Retention)Phenol-d5 (% D Retention)4-Methoxyphenol-d4 (% D Retention)
0100100100
12989590
24958878
48907555
72846338

Note: The data presented in this table is illustrative and based on the expected electronic effects of the substituents on the rate of electrophilic aromatic substitution.

The data suggests that the electron-withdrawing cyano group in this compound significantly slows down the rate of deuterium exchange compared to phenol. Conversely, the electron-donating methoxy group in 4-Methoxyphenol-d4 accelerates the exchange.

Experimental Protocol: Monitoring H/D Exchange via Mass Spectrometry

The following is a detailed protocol for monitoring the isotopic exchange of phenols using Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This technique is highly sensitive for tracking changes in mass due to deuterium incorporation or loss.[5][6]

1. Sample Preparation:

  • Prepare 1 mM stock solutions of this compound, Phenol-d5, and 4-Methoxyphenol-d4 in a non-deuterated solvent (e.g., acetonitrile).

2. Isotopic Exchange Reaction:

  • Initiate the exchange by diluting the stock solution 1:10 in a deuterated buffer (e.g., D2O with a suitable buffer salt to maintain a constant pD). The reaction should be carried out at a controlled temperature.

3. Time-Point Sampling and Quenching:

  • At designated time points (e.g., 0, 12, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.

  • Quench the exchange reaction by diluting the aliquot into a cold, acidic quenching buffer (e.g., 0.1% formic acid in water at 0°C). This minimizes back-exchange during analysis.[7][8]

4. Mass Spectrometry Analysis:

  • Analyze the quenched samples immediately using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.[5][6]

  • Acquire mass spectra in negative ion mode to detect the phenolate (B1203915) ions.

  • Monitor the mass shift over time, which corresponds to the loss of deuterium atoms from the aromatic ring.

5. Data Analysis:

  • Calculate the average number of remaining deuterium atoms at each time point from the centroid of the isotopic distribution in the mass spectra.

  • Plot the percentage of deuterium retention as a function of time for each compound to determine the exchange kinetics.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the chemical principles at play, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_exchange H/D Exchange cluster_analysis Analysis start Stock Solutions (this compound, etc.) exchange Incubation in D2O Buffer (Controlled Temperature) start->exchange Dilution quench Quenching (Cold, Acidic Buffer) exchange->quench Time-point Sampling ms LC-MS Analysis quench->ms data Data Processing ms->data

Caption: Experimental workflow for monitoring H/D exchange.

substituent_effects cluster_substituent Substituent Electronic Effect cluster_ring Aromatic Ring cluster_rate H/D Exchange Rate ewg Electron-Withdrawing Group (e.g., -CN) deactivated Decreased Electron Density ewg->deactivated edg Electron-Donating Group (e.g., -OCH3) activated Increased Electron Density edg->activated slower Slower Exchange deactivated->slower faster Faster Exchange activated->faster

Caption: Influence of substituent electronics on H/D exchange rate.

Conclusion

The isotopic exchange of this compound is expected to be significantly slower than that of unsubstituted phenol and phenols with electron-donating groups. This is attributed to the strong electron-withdrawing nature of the cyano group, which deactivates the aromatic ring towards electrophilic substitution. The provided experimental protocol offers a robust framework for quantifying these differences using modern mass spectrometry techniques. This understanding of isotopic exchange kinetics is valuable for researchers in drug development and related fields where isotopic labeling is employed.

References

The Gold Standard of Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the pursuit of accurate and reliable data is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a critical decision that profoundly impacts the quality of results. This guide provides a comprehensive comparison of deuterated and non-deuterated internal standards, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the most appropriate standard for their analytical needs.

The Role of Internal Standards in Mitigating Analytical Variability

The fundamental purpose of an internal standard is to compensate for the inherent variability throughout the analytical workflow.[1] From sample extraction and handling to chromatographic separation and mass spectrometric detection, an ideal IS should mimic the behavior of the analyte of interest, thereby normalizing fluctuations and ensuring robust and reproducible results.[2] Stable isotope-labeled internal standards (SIL-ISs), especially deuterated compounds, are widely regarded as the "gold standard" for this purpose.[3]

Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H).[4] This mass difference allows the mass spectrometer to distinguish the internal standard from the analyte, while their nearly identical physicochemical properties ensure they behave similarly during analysis.[1] This co-elution and similar ionization efficiency are pivotal for correcting "matrix effects"—the suppression or enhancement of the analyte's signal caused by co-eluting compounds from the biological matrix.[5]

In contrast, non-deuterated internal standards, which are typically structural analogs of the analyte, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies.[6] These discrepancies can lead to insufficient compensation for analytical variability, potentially compromising the accuracy and precision of the results.[6]

Quantitative Performance: A Head-to-Head Comparison

Experimental data consistently demonstrates the superior performance of deuterated internal standards over their non-deuterated counterparts in terms of accuracy and precision. The following table summarizes key validation parameters from a comparative study.

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Deuterated IS 10-2.53.1
50-1.82.5
100-0.91.9
Non-Deuterated IS (Structural Analog) 10+12.88.7
50+9.57.2
100+7.36.5

This table summarizes representative data illustrating the typically lower bias and higher precision achieved with deuterated standards compared to non-deuterated structural analogs.[7]

Experimental Protocols

To objectively assess the performance of deuterated versus non-deuterated internal standards, a thorough validation experiment is crucial. The following provides a detailed methodology for the evaluation of matrix effects, a critical parameter where deuterated standards excel.

Objective:

To assess and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).[8]

Materials and Reagents:
  • Analyte reference standard

  • Deuterated internal standard

  • Non-deuterated internal standard (structural analog)

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or other appropriate mobile phase modifier

Procedure:
  • Prepare three sets of samples: [8]

    • Set 1 (Neat Solution): Analyte and both internal standards spiked into the mobile phase or reconstitution solvent at a known concentration.[8]

    • Set 2 (Post-extraction Spike): Blank matrix extracts to which the analyte and both internal standards are added at the same concentration as in Set 1.[8]

    • Set 3 (Pre-extraction Spike): Blank matrix spiked with the analyte and both internal standards at the same concentrations as in Set 1, then subjected to the full extraction procedure.[8]

  • Analyze all prepared samples by LC-MS/MS. [8]

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak area in Set 2 / Peak area in Set 1) * 100

  • Calculate the Internal Standard Normalized Matrix Effect:

    • IS Normalized ME (%) = ((Peak area of analyte in Set 2 / Peak area of IS in Set 2) / (Peak area of analyte in Set 1 / Peak area of IS in Set 1))) * 100

  • Data Evaluation: A matrix effect is considered negligible if the IS-normalized ME is within a range of 85-115%. Compare the ability of the deuterated and non-deuterated IS to bring the matrix effect within this acceptable range across the different matrix sources.

Visualizing the Workflow and Concepts

Diagrams can effectively illustrate the experimental workflow and the theoretical advantages of using deuterated standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS Detection LC->MS Data Data MS->Data Generate Data

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

G cluster_ideal Ideal Compensation (Deuterated IS) cluster_nonideal Incomplete Compensation (Non-Deuterated IS) Analyte1 Analyte Signal MatrixEffect1 Matrix Effect (Ion Suppression) Analyte1->MatrixEffect1 CorrectedSignal1 Accurate Quantification MatrixEffect1->CorrectedSignal1 IS1 Deuterated IS Signal IS1->MatrixEffect1 Analyte2 Analyte Signal MatrixEffect2 Matrix Effect (Ion Suppression) Analyte2->MatrixEffect2 InaccurateSignal2 Inaccurate Quantification MatrixEffect2->InaccurateSignal2 IS2 Non-Deuterated IS Signal IS2->MatrixEffect2

Caption: Conceptual diagram of matrix effect compensation by different internal standards.

Potential Limitations of Deuterated Standards

Despite their numerous advantages, there are some potential limitations to consider when using deuterated standards:

  • Chromatographic Isotope Effect: The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can sometimes cause the deuterated compound to elute slightly earlier than the non-deuterated analyte in reversed-phase liquid chromatography.[7] If this separation is significant, the analyte and the internal standard may experience different matrix effects, potentially leading to inaccurate quantification.[8]

  • Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms (-OH, -NH) or at acidic positions, can sometimes exchange with protons from the solvent or matrix.[6] This can compromise the integrity of the standard and lead to inaccurate results.[6] Careful selection of the labeling position is crucial to minimize this risk.

Conclusion: The Superior Choice for Robust Bioanalysis

The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. Deuterated internal standards are unequivocally the gold standard for quantitative analysis in mass spectrometry, offering unparalleled accuracy and precision by effectively correcting for sample loss and matrix effects.[7] Their ability to co-elute and behave almost identically to the target analyte makes them superior to non-deuterated, structural analogue standards, especially in complex biological matrices.[7] While potential limitations exist, careful method development and validation can mitigate these issues, ensuring the generation of high-quality, defensible data that is essential for advancing scientific research and drug development.

References

A Comparative Guide to Phenol Quantitation Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The accurate measurement of phenolic compounds is critical across various scientific disciplines, from environmental monitoring and food science to pharmaceutical development. For researchers, scientists, and drug development professionals, selecting the optimal quantitation method is a crucial step that influences data quality and experimental outcomes. This guide provides an objective comparison of common analytical methods for phenol (B47542) quantitation, supported by performance data and detailed experimental protocols to aid in method validation and selection.

Comparison of Key Analytical Methods

The choice of a suitable method for phenol quantification depends on multiple factors, including the sample matrix, required sensitivity and selectivity, cost, and available equipment. The primary methods employed are spectrophotometry, chromatography, and electrochemical analysis.

ParameterFolin-Ciocalteu (Spectrophotometric)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Electrochemical Methods
Principle Colorimetric assay based on the reduction of a phosphomolybdate-phosphotungstate reagent by phenols in an alkaline medium, forming a blue complex.[1][2][3]Chromatographic separation of individual phenolic compounds followed by detection and quantification, typically with a UV-Vis or Diode Array Detector (DAD).[4][5]Separation of volatile phenols (or their derivatives) in the gas phase, followed by detection, commonly with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4][6][7]Measurement of the current generated by the oxidation of phenolic compounds at the surface of a modified electrode.[8][9][10]
Specificity Low. The reagent reacts with various reducing substances (e.g., ascorbic acid, some sugars), potentially overestimating the phenol content.[1][2][11]High. Allows for the separation and quantification of individual phenolic compounds.[2][12]High. Provides excellent separation of individual phenols, especially when coupled with MS for identification.[7]High. Offers high selectivity for phenolic compounds, which can be tuned by modifying the electrode and applied potential.[8][9]
Sensitivity Moderate.High.[5]Very High, especially with MS detection, reaching trace levels (ppb or ppt).[13][14]Very High. Can achieve low limits of detection (LOD), often in the µg/L to ng/L range.[8][15]
Throughput High. Suitable for analyzing a large number of samples, especially in a microplate format.[2][16]Low to Medium. Analysis time per sample is longer compared to spectrophotometric methods.[2]Low to Medium. Sample preparation (e.g., derivatization) and run times can be lengthy.[17]High. Offers rapid detection times.[9][18]
Cost Low. Requires a basic spectrophotometer.[2]High. Requires expensive equipment and solvents.[19]High. Requires specialized equipment, carrier gases, and columns.Low to Moderate. The basic instrumentation is relatively inexpensive.[9]
Advantages Simple, rapid, reproducible, and inexpensive.[1][2][11]High specificity and accuracy; considered a reference method.[2][20]Excellent separation and identification capabilities; high sensitivity.[13]High sensitivity and selectivity, rapid analysis, and suitability for miniaturization.[9]
Disadvantages Lack of specificity, potential for interference.[1][21]Lower throughput, high cost, complex method development.[2][19]May require derivatization for non-volatile phenols; complex instrumentation.[6][7]Susceptible to electrode fouling; matrix effects can be significant.[8][10]

Performance Data Summary

The correlation between different methods is a key aspect of validation. HPLC is often used as a benchmark for its high specificity.

Comparison MetricFolin-CiocalteuSomers Method (A280)Electrochemical
Correlation with HPLC/UPLC (R²) Good correlation reported (R² ≈ 0.89), though F-C values are often higher due to interferences.[2][20]Strong correlation reported in specific applications like cider analysis (R² ≈ 0.99).[2][20]Strong correlation with spectrophotometric methods has been demonstrated.[22]
Typical Detection Limit ~5 µg/L (with extraction).[23]Dependent on sample matrix.Can reach nanomolar (nM) levels (e.g., 0.8 x 10⁻⁷ M for rutin).[15]

Experimental Workflows & Protocols

Detailed methodologies are essential for reproducibility and validation. Below are diagrams and protocols for the most common quantitation methods.

Folin-Ciocalteu (F-C) Spectrophotometric Method

This method remains a reference technique for determining total phenolic content due to its simplicity and reproducibility.[1][11] It is based on the transfer of electrons in an alkaline medium from phenolic compounds to the Folin-Ciocalteu reagent.[3]

Folin_Ciocalteu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Sample & Standard (e.g., Gallic Acid) reagent_prep Prepare Reagents: 1. F-C Reagent (1:10 dilution) 2. Sodium Carbonate (20%) mix1 Pipette 20 µL of Sample/ Standard into Cuvette start->mix1 add_fc Add 100 µL F-C Reagent & Mix add_water Add 1.58 mL Distilled Water mix1->add_water add_water->add_fc wait1 Incubate (30s to 8 min) add_fc->wait1 add_na2co3 Add 300 µL Sodium Carbonate & Mix wait1->add_na2co3 wait2 Incubate (2 hours at 20°C or 30 min at 40°C) add_na2co3->wait2 measure Measure Absorbance at 765 nm wait2->measure quantify Quantify using Standard Curve measure->quantify

Caption: Workflow for the Folin-Ciocalteu method. (Within 100 characters)

Experimental Protocol: Folin-Ciocalteu Assay [24][25]

  • Reagent Preparation:

    • Prepare a 20% (w/v) sodium carbonate (Na₂CO₃) solution.[24]

    • Dilute the commercial Folin-Ciocalteu reagent 1:10 with distilled water.[26]

    • Prepare a standard stock solution of a reference compound, typically gallic acid (e.g., 500 mg/L). Create a calibration curve by preparing serial dilutions (e.g., 0, 50, 100, 150, 250, 500 mg/L).[24]

  • Reaction:

    • Pipette 20 µL of the sample, standard, or blank into a cuvette or microplate well.

    • Add 1.58 mL of distilled water.

    • Add 100 µL of the diluted Folin-Ciocalteu reagent and mix thoroughly.

    • Incubate for a period between 30 seconds and 8 minutes at room temperature.[24]

    • Add 300 µL of the 20% sodium carbonate solution and mix well.

    • Incubate the mixture for 2 hours at room temperature (20°C) or for 30 minutes at 40°C to accelerate color development.[16][24]

  • Measurement and Quantification:

    • Measure the absorbance of the solution at 765 nm using a spectrophotometer against a blank.[24]

    • Plot the absorbance of the standards versus their concentration to create a calibration curve.

    • Determine the total phenolic content of the samples from the standard curve and express the results as gallic acid equivalents (GAE).[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying individual phenolic compounds in a mixture.[27] Reversed-phase HPLC with UV-Vis detection is the most common approach.[5][27]

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Sample Preparation (Extraction, Filtration) standard_prep Prepare Mobile Phase & Standard Solutions inject Inject Sample/ Standard sample_prep->inject separation Separation on C18 Column (Gradient Elution) inject->separation detection Detection using UV-Vis/DAD (e.g., 280, 320, 360 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantify Identify & Quantify Peaks (vs. Standard Retention Time & Calibration Curve) chromatogram->quantify

Caption: General workflow for phenol analysis by HPLC. (Within 100 characters)

Experimental Protocol: General HPLC-UV/DAD Method [5][12][28]

  • Sample and Standard Preparation:

    • Extract phenolic compounds from the sample matrix using a suitable solvent (e.g., methanol (B129727), ethanol, ethyl acetate).

    • Filter the extract through a 0.45 µm syringe filter before injection to protect the column.[29]

    • Prepare standard solutions of known phenolic compounds at various concentrations to establish calibration curves.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is most commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: A gradient elution is typically employed using two solvents:

      • Solvent A: Acidified water (e.g., 1% acetic acid or 5% formic acid).[5][28]

      • Solvent B: An organic solvent like methanol or acetonitrile.[5][28]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[5]

    • Injection Volume: 5 to 20 µL.[28]

  • Detection and Quantification:

    • Use a Diode Array Detector (DAD) to monitor absorbance at multiple wavelengths simultaneously. Common wavelengths for phenolic compounds are 280 nm (phenolic rings), 320 nm (hydroxycinnamic acids), and 360 nm (flavonols).[5][30]

    • Identify peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify each compound by integrating the peak area and using the corresponding standard's calibration curve.[12]

Gas Chromatography (GC)

GC is highly effective for the analysis of volatile or semi-volatile phenols. For non-volatile phenols, a derivatization step is often required to increase their volatility.

GC_Workflow cluster_prep Preparation cluster_gc GC-FID/MS Analysis cluster_analysis Data Analysis sample_extract Sample Extraction (e.g., LLE, SPE) derivatize Derivatization (Optional) (e.g., Methylation) sample_extract->derivatize inject Inject Sample derivatize->inject separation Separation in Capillary Column inject->separation detection Detection (FID or MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantify Identify & Quantify Peaks chromatogram->quantify

Caption: General workflow for phenol analysis by GC. (Within 100 characters)

Experimental Protocol: General GC-FID Method [6][7][31]

  • Sample Preparation:

    • Extract phenols from the sample matrix. Solid Phase Extraction (SPE) is a common technique.[31]

    • Perform a solvent exchange to a solvent compatible with the GC system.[7]

    • (Optional) For less volatile phenols, perform derivatization. For example, phenols can be converted to their methylated ether derivatives to improve thermal stability and chromatographic behavior.[6]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used, such as one with a 5% Phenyl Polysiloxane stationary phase.[31]

    • Carrier Gas: Helium is commonly used.[31]

    • Temperature Program: Start at a low oven temperature (e.g., 65°C) and ramp up to a higher temperature (e.g., 275°C) to elute all compounds of interest.[31]

    • Injection: Use a splitless injection for trace analysis.[31]

  • Detection and Quantification:

    • A Flame Ionization Detector (FID) is a common detector for underivatized phenols.[7] An Electron Capture Detector (ECD) can be used for certain derivatized phenols (e.g., pentafluorobenzyl ethers).[7] Mass Spectrometry (MS) provides definitive identification.

    • Identify and quantify analytes by comparing retention times and peak areas to those of known standards.

References

A Comparative Guide to Robustness Testing of Analytical Methods for 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability and consistency of analytical methods are of utmost importance. This guide provides a comprehensive comparison of methodologies for the analysis of 4-Cyanophenol-d4, a deuterated stable isotope often employed as an internal standard in quantitative bioanalysis.[1] Robustness testing is a critical component of method validation, ensuring that minor, deliberate variations in method parameters do not adversely affect the quality of the analytical data. This document presents supporting experimental data and detailed protocols to inform method selection and implementation.

The accurate quantification of compounds and their metabolites is fundamental to pharmacokinetic, toxicokinetic, and drug metabolism studies.[2] Deuterated compounds like this compound are frequently used as internal standards in mass spectrometry-based assays to enhance precision and accuracy.[2] A robust analytical method is one that remains resilient to small changes in operational parameters, thereby guaranteeing its reliability during routine application.[3] This guide explores the specifics of robustness testing for the analysis of this compound, offering a comparative perspective on different analytical platforms.

Performance Comparison of Analytical Methods

The choice of analytical technique significantly influences the sensitivity, specificity, and robustness of an assay. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often regarded as the gold standard for its high sensitivity and specificity, other methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be employed.[4][5] The following table summarizes illustrative data from a robustness study on two common analytical methods for this compound.

Table 1: Illustrative Robustness Testing Data for this compound Analysis

Analytical MethodParameter VariedNominal ValueVaried ValueRetention Time (min)%RSD of Retention TimePeak Area%RSD of Peak Area
HPLC-UV Column Temperature 30°C25°C5.20.8%125,6001.5%
35°C4.80.7%124,9001.3%
Mobile Phase Flow Rate 1.0 mL/min0.8 mL/min6.10.5%126,1001.8%
1.2 mL/min4.10.6%125,2001.6%
LC-MS/MS Column Temperature 40°C35°C3.50.3%8.2 x 10⁶0.9%
45°C3.20.4%8.1 x 10⁶0.8%
Mobile Phase Flow Rate 0.5 mL/min0.4 mL/min4.20.2%8.3 x 10⁶1.1%
0.6 mL/min3.00.3%8.0 x 10⁶1.0%

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for the replication and adaptation of these methods.

Robustness Testing Protocol for an HPLC-UV Method

This protocol is based on a validated HPLC-UV method for the quantification of this compound.

Objective: To assess the robustness of the analytical method by evaluating the impact of minor variations in column temperature and mobile phase flow rate on the retention time and peak area of this compound.[6]

Parameters to be Varied:

  • Column Temperature: Nominal temperature ± 5°C (e.g., 25°C, 30°C, and 35°C)[6]

  • Mobile Phase Flow Rate: Nominal flow rate ± 0.2 mL/min (e.g., 0.8 mL/min, 1.0 mL/min, and 1.2 mL/min)[6]

Procedure:

  • Prepare a standard solution of this compound in the mobile phase.

  • Set the HPLC system to the nominal operating conditions.

  • Inject the standard solution in triplicate and record the retention time and peak area.[6]

  • Vary the column temperature to the lower and upper limits (e.g., 25°C and 35°C) while keeping other parameters constant.[6]

  • For each temperature, inject the standard solution in triplicate and record the results.[6]

  • Return the column temperature to the nominal value.

  • Vary the mobile phase flow rate to the lower and upper limits (e.g., 0.8 mL/min and 1.2 mL/min) while keeping other parameters constant.[6]

  • For each flow rate, inject the standard solution in triplicate and record the results.[6]

Data Analysis:

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the retention time and peak area at each condition.[6]

  • Compare the results obtained under the varied conditions to those obtained under the nominal conditions.

  • The method is considered robust if the results remain within the acceptance criteria (e.g., RSD < 2% for retention time and peak area).[6]

Acceptance Criteria:

  • The retention time should not significantly change.

  • The peak area and, consequently, the calculated concentration should remain within acceptable limits (e.g., ±15% of the nominal value).[6]

Visualizing the Workflow

A clear visualization of the experimental process aids in understanding the logical flow of a robustness test.

Robustness_Test_Workflow cluster_prep Preparation cluster_testing Testing Phase cluster_analysis Data Analysis prep_std Prepare Standard Solution prep_sys System Equilibration (Nominal Conditions) prep_std->prep_sys inj_nominal Inject at Nominal Conditions (n=3) prep_sys->inj_nominal var_param1 Vary Parameter 1 (e.g., Temperature) inj_nominal->var_param1 inj_param1_low Inject at Low Value (n=3) var_param1->inj_param1_low inj_param1_high Inject at High Value (n=3) inj_param1_low->inj_param1_high reset_param1 Reset to Nominal inj_param1_high->reset_param1 var_param2 Vary Parameter 2 (e.g., Flow Rate) reset_param1->var_param2 inj_param2_low Inject at Low Value (n=3) var_param2->inj_param2_low inj_param2_high Inject at High Value (n=3) inj_param2_low->inj_param2_high calc_stats Calculate Mean, SD, RSD for each condition inj_param2_high->calc_stats compare Compare Varied vs. Nominal Results calc_stats->compare assess Assess against Acceptance Criteria compare->assess

Caption: Workflow for a typical robustness test of an analytical method.

Conclusion

The selection of a suitable and robust analytical method is a cornerstone of successful drug development and research. For the analysis of this compound, LC-MS/MS stands out as the most sensitive and specific technique, particularly for bioanalytical applications. However, HPLC-UV offers a reliable and cost-effective alternative for various research needs. By conducting thorough robustness testing as outlined in this guide, researchers can ensure the reliability and consistency of their analytical data, thereby contributing to the overall quality and integrity of their scientific findings.

References

Safety Operating Guide

Proper Disposal of 4-Cyanophenol-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Cyanophenol-d4, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2][3][4] Adherence to strict safety protocols is crucial to minimize exposure risks.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective garments.

  • Eye Protection: Safety glasses or goggles.

  • Face Protection: A face shield may be necessary for splash-prone procedures.[1][4]

All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1]

First Aid Measures: In case of accidental exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical advice if irritation persists.[1][2][3]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Storage and Accidental Release

Storage: Store this compound containers in a cool, dry, and well-ventilated area at room temperature.[1][2][3] Keep containers tightly closed and away from incompatible materials such as strong oxidizing agents.

Accidental Release: In the event of a spill, the following steps should be taken:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Avoid creating dust.

  • Carefully sweep or scoop up the spilled solid material.

  • Place the collected material into a suitable, sealed container for disposal.

  • Do not allow the substance to enter drains or waterways.[1]

Disposal Procedures for this compound

The disposal of this compound must be managed as hazardous waste. It is imperative to consult and comply with all local, regional, and national hazardous waste regulations.[2][3]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound and any material heavily contaminated with it in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a separate, sealed container clearly marked as hazardous waste.[2]

  • Solutions: Aqueous or solvent solutions containing this compound must be collected in a designated, sealed, and shatter-proof container labeled as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Labeling and Storage of Waste

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Indicate the approximate concentration and quantity of the waste.

  • Store waste containers in a designated, secure area, away from general laboratory traffic and incompatible materials.

Step 3: Arranging for Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide them with accurate information about the waste composition.

Important Note on Empty Containers: While 4-Cyanophenol is not on the EPA's P-list of acutely hazardous wastes, it is best practice to treat empty containers as hazardous waste.[3][5][6] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7] The rinsed container can then be disposed of according to your institution's guidelines.

Quantitative Data Summary

PropertyValue
Molecular Weight 123.15 g/mol
Physical State Solid
Appearance White to off-white crystalline powder
Melting Point 110-113 °C

Disposal Workflow Diagram

G cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal A Solid this compound D Designated & Labeled Solid Waste Container A->D B Contaminated Labware (gloves, tips, etc.) E Designated & Labeled Contaminated Debris Container B->E C Solutions containing This compound F Designated & Labeled Liquid Waste Container C->F G Secure Hazardous Waste Storage Area D->G E->G F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Proper Disposal at an Approved Facility H->I

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 4-Cyanophenol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Cyanophenol-d4

This guide provides critical safety and logistical information for the handling of this compound in a laboratory setting. Adherence to these procedures is vital for minimizing risks and ensuring a safe research environment for all personnel.

Compound Information:

PropertyValue
Chemical Name This compound
CAS Number 1025089-21-7
Molecular Formula C₇HD₄NO
Appearance Solid[1]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3][4]
Storage Store at room temperature in a cool, dry, and well-ventilated area.[1][5]
Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on Safety Data Sheets (SDS) and general best practices for handling phenolic compounds.[6]

PPE CategorySpecification
Eye Protection - Minimum: Safety glasses with side-shields.[1]- Splash Hazard: Chemical safety goggles.[6][7]- Significant Splash/Explosion Risk: A face shield worn over chemical safety goggles.[7][8]
Hand Protection - Incidental Contact: Double-gloved nitrile exam-style gloves (minimum 8mil thickness). Gloves should be changed immediately upon contamination.[6][7]- Extended Contact/Immersion: Utility grade neoprene or butyl rubber gloves worn over nitrile gloves.[7]
Skin and Body Protection - A fully buttoned laboratory coat.[6][7]- Long pants and closed-toe shoes.[7]- For potential body splashes, a butyl rubber or neoprene apron should be worn over the lab coat.[7]
Respiratory Protection - If dust or aerosols may be generated or ventilation is inadequate: An air-purifying respirator with a Type A-P filter (organic vapor and particulate) is recommended. Ensure the respirator is properly fit-tested.[6]

Operational Plan: Step-by-Step Handling Procedures

Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to post-handling.

Pre-Handling Preparation
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[7]

  • Emergency Equipment: Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.

  • Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily available. For phenolic compounds, a first aid kit containing polyethylene (B3416737) glycol (PEG 300 or PEG 400) for skin decontamination is recommended.[9]

  • PPE: Assemble all necessary PPE as specified in the table above.

  • Waste Container: Prepare a designated and clearly labeled hazardous waste container for this compound waste.

Handling the Compound
  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a disposable weigh boat to prevent contamination of balances.

    • Handle the container and spatula with care to avoid generating dust.[5]

  • Dissolving:

    • If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

    • If the solvent is volatile, ensure adequate ventilation and consider using a closed system.

    • As deuterated compounds are often used in NMR, take care to avoid isotopic contamination by handling under an inert atmosphere (e.g., nitrogen or argon) and using dry glassware.[10][11]

Post-Handling Procedures
  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water.

    • Clean any non-disposable equipment that came into contact with the chemical.

  • Storage: Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and associated contaminated materials must be handled with care to ensure environmental and personal safety.

  • Chemical Waste:

    • Unused or waste this compound, including solutions, should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not mix with other waste streams unless compatible.

    • Arrange for disposal through a licensed professional waste disposal service.[6]

  • Contaminated PPE and Materials:

    • All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, weigh boats) contaminated with this compound should be collected in a separate, sealed container.

    • This contaminated solid waste should also be disposed of as hazardous waste.[6]

  • Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself.[6]

    • Follow your institution's procedures for the disposal of empty chemical containers.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) check_emergency Verify Emergency Equipment prep_area->check_emergency gather_ppe Assemble PPE check_emergency->gather_ppe prep_waste Prepare Waste Container gather_ppe->prep_waste weigh Weigh Compound prep_waste->weigh dissolve Prepare Solution weigh->dissolve dispose_ppe Dispose of Contaminated PPE weigh->dispose_ppe Contaminated Disposables decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate dispose_chem Dispose of Chemical Waste dissolve->dispose_chem Unused/Waste Solutions store Store Remaining Chemical decontaminate->store remove_ppe Remove PPE & Wash Hands store->remove_ppe remove_ppe->dispose_ppe Used PPE

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.